molecular formula C15H20N8O13P2 B12412492 8-Azido-cADPR

8-Azido-cADPR

Número de catálogo: B12412492
Peso molecular: 582.31 g/mol
Clave InChI: LEHUHBAMNOPLCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

See also: 8-Azido-cyclic adenosine diphosphate ribose (preferred).

Propiedades

Fórmula molecular

C15H20N8O13P2

Peso molecular

582.31 g/mol

Nombre IUPAC

18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

InChI

InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31)

Clave InChI

LEHUHBAMNOPLCO-UHFFFAOYSA-N

SMILES canónico

C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O

Origen del producto

United States

Foundational & Exploratory

8-Azido-cADPR: A Technical Guide to a Photoaffinity Probe for cADPR-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a crucial chemical tool for the investigation of cADPR-mediated calcium signaling. As a photoaffinity label and a click chemistry reagent, it enables the identification and characterization of cADPR-binding proteins, which are pivotal in cellular processes such as muscle contraction, neurotransmission, and immune responses. This technical guide provides a comprehensive overview of this compound, including its synthesis, function as a signaling pathway antagonist, and detailed protocols for its application in photoaffinity labeling and subsequent protein identification via click chemistry.

Introduction to this compound

Cyclic adenosine diphosphate ribose (cADPR) is a second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs). Its transient nature and low cellular concentrations make the identification of its binding partners challenging. This compound is a synthetic analog of cADPR designed to overcome these challenges. It incorporates a photoactive azido (B1232118) (-N₃) group at the 8-position of the adenine (B156593) ring. This modification allows for the formation of a covalent bond with nearby molecules upon UV irradiation, effectively "trapping" the interacting proteins. Furthermore, the azido group can participate in bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of reporter tags like biotin (B1667282) or fluorescent dyes for protein enrichment and visualization.

Core Function: Antagonist and Photoaffinity Probe

In the well-characterized sea urchin egg homogenate system, this compound has been demonstrated to function as an antagonist of cADPR-induced Ca²⁺ release.[1] It competitively inhibits the binding of cADPR to its target sites, thereby blocking the downstream signaling cascade that leads to calcium mobilization.[1] This antagonistic activity, coupled with its photoreactive properties, makes this compound an invaluable tool for identifying and characterizing the specific proteins that mediate cADPR's effects.

Upon UV irradiation, the azido group of this compound is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in the binding pocket of a target protein. This process, known as photoaffinity labeling, permanently tags the cADPR-binding proteins.

Quantitative Data

While specific binding affinities and IC₅₀ values for this compound are not extensively reported in the literature, the available data from studies on analogous compounds and related experimental systems provide valuable context.

ParameterCompoundSystemValueReference
Antagonism 8-N₃-cADPRSea Urchin Egg MicrosomesInhibits cADPR-induced Ca²⁺ release[1]
Binding [³²P]8-N₃-cADPRSea Urchin Egg MicrosomesLabels 140 kDa and 100 kDa proteins[1]
Apparent Kd 8-azido-dATPTerminal deoxynucleotidyl transferase~38 µM[2]

Signaling Pathway

The cADPR signaling pathway is integral to the regulation of intracellular calcium levels. The pathway is initiated by the synthesis of cADPR from NAD⁺ by the enzyme ADP-ribosyl cyclase (CD38). cADPR then binds to its receptors, which are believed to be closely associated with or part of the ryanodine receptor (RyR) complex on the endoplasmic reticulum. This binding sensitizes the RyRs to calcium, leading to calcium-induced calcium release (CICR) and a rapid increase in cytosolic calcium concentration. This calcium signal then triggers various downstream cellular responses. This compound acts as an antagonist in this pathway by competing with cADPR for binding to its receptor, thus inhibiting the mobilization of intracellular calcium.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR Activates CD38 ADP-ribosyl cyclase (CD38) GPCR->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate cADPR_Binding_Protein cADPR Binding Protein cADPR->cADPR_Binding_Protein Binds to 8_Azido_cADPR This compound (Antagonist) 8_Azido_cADPR->cADPR_Binding_Protein Inhibits (Competitive Antagonist) Ca2_ion Ca²⁺ Cellular_Response Downstream Cellular Response Ca2_ion->Cellular_Response Triggers RyR Ryanodine Receptor (RyR) RyR->Ca2_ion Releases cADPR_Binding_Protein->RyR Activates ER_Ca2 Ca²⁺ Store ER_Ca2->RyR Source

Caption: cADPR signaling pathway and the antagonistic role of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a chemoenzymatic approach. The following protocol is adapted from the synthesis of a similar bifunctional analog, 8-N₃-2′-O-propargyl-cADPR.

Step 1: Synthesis of 8-Azido-NAD⁺

  • Bromination of Adenosine: Start with the bromination of adenosine to produce 8-bromoadenosine (B559644).

  • Azidation: Convert 8-bromoadenosine to 8-azidoadenosine (B559645) by reacting with sodium azide.

  • Phosphorylation: Selectively phosphorylate the 5' position of 8-azidoadenosine to yield 8-azido-AMP.

  • Coupling with NMN: Couple 8-azido-AMP with nicotinamide (B372718) mononucleotide (NMN) to form 8-azido-NAD⁺.

Step 2: Enzymatic Cyclization to this compound

  • Dissolve the synthesized 8-azido-NAD⁺ in a suitable buffer (e.g., 20 mM HEPES, pH 7.3).

  • Add Aplysia californica ADP-ribosyl cyclase to the solution.

  • Incubate the reaction at room temperature, monitoring the progress by HPLC.

  • Once the reaction is complete, purify the this compound product using HPLC.

Adenosine Adenosine 8_Bromo_Adenosine 8_Bromo_Adenosine Adenosine->8_Bromo_Adenosine Bromination 8_Azido_Adenosine 8_Azido_Adenosine 8_Bromo_Adenosine->8_Azido_Adenosine Azidation 8_Azido_AMP 8_Azido_AMP 8_Azido_Adenosine->8_Azido_AMP Phosphorylation 8_Azido_NAD 8_Azido_NAD 8_Azido_AMP->8_Azido_NAD Coupling with NMN 8_Azido_cADPR 8_Azido_cADPR 8_Azido_NAD->8_Azido_cADPR Enzymatic Cyclization (ADP-ribosyl cyclase)

Caption: Chemoenzymatic synthesis workflow for this compound.
Photoaffinity Labeling of cADPR-Binding Proteins

This protocol outlines the general steps for using this compound to label its binding partners in a biological sample.

  • Incubation: Incubate the biological sample (e.g., cell lysate, microsomal fraction) with this compound in the dark to allow for binding to target proteins. A typical concentration range is 1-100 µM. Include a control sample with an excess of cADPR to demonstrate the specificity of binding.

  • UV Irradiation: Expose the sample to UV light (e.g., 254 nm or 350 nm) on ice for a predetermined duration (e.g., 5-30 minutes) to activate the azido group and induce covalent cross-linking. The optimal wavelength and duration should be determined empirically.

  • Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and autoradiography (if using a radiolabeled probe) or Western blotting with an antibody against a suspected target.

Identification of Labeled Proteins using Click Chemistry

This protocol describes the use of click chemistry to attach a biotin tag to the this compound-labeled proteins for subsequent enrichment and identification. This protocol assumes the use of a terminal alkyne-biotin conjugate.

  • Click Reaction: To the photo-labeled protein sample, add the following click chemistry reagents:

    • Alkyne-biotin conjugate

    • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

    • A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and improve reaction efficiency.

  • Incubation: Incubate the reaction mixture at room temperature to allow the cycloaddition reaction to proceed.

  • Enrichment: Add streptavidin-coated beads to the reaction mixture to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Start Photoaffinity Labeled Protein Sample Click_Reaction Perform Click Chemistry (Alkyne-Biotin, Cu(I)) Start->Click_Reaction Enrichment Enrich Biotinylated Proteins (Streptavidin Beads) Click_Reaction->Enrichment Washing Wash to Remove Non-specific Binders Enrichment->Washing Elution Elute Captured Proteins Washing->Elution Identification Protein Identification (LC-MS/MS) Elution->Identification End Identified cADPR Binding Proteins Identification->End

Caption: Experimental workflow for the identification of this compound labeled proteins.

Conclusion

This compound is a powerful and versatile tool for the study of cADPR-mediated signaling. Its dual functionality as a photoaffinity probe and a click chemistry handle allows for the effective capture and identification of cADPR-binding proteins. While its antagonistic properties have been demonstrated, further quantitative characterization of its interaction with cADPR receptors in various biological systems is warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to employ this compound in their investigations, ultimately contributing to a deeper understanding of the complex roles of cADPR in health and disease.

References

An In-depth Technical Guide to 8-Azido-cADPR: A Photoaffinity and Click Chemistry Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a versatile chemical probe that has become an invaluable tool for studying the cyclic ADP-ribose (cADPR) signaling pathway. This pathway plays a critical role in intracellular calcium mobilization in a wide range of cell types and is implicated in various physiological processes, including muscle contraction, neurotransmission, and fertilization. This compound is a structurally modified analog of cADPR, featuring a photoactive azido (B1232118) group at the 8-position of the adenine (B156593) ring. This modification allows for its use in photoaffinity labeling experiments to identify and characterize cADPR-binding proteins. Furthermore, the azido group serves as a handle for bioorthogonal "click chemistry" reactions, enabling the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and affinity purification of target proteins. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, along with detailed experimental protocols and diagrams of relevant signaling pathways.

Chemical Structure and Properties

This compound is a synthetic analog of cADPR where a hydrogen atom at the 8-position of the adenine nucleobase is replaced by an azido (-N3) group. This modification confers unique properties to the molecule, making it a powerful tool in chemical biology.

PropertyValueReference
Chemical Name 8-Azido-cyclic adenosine diphosphate ribose
CAS Number 150424-94-5
Molecular Formula C₁₅H₂₀N₈O₁₃P₂
Molecular Weight 582.31 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Photoreactivity The 8-azido group is photoactive upon UV irradiation, forming a highly reactive nitrene intermediate that can covalently bind to nearby molecules.[1]
Click Chemistry Handle The terminal azide (B81097) group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Biological Activity Antagonist of cADPR-induced Ca²⁺ release. It competes with cADPR for binding to its target proteins.[1][1]

Signaling Pathways

cADPR is a second messenger that mobilizes intracellular calcium by gating ryanodine (B192298) receptors (RyRs), a class of intracellular calcium channels located on the endoplasmic or sarcoplasmic reticulum. The precise mechanism of cADPR-mediated RyR activation is still under investigation, with evidence suggesting both direct and indirect interactions involving accessory binding proteins. This compound is instrumental in elucidating these interactions.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR/Receptor Agonist->Receptor G_Protein G Protein Receptor->G_Protein CD38 CD38 cADPR cADPR CD38->cADPR Synthesizes G_Protein->CD38 Activates NAD NAD+ NAD->CD38 Binding_Protein cADPR Binding Protein(s) cADPR->Binding_Protein Binds 8_Azido_cADPR This compound (Antagonist) 8_Azido_cADPR->Binding_Protein Binds & Inhibits RyR Ryanodine Receptor (RyR) Binding_Protein->RyR Gates Ca_store Ca²⁺ Store RyR->Ca_store Releases Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca_cytosol->Cellular_Response Initiates Photoaffinity_Labeling_Workflow A Incubate biological sample with this compound B UV Irradiation (e.g., 254 nm) to activate the azido group A->B D Optional: Competition assay with excess unlabeled cADPR A->D Control C Covalent crosslinking of This compound to binding partners B->C E Separate proteins by SDS-PAGE C->E D->B F Detect labeled proteins (e.g., autoradiography if using ³²P-labeled probe, or Western blot with anti-adenosine antibody) E->F G Excise labeled bands and identify proteins by Mass Spectrometry F->G Click_Chemistry_Workflow A Perform photoaffinity labeling with this compound as described above B Lyse cells/solubilize proteins A->B C Perform CuAAC or SPAAC Click Reaction with an alkyne-functionalized reporter (e.g., alkyne-biotin or alkyne-fluorophore) B->C D Affinity Purification (if using biotin reporter) C->D G Fluorescence Imaging (if using fluorophore reporter) C->G E Elute bound proteins D->E F Analyze by SDS-PAGE and Mass Spectrometry E->F

References

An In-depth Technical Guide to the Mechanism of Action of 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

8-Azido-cyclic ADP-ribose (8-Azido-cADPR) is a potent photoaffinity probe and a recognized antagonist of cyclic ADP-ribose (cADPR). This synthetic analog serves as a critical tool for the identification and characterization of cADPR-binding proteins, which play a crucial role in intracellular calcium signaling. The molecule's mechanism of action hinges on its 8-azido group, a photoreactive moiety that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate rapidly and covalently cross-links to nearby amino acid residues within the binding pocket of a target protein, enabling the permanent labeling and subsequent identification of these proteins. Functionally, this compound competitively inhibits the binding of cADPR to its receptors, thereby blocking cADPR-induced Ca2+ release from intracellular stores.

Data Presentation

While specific binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in the available literature, its efficacy as a photoaffinity label and cADPR antagonist is well-documented through competition assays and functional studies.

Table 1: Identified cADPR-Binding Proteins Using this compound

Target Protein (Molecular Weight)Experimental SystemMethod of IdentificationReference
140 kDaSea urchin egg homogenatesPhotoaffinity labeling with [³²P]this compound[1]
100 kDaSea urchin egg homogenatesPhotoaffinity labeling with [³²P]this compound[1]

Table 2: Functional Antagonism of cADPR-Mediated Calcium Release

ParameterValue/ObservationExperimental SystemNotesReference
Inhibition of Ca²⁺ Release This compound inhibits cADPR-induced Ca²⁺ release.Sea urchin egg microsomesThe effect is reversible and can be overcome by high concentrations of cADPR, suggesting competitive binding at the same site.[1][1]
Competition for Binding This compound effectively competes with [³²P]cADPR for binding to microsomes.Sea urchin egg microsomesThis provides further evidence for a shared binding site with cADPR.[1][1]

Signaling Pathways

The canonical cADPR signaling pathway involves the mobilization of intracellular calcium stores, which is antagonized by this compound.

cADPR Signaling Pathway and Antagonism by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Signal Extracellular Signal ADP-ribosyl cyclase ADP-ribosyl cyclase Extracellular Signal->ADP-ribosyl cyclase Activates cADPR cADPR ADP-ribosyl cyclase->cADPR Synthesizes NAD NAD NAD->ADP-ribosyl cyclase Substrate cADPR-Binding Protein cADPR-Binding Protein cADPR->cADPR-Binding Protein Binds to This compound This compound This compound->cADPR-Binding Protein Competitively Inhibits RyR Ryanodine Receptor (RyR) cADPR-Binding Protein->RyR Activates Ca_release Ca²⁺ Release Downstream Effects Downstream Effects Ca_release->Downstream Effects Ca_store Ca²⁺ Store RyR->Ca_store Opens Ca_store->Ca_release

Caption: cADPR signaling pathway and its inhibition by this compound.

Experimental Protocols

Photoaffinity Labeling of cADPR-Binding Proteins in Sea Urchin Egg Microsomes

This protocol is adapted from the methodology used to identify the 140 kDa and 100 kDa cADPR-binding proteins.[1]

Materials:

  • [³²P]this compound (radiolabeled photoaffinity probe)

  • Sea urchin egg microsomes

  • Binding buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, pH 7.2)

  • Unlabeled cADPR and this compound (for competition experiments)

  • Other nucleotides for specificity control (e.g., ADP-ribose, AMP, ADP, ATP)

  • UV lamp (e.g., 254 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Incubation: Incubate sea urchin egg microsomes (typically 50-100 µg of protein) with [³²P]this compound (in the low nanomolar range) in binding buffer in the dark on ice for a predetermined time (e.g., 60 minutes) to allow for binding to target proteins.

  • Competition (Control): For competition experiments, pre-incubate the microsomes with a molar excess (e.g., 100 to 1000-fold) of unlabeled cADPR or this compound before adding the radiolabeled probe. To demonstrate specificity, perform parallel incubations with other non-competing nucleotides.

  • Photolysis: Place the incubation mixtures on ice and irradiate with a UV lamp at a close distance for a specified time (e.g., 5-15 minutes). The optimal time and distance should be empirically determined to maximize cross-linking and minimize protein damage.

  • SDS-PAGE: Quench the reaction by adding SDS-PAGE sample buffer and heat the samples. Separate the proteins by SDS-PAGE.

  • Autoradiography: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

  • Analysis: Identify the protein bands that are specifically labeled with [³²P]this compound and where the labeling is competed by an excess of unlabeled cADPR.

Photoaffinity Labeling Workflow cluster_workflow start Start incubation Incubate Microsomes with [³²P]this compound start->incubation competition Competition with Unlabeled cADPR (Control) incubation->competition photolysis UV Irradiation (Photolysis) incubation->photolysis sds_page SDS-PAGE photolysis->sds_page autoradiography Autoradiography/ Phosphorimaging sds_page->autoradiography analysis Analyze Labeled Proteins autoradiography->analysis end End analysis->end

Caption: Workflow for photoaffinity labeling of cADPR-binding proteins.

Pull-Down Assay for Identification of this compound Interacting Proteins

This is a generalized protocol that can be adapted for a biotinylated version of this compound to isolate its binding partners.

Materials:

  • Biotinylated this compound

  • Cell lysate or tissue homogenate containing putative binding proteins

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with a low concentration of non-ionic detergent)

  • Elution Buffer (e.g., high salt, low pH, or SDS-PAGE sample buffer)

  • UV lamp (for cross-linking)

  • Western blotting or mass spectrometry equipment for protein identification

Procedure:

  • Probe Immobilization (Optional, Pre-immobilization): Incubate streptavidin beads with biotinylated this compound to pre-immobilize the probe.

  • Incubation with Lysate: Incubate the cell lysate with either the pre-immobilized probe-bead complex or with free biotinylated this compound.

  • UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Capture of Biotinylated Complexes: If free probe was used in step 2, add streptavidin beads to the mixture to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the covalently bound proteins from the beads using an appropriate elution buffer.

  • Protein Identification: Analyze the eluted proteins by Western blotting (if a candidate protein is known) or by mass spectrometry for the identification of novel interactors.

Pull-Down Assay Workflow cluster_workflow start Start incubation Incubate Lysate with Biotin-8-Azido-cADPR start->incubation crosslinking UV Cross-linking incubation->crosslinking capture Capture with Streptavidin Beads crosslinking->capture washing Wash Beads capture->washing elution Elute Bound Proteins washing->elution identification Protein Identification (Western/Mass Spec) elution->identification end End identification->end Logical Framework for this compound Application cluster_framework prop1 Structural Analog of cADPR func1 Binds to cADPR Binding Proteins prop1->func1 prop2 Contains Photoreactive 8-Azido Group func2 Forms Covalent Bond upon UV Activation prop2->func2 app1 Competitive Antagonist of cADPR Signaling func1->app1 app2 Photoaffinity Probe for Target Identification func2->app2 outcome1 Inhibition of Ca²⁺ Release app1->outcome1 outcome2 Identification of Novel cADPR Receptors/Binding Proteins app2->outcome2

References

The Role of 8-Azido-cADPR in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell fate. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount. While the inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway is a well-established mechanism for Ca²⁺ mobilization from the endoplasmic reticulum (ER), other key signaling molecules contribute to the complexity of Ca²⁺ signaling. One such molecule is cyclic adenosine (B11128) diphosphate-ribose (cADPR), a potent endogenous Ca²⁺-mobilizing agent derived from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the action of enzymes like ADP-ribosyl cyclase (CD38).[1] cADPR is known to activate ryanodine (B192298) receptors (RyRs), a major class of intracellular Ca²⁺ release channels, thereby playing a crucial role in Ca²⁺-induced Ca²⁺ release (CICR).

To dissect the molecular machinery underlying cADPR-mediated Ca²⁺ signaling, researchers rely on specialized chemical tools. Among the most powerful of these is 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) , a photoaffinity label analog of cADPR. The incorporation of a photoreactive azido (B1232118) (-N₃) group at the 8th position of the adenine ring allows this molecule to function as a powerful probe. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene, which forms a stable covalent bond with nearby amino acid residues. This property enables the identification and characterization of cADPR-binding proteins, providing invaluable insights into the signaling cascade. This technical guide provides an in-depth overview of the core principles, methodologies, and applications of this compound in the study of calcium signaling.

Mechanism of Action and Properties of this compound

This compound is designed to mimic the native cADPR molecule, allowing it to bind non-covalently to cADPR's target proteins. However, unlike its parent molecule, this compound typically acts as an antagonist. It binds to the cADPR binding site but does not activate the subsequent Ca²⁺ release. Instead, it competitively inhibits the action of endogenous cADPR.[2]

The key feature of this compound is its photoactivatable nature. The workflow for its use involves three main steps:

  • Binding: The probe is introduced to a biological sample (e.g., cell homogenates, purified proteins) and allowed to bind to its target proteins.

  • Activation: The sample is irradiated with UV light, typically around 254-265 nm, which excites the azido group.

  • Covalent Cross-linking: The excited azido group expels nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which rapidly inserts into nearby C-H or N-H bonds of the binding protein, forming a permanent covalent linkage.

This covalent "tagging" allows for the subsequent isolation and identification of the binding proteins using techniques such as SDS-PAGE, autoradiography (if a radiolabeled version like [³²P]this compound is used), and mass spectrometry.

Quantitative Data on cADPR Analogs

Precise quantitative data for the binding affinity (Kd) or inhibitory concentration (IC₅₀) of this compound is not extensively documented in the literature. However, data from related cADPR antagonists provide a valuable frame of reference for its potency and action.

CompoundTypeParameterValueSystemReference
8-Bromo-cADPR AntagonistIC₅₀0.97 ± 0.04 µMcADPR-induced Ca²⁺ release in L. pictus sea urchin egg homogenates[3]
8-Amino-cADPR AntagonistEffective Conc.18 µMBlocked CCK-evoked Ca²⁺ spiking in mouse pancreatic acinar cells[4]
cADPR AgonistEC₅₀~100 nMCa²⁺ release in sea urchin egg homogenates[5]

This table summarizes the inhibitory and activating concentrations of various cADPR analogs. The lack of a specific Kd for this compound highlights the need for further quantitative characterization of this important tool.

Key Signaling Pathway Involving cADPR

The cADPR signaling pathway is a crucial mechanism for intracellular Ca²⁺ mobilization, often acting in concert with other signaling pathways. This compound is instrumental in identifying the protein components of this pathway.

Caption: The cADPR calcium signaling pathway.

Experimental Protocols

Detailed Protocol for Photoaffinity Labeling with [³²P]this compound

This protocol is adapted from methodologies used for photoaffinity labeling in sea urchin egg homogenates, a model system where cADPR signaling was first extensively characterized.[2]

1. Materials and Reagents:

  • Biological Sample: Sea urchin egg homogenate or other microsomal preparations.

  • Photoaffinity Probe: [³²P]this compound (typically 2-10 nM final concentration).

  • Binding Buffer: 250 mM Potassium Gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2.

  • Competitors (for control experiments): Unlabeled cADPR (e.g., 10 µM), Unlabeled this compound (e.g., 10 µM), other nucleotides like ATP or NAD⁺ (e.g., 1 mM).

  • Quenching Solution: Dithiothreitol (DTT) or a sample buffer containing β-mercaptoethanol.

  • UV Light Source: A mineral lamp or a UV cross-linker capable of emitting short-wave UV light (e.g., 254 nm).

  • Analysis: SDS-PAGE reagents, autoradiography film or phosphorimager screen.

2. Experimental Procedure:

  • Step 1: Sample Preparation:

    • Prepare the sea urchin egg homogenate or microsomal fraction according to standard protocols. Determine the total protein concentration (e.g., using a Bradford or BCA assay).

    • Dilute the homogenate in ice-cold Binding Buffer to a final protein concentration of approximately 1-2 mg/mL.

  • Step 2: Incubation:

    • In microcentrifuge tubes on ice, set up the binding reactions. For a 100 µL final volume:

      • Total Binding: 90 µL of diluted homogenate + 10 µL of [³²P]this compound.

      • Non-specific Binding (Control): 90 µL of diluted homogenate + 10 µL of [³²P]this compound + excess unlabeled cADPR or this compound.

      • No UV Control: 90 µL of diluted homogenate + 10 µL of [³²P]this compound (this tube will not be irradiated).

    • Incubate the samples on ice or at 4°C for 60-90 minutes in the dark to allow for equilibrium binding.

  • Step 3: UV Irradiation (Photolysis):

    • Place the open tubes on an ice block directly under the UV lamp. The distance should be minimal (e.g., 1-2 cm) to ensure efficient cross-linking.

    • Irradiate the samples with 254 nm UV light for 5-15 minutes. The optimal time should be determined empirically. Do not irradiate the "No UV Control" sample.

  • Step 4: Quenching and Sample Preparation for Electrophoresis:

    • After irradiation, add SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) to quench any unreacted nitrene radicals and to denature the proteins.

    • Boil the samples for 5 minutes at 95°C.

  • Step 5: SDS-PAGE and Autoradiography:

    • Separate the proteins by SDS-PAGE using an appropriate acrylamide (B121943) percentage to resolve proteins in the expected molecular weight range (e.g., 100-140 kDa).

    • Stain the gel with Coomassie Blue to visualize total protein loading.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

    • Develop the film or scan the screen to visualize the radiolabeled protein bands. Specific labeling will appear as dark bands in the "Total Binding" lane, which are absent or significantly reduced in the "Non-specific Binding" lane.

Photoaffinity_Workflow P1 Prepare Microsomal Fraction P2 Incubate with [³²P]this compound (in dark, on ice) P1->P2 P3 UV Irradiation (e.g., 254 nm) P2->P3 C1 Control: + Excess Unlabeled cADPR P2->C1 P4 Quench Reaction & Denature with SDS Buffer P3->P4 P5 SDS-PAGE Separation P4->P5 P6 Autoradiography or Phosphorimaging P5->P6 P7 Identify Specifically Labeled Proteins P6->P7 C1->P3

Caption: Experimental workflow for photoaffinity labeling.

Applications in Research and Drug Development

The use of this compound and related photoaffinity probes is critical for several areas of research and development:

  • Target Identification and Validation: The primary application is the unambiguous identification of cADPR binding proteins in various tissues and cell types. Identifying these proteins validates them as potential targets for therapeutic intervention. For example, the discovery that cADPR may not bind directly to RyR but to associated proteins opens new avenues for drug design.[2]

  • Binding Site Characterization: Once a target protein is identified, photoaffinity labeling can be coupled with mass spectrometry to pinpoint the specific amino acid residues that form the cADPR binding pocket. This structural information is invaluable for the rational design of small molecule agonists or antagonists.

  • Screening for Novel Drugs: A high-throughput screening assay could be developed where candidate compounds are tested for their ability to displace [³²P]this compound from its binding protein, allowing for the rapid identification of new modulators of the cADPR pathway.

  • Understanding Disease Mechanisms: Dysregulation of Ca²⁺ signaling is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. By identifying the components of the cADPR pathway, this compound helps elucidate how this pathway contributes to pathology, potentially revealing novel therapeutic targets.

Conclusion

This compound is an indispensable tool for molecularly dissecting the cADPR/Ca²⁺ signaling pathway. Its ability to covalently capture and identify cADPR binding partners has provided fundamental insights, challenging earlier models and revealing a more complex regulatory system than previously appreciated. For researchers in basic science and drug development, mastering the application of this photoaffinity probe provides a powerful strategy to uncover the molecular basis of cADPR-mediated signaling and to identify and validate novel targets for therapeutic intervention in a host of Ca²⁺-dependent physiological and pathological processes.

References

Understanding 8-Azido-cADPR as a cADPR Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of cADPR Signaling and the Role of 8-Azido-cADPR

Cyclic ADP-ribose (cADPR) is a crucial second messenger that governs intracellular calcium (Ca²⁺) signaling, a fundamental process in a vast array of cellular functions including muscle contraction, neurotransmission, and gene expression.[1][2] The synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is primarily catalyzed by the ectoenzyme CD38.[1][3] Once produced, cADPR triggers the release of Ca²⁺ from intracellular stores, predominantly the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs).[1][2][4] This intricate signaling pathway offers numerous points for therapeutic intervention.

This compound (8-N₃-cADPR) is a photoactive and biologically crucial analog of cADPR that serves as a potent antagonist of the cADPR signaling pathway.[5] Its utility in research and drug development stems from two key properties: its ability to competitively inhibit cADPR-mediated Ca²⁺ release and its azido (B1232118) group, which allows for photoaffinity labeling to identify and characterize cADPR binding proteins.[5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its antagonistic properties, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data on this compound Antagonism

While specific IC₅₀ or Kᵢ values for this compound are not consistently reported across the literature, its antagonistic properties have been qualitatively and semi-quantitatively demonstrated. The primary mechanism of antagonism is competitive binding to the cADPR binding sites.[5]

Parameter Description Observed Effect of this compound Reference
cADPR-Induced Ca²⁺ Release Inhibition of Ca²⁺ release from sea urchin egg microsomes stimulated by cADPR.This compound did not induce Ca²⁺ release on its own but effectively inhibited the Ca²⁺ releasing ability of cADPR. This inhibition was reversible and could be overcome by higher concentrations of cADPR.[5]
Competitive Binding Displacement of radiolabeled cADPR from its binding sites on sea urchin egg microsomes.This compound effectively competed with [³²P]cADPR for binding to microsomal proteins.[5]
Photoaffinity Labeling Covalent labeling of cADPR binding proteins upon UV irradiation.[³²P]this compound specifically labeled proteins of approximately 140 and 100 kDa in sea urchin egg microsomes. This labeling was prevented by the presence of excess cADPR or non-labeled this compound.[5]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in cADPR signaling and the application of this compound, the following diagrams have been generated using the DOT language.

cADPR Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR G_Protein G-Protein GPCR->G_Protein CD38 CD38 cADPR cADPR CD38->cADPR synthesis G_Protein->CD38 NAD NAD⁺ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR activates 8_Azido_cADPR This compound (Antagonist) 8_Azido_cADPR->RyR inhibits Ca2_release Ca²⁺ Release Cellular_Response Cellular Response Ca2_release->Cellular_Response RyR->Ca2_release Ca2_store Ca²⁺ Store Ca2_store->RyR Inhibition_Assay_Workflow Prepare_Microsomes 1. Prepare ER Microsomes Load_Dye 2. Load with Ca²⁺-sensitive dye (e.g., Fluo-3) Prepare_Microsomes->Load_Dye Incubate_Antagonist 3. Incubate with This compound (or vehicle) Load_Dye->Incubate_Antagonist Add_cADPR 4. Add cADPR to induce Ca²⁺ release Incubate_Antagonist->Add_cADPR Measure_Fluorescence 5. Measure fluorescence change over time Add_cADPR->Measure_Fluorescence Analyze_Data 6. Analyze data to determine inhibition Measure_Fluorescence->Analyze_Data Photoaffinity_Labeling_Workflow Incubate_Probe 1. Incubate microsomes with [³²P]this compound Competition   (Optional: with excess   unlabeled cADPR) Incubate_Probe->Competition UV_Irradiation 2. UV irradiate to crosslink Incubate_Probe->UV_Irradiation SDS_PAGE 3. Solubilize proteins and run on SDS-PAGE UV_Irradiation->SDS_PAGE Autoradiography 4. Autoradiography to visualize labeled proteins SDS_PAGE->Autoradiography Identify_Proteins 5. Excise bands and identify proteins (e.g., by mass spec) Autoradiography->Identify_Proteins

References

An In-depth Technical Guide to 8-Azido-cADPR for Studying cADPR Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Azido-cyclic Adenosine Diphosphate Ribose (8-Azido-cADPR), a powerful photoaffinity labeling tool for the identification and characterization of cADPR binding proteins. This document details the core principles, experimental protocols, and data interpretation to facilitate its use in research and drug development.

Introduction to this compound

This compound is a synthetic analog of cyclic ADP-ribose (cADPR), a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores. The key feature of this compound is the presence of an azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring. This group is photoreactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently crosslink to nearby amino acid residues within the binding pocket of a protein. This property makes this compound an invaluable tool for photoaffinity labeling to identify and isolate cADPR binding proteins.

Functionally, this compound acts as an antagonist of cADPR. It binds to cADPR binding sites but does not trigger Ca²⁺ release. Instead, it competitively inhibits cADPR-induced Ca²⁺ mobilization, making it a useful pharmacological tool to probe the cADPR signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its interactions.

Parameter Value Organism/System Notes
Identified Protein 1 MW 140 kDaSea Urchin Egg HomogenateIdentified via photoaffinity labeling with [³²P]this compound.[1][2]
Identified Protein 2 MW 100 kDaSea Urchin Egg HomogenateIdentified via photoaffinity labeling with [³²P]this compound.[1][2]

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, a key example being the cell surface antigen CD38.[3] cADPR then triggers the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by gating ryanodine (B192298) receptors (RyRs). This process is often mediated by accessory proteins, such as the FK506-binding protein 12.6 (FKBP12.6). The resulting increase in cytosolic Ca²⁺ concentration modulates a wide range of cellular processes.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular_Stimuli Extracellular Stimuli Receptor Receptor Extracellular_Stimuli->Receptor CD38 CD38 (ADP-ribosyl cyclase) Receptor->CD38 activates NAD NAD+ cADPR cADPR NAD->cADPR CD38 FKBP12_6 FKBP12.6 cADPR->FKBP12_6 binds to RyR Ryanodine Receptor (RyR) FKBP12_6->RyR modulates Ca2_ion Ca²⁺ Cellular_Response Cellular Response Ca2_ion->Cellular_Response triggers RyR->Ca2_ion releases Ca2_store Ca²⁺ Store

Caption: The cADPR signaling pathway.

Experimental Workflow for Photoaffinity Labeling

The general workflow for identifying cADPR binding proteins using this compound involves incubation of the probe with a biological sample, UV crosslinking, and subsequent analysis to identify the labeled proteins.

Photoaffinity_Labeling_Workflow Sample_Prep Sample Preparation (e.g., Cell Lysate, Microsomes) Incubation Incubation with [³²P]this compound Sample_Prep->Incubation UV_Crosslinking UV Irradiation (~300-366 nm) Incubation->UV_Crosslinking Quenching Quench Unreacted Probe UV_Crosslinking->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Analysis Analysis SDS_PAGE->Analysis Autoradiography Autoradiography Analysis->Autoradiography Radiolabeled Mass_Spec Mass Spectrometry Analysis->Mass_Spec Non-radiolabeled

Caption: General workflow for photoaffinity labeling.

Detailed Experimental Protocols

Synthesis of [³²P]this compound

This protocol is adapted from Walseth et al., 1993 and requires appropriate handling of radioactive materials.

  • Synthesis of 8-Azido-NAD⁺: Start with the synthesis of 8-Azido-NAD⁺ from NAD⁺. This can be achieved through bromination of the 8-position followed by azidation.

  • Enzymatic Cyclization: Incubate [³²P]NAD⁺ with ADP-ribosyl cyclase (e.g., from Aplysia californica) to produce [³²P]cADPR.

  • Azidation: Convert [³²P]cADPR to [³²P]8-Bromo-cADPR and subsequently to [³²P]this compound using sodium azide.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Photoaffinity Labeling of cADPR Binding Proteins

This protocol is a generalized procedure based on established photoaffinity labeling techniques.

Materials:

  • Cell lysate or microsomal fraction

  • [³²P]this compound or non-radiolabeled this compound

  • Binding buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 20 mM HEPES, pH 7.2)

  • Competitors (e.g., unlabeled cADPR, this compound)

  • UV lamp (e.g., 366 nm)[4][5]

  • Quenching solution (e.g., dithiothreitol, DTT)

  • SDS-PAGE reagents

  • For radiolabeling: Autoradiography film or phosphorimager screen

  • For non-radiolabeling: Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Sample Preparation: Prepare cell lysates or microsomal fractions from the tissue or cells of interest. Determine the protein concentration.

  • Binding Reaction: In microcentrifuge tubes on ice, incubate the protein sample (e.g., 100 µg) with [³²P]this compound (e.g., 5-50 nM) in binding buffer for 60-90 minutes in the dark to allow for binding equilibrium.[4]

  • Competition Assay (Control): In parallel tubes, pre-incubate the protein sample with a 100-fold molar excess of unlabeled cADPR or this compound for 30 minutes before adding the radiolabeled probe to demonstrate the specificity of labeling.

  • UV Crosslinking: Place the open tubes on ice and irradiate with a UV lamp at a close distance for 5-15 minutes. The optimal wavelength is typically in the range of 300-366 nm for aryl azides.[4][5][6]

  • Quenching: Add a quenching reagent like DTT to a final concentration of 10 mM to react with any unreacted nitrene intermediates.

  • SDS-PAGE: Add SDS-PAGE sample buffer to the reactions, boil for 5 minutes, and load the samples onto a polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[7]

  • Detection:

    • Radiolabeled Probe: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.[8][9]

    • Non-radiolabeled Probe: Stain the gel with a mass spectrometry-compatible silver or Coomassie stain to visualize protein bands. The band of interest can be excised for mass spectrometry analysis.

Protein Identification by Mass Spectrometry
  • In-Gel Digestion: Excise the protein band of interest from the SDS-PAGE gel. Destain the gel piece and perform in-gel digestion with a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Database Searching: Search the obtained peptide sequences against a protein database to identify the protein.

Logical Relationships in Experimental Design

The success of a photoaffinity labeling experiment relies on a series of logical steps and controls to ensure the specificity and validity of the results.

Experimental_Logic Hypothesis Hypothesis: A specific protein binds cADPR Probe_Selection Select Photoreactive Probe: This compound Hypothesis->Probe_Selection Experiment Perform Photoaffinity Labeling Probe_Selection->Experiment Observation Observe Labeled Protein Band(s) Experiment->Observation Control_1 Control 1: Competition with excess unlabeled cADPR Experiment->Control_1 Control_2 Control 2: No UV irradiation Experiment->Control_2 Identification Protein Identification (Mass Spectrometry) Observation->Identification Result_1 Result: Labeled band intensity decreases or disappears Control_1->Result_1 Result_2 Result: No labeled band appears Control_2->Result_2 Conclusion Conclusion: Identified protein is a specific cADPR binding protein Result_1->Conclusion Result_2->Conclusion Identification->Conclusion

Caption: Logical workflow for a photoaffinity experiment.

Conclusion

This compound is a versatile and potent tool for the discovery and characterization of cADPR binding proteins. Its ability to covalently crosslink to its binding partners upon photoactivation allows for their specific identification and subsequent functional analysis. By following the detailed protocols and logical experimental design outlined in this guide, researchers can effectively utilize this compound to unravel the complexities of cADPR-mediated signaling pathways, paving the way for new therapeutic interventions.

References

An In-depth Technical Guide to 8-Azido-cADPR Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) as a photoaffinity label. It is designed to equip researchers with the necessary knowledge to effectively utilize this powerful tool for the identification and characterization of cADPR-binding proteins, crucial players in cellular calcium signaling.

Introduction: Unveiling the cADPR Signaling Cascade

Cyclic ADP-ribose (cADPR) is a key second messenger that mobilizes intracellular calcium (Ca²⁺) stores, a fundamental process in a vast array of cellular functions, including muscle contraction, neurotransmission, and gene expression. Dysregulation of cADPR-mediated Ca²⁺ signaling has been implicated in various diseases, making its binding proteins attractive targets for therapeutic intervention.

This compound is a photoactive analog of cADPR designed for photoaffinity labeling. This technique allows for the identification of cADPR receptors and other binding proteins by forming a stable, covalent bond upon ultraviolet (UV) irradiation. The azido (B1232118) group at the 8th position of the adenine (B156593) ring serves as the photoreactive moiety, which, upon activation, forms a highly reactive nitrene intermediate that can insert into neighboring chemical bonds of the target protein.

Fundamental Principles of this compound Photoaffinity Labeling

The utility of this compound as a photoaffinity label is rooted in several key properties:

  • Specific Binding: this compound binds specifically to the cADPR-binding sites. This has been demonstrated through competition assays where this compound effectively competes with radiolabeled cADPR for binding to its target sites.[1]

  • Antagonistic Activity: Unlike cADPR, this compound does not induce Ca²⁺ release. Instead, it acts as a competitive antagonist, reversibly inhibiting cADPR-mediated Ca²⁺ mobilization.[1] This antagonistic nature is crucial as it allows for the labeling of binding proteins without triggering downstream signaling events.

  • Photoreactivity: The aryl azide (B81097) group is chemically inert in the dark, allowing for specific binding to the target protein to occur without premature reaction. Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which then covalently cross-links the probe to the protein at or near the binding site.

  • Identification of Novel Binding Proteins: Photoaffinity labeling with this compound has been instrumental in identifying cADPR-binding proteins. For instance, studies in sea urchin egg homogenates led to the labeling of 140 kDa and 100 kDa proteins, suggesting that cADPR may exert its effects through these intermediate proteins rather than directly on the ryanodine (B192298) receptor.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to this compound and its interaction with target proteins. It is important to note that specific binding affinity (Kd) and inhibitory concentration (IC50) values for this compound are not consistently reported in the available literature. The provided data is based on competition experiments and the known activity of related compounds.

Parameter Value Organism/System Comments Reference
Binding Specificity Displaced by cADPRSea urchin egg microsomesBinding of [³²P]this compound is selectively displaced by cADPR and non-radiolabeled this compound, but not by ADP-ribose.[1]
Functional Activity AntagonistSea urchin egg microsomesDoes not induce Ca²⁺ release but inhibits cADPR-induced Ca²⁺ release.[1]
Compound Target Kd (Dissociation Constant) IC50 Reference
This compound cADPR-binding proteinsNot ReportedNot Reported
cADPR TRPM2 MHR1/2 domain~1.5 µMNot Applicable[2]
8-Br-cADPR TRPM2 MHR1/2 domain~2.5 µMNot Applicable[2]

Experimental Protocols

This section provides a generalized, step-by-step protocol for photoaffinity labeling using this compound. Researchers should optimize these conditions for their specific experimental system.

Preparation of Radiolabeled this compound ([³²P]this compound)

For sensitive detection, this compound can be radiolabeled. The synthesis of [³²P]8-azido-cyclic ADP-ribose has been described previously and is a critical first step for many applications.[1]

Photoaffinity Labeling Protocol
  • Incubation:

    • Prepare the biological sample (e.g., cell lysate, purified protein, or membrane fractions).

    • Incubate the sample with [³²P]this compound in an appropriate buffer in the dark at 4°C for a predetermined time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

    • To determine the specificity of labeling, include control samples:

      • Competition Control: Pre-incubate the sample with an excess of non-radiolabeled cADPR or this compound before adding [³²P]this compound.

      • Negative Control: A sample without the photoaffinity probe.

      • No UV Control: A sample with the probe but not exposed to UV light.

  • UV Cross-linking:

    • Place the samples on ice in a quartz cuvette or an open microcentrifuge tube for direct UV exposure.[3]

    • Irradiate the samples with a UV lamp. The optimal wavelength for aryl azides is typically in the range of 254-366 nm.[3][4][5] Long-wavelength UV light (e.g., 366 nm) is often preferred to minimize damage to biological molecules.[3]

    • The irradiation time should be optimized and can range from 10 to 30 minutes.[3] Keep the samples cool during irradiation to prevent heat-induced denaturation.[3]

  • Analysis of Labeled Proteins:

    • After irradiation, terminate the reaction by adding a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol), which will reduce any remaining unreacted azido groups.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins by autoradiography. The specific labeling of proteins should be evident as dark bands on the film, which are diminished or absent in the competition control lanes.

Identification of Labeled Proteins using Mass Spectrometry (with non-radioactive probe and click chemistry)

For protein identification, a non-radioactive version of this compound can be used in conjunction with "click chemistry." This involves synthesizing an this compound analog that also contains an alkyne handle.

  • Photoaffinity Labeling: Perform the incubation and UV cross-linking steps as described above using the alkyne-modified this compound probe.

  • Click Chemistry:

    • After labeling, lyse the cells (if using whole cells).

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle on the cross-linked probe.

  • Enrichment and Identification:

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise the protein bands of interest and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the protein.

Mandatory Visualizations

cADPR Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds CD38 CD38 Receptor->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD+ NAD+ NAD+->CD38 Substrate Binding_Protein cADPR Binding Protein cADPR->Binding_Protein Binds to RyR Ryanodine Receptor (RyR) Binding_Protein->RyR Activates Ca2+ Ca2+ RyR->Ca2+ Releases Cellular_Response Cellular_Response Ca2+->Cellular_Response Mediates Photoaffinity_Labeling_Workflow cluster_preparation Probe & Sample Preparation cluster_labeling Labeling & Cross-linking cluster_analysis Analysis Probe This compound (radiolabeled or alkyne-tagged) Incubation Incubate Probe with Sample (in dark) Probe->Incubation Sample Biological Sample (e.g., Cell Lysate) Sample->Incubation UV_Irradiation UV Irradiation (e.g., 366 nm) Incubation->UV_Irradiation SDS_PAGE SDS-PAGE UV_Irradiation->SDS_PAGE Click_Chemistry Click Chemistry (for alkyne-tagged probe) UV_Irradiation->Click_Chemistry Autoradiography Autoradiography (for radiolabeled probe) SDS_PAGE->Autoradiography Enrichment Affinity Enrichment (e.g., Streptavidin) Click_Chemistry->Enrichment Mass_Spec Mass Spectrometry (LC-MS/MS) Enrichment->Mass_Spec Protein_ID Protein Identification Mass_Spec->Protein_ID

References

In-Depth Technical Guide: Stability and Storage Conditions for 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Azido-cyclic ADP-ribose (8-Azido-cADPR). As a critical tool in calcium signaling research, particularly for photoaffinity labeling studies, understanding its stability is paramount for reliable and reproducible experimental outcomes. This document outlines known stability characteristics, proper storage and handling procedures, and detailed experimental protocols for stability assessment.

Overview of this compound Stability

This compound is an analog of cyclic ADP-ribose (cADPR) where an azido (B1232118) group is substituted at the 8-position of the adenine (B156593) ring. This modification allows for its use as a photoaffinity label to identify and characterize cADPR binding proteins. While cADPR itself is susceptible to hydrolysis, 8-substituted analogs are generally designed for enhanced stability. 8-azidoadenosine (B559645) compounds, in particular, have shown increased resistance to enzymatic degradation by phosphodiesterases.

However, the primary stability concern for this compound is its sensitivity to light. The azido group is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules. This property is advantageous for photoaffinity labeling experiments but necessitates careful handling and storage to prevent premature degradation and non-specific binding.

Stability and Storage Data

The following table summarizes the known stability and recommended storage conditions for this compound. It is important to note that while general recommendations are available, specific quantitative data such as half-life under various conditions are not extensively published.

ParameterConditionRecommendation/ObservationData Type
Storage Temperature Long-termStore at -20°C or below.Qualitative
Short-term (in solution)Maintain on ice and minimize time at room temperature.Qualitative
Solvent Stability Aqueous Buffers (e.g., HEPES)The reactive intermediate formed upon photolysis has a lifetime of approximately 1 minute or longer in water and HEPES buffer at ambient temperature.[1]Quantitative
Organic Solvents (e.g., DMSO, DMF)Data not available. It is recommended to prepare fresh solutions or perform stability tests for specific applications.N/A
Photostability UV Light ExposureHighly sensitive. Photolysis leads to the formation of a reactive nitrene intermediate. Avoid exposure to UV light sources.[1]Qualitative
Ambient LightMinimize exposure to direct laboratory light for extended periods. Use amber vials or wrap containers in foil.Qualitative
pH Stability Physiological pH (~7.4)Generally stable for short-term experimental use.Qualitative
Acidic/Alkaline ConditionsData not available. Extreme pH values should be avoided as they can promote hydrolysis of the ribose linkages.N/A
Enzymatic Stability Phosphodiesterases8-substituted oligomers have shown enhanced resistance against digestion by snake venom phosphodiesterase.[2]Qualitative

Mandatory Visualizations

Chemical Structure and Photodegradation Pathway

Caption: Photodegradation pathway of this compound upon UV exposure.

Recommended Handling and Storage Workflow

reception Receive this compound (Lyophilized Powder) storage Store at ≤ -20°C in a dark, dry place. reception->storage preparation Prepare Stock Solution (e.g., in aqueous buffer or DMSO) storage->preparation aliquoting Aliquot into single-use volumes in amber or foil-wrapped tubes. preparation->aliquoting aliquoting->storage Return to ≤ -20°C storage working_solution Prepare Working Solution (on ice, protected from light) aliquoting->working_solution experiment Use Immediately in Photoaffinity Labeling Experiment working_solution->experiment disposal Dispose of unused solution according to lab protocols. experiment->disposal

Caption: Logical workflow for handling and storage of this compound.

Simplified cADPR Signaling Pathway and Role of this compound

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Signal External Signal Receptor Receptor Signal->Receptor ADPCyclase ADP-Ribosyl Cyclase Receptor->ADPCyclase cADPR cADPR ADPCyclase->cADPR converts NAD NAD+ NAD->cADPR RyR Ryanodine Receptor (RyR) cADPR->RyR binds to 8AzidocADPR This compound (Photoaffinity Probe) 8AzidocADPR->RyR binds to & covalently labels upon UV irradiation Ca_release Ca2+ Release RyR->Ca_release mediates Ca_store Ca2+ Store Ca_store->Ca_release

Caption: Role of this compound as a photoaffinity probe in the cADPR signaling pathway.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for this compound under specific experimental conditions, a stability-indicating HPLC method is recommended.

Objective

To determine the degradation rate of this compound in a specific solvent at a given temperature and light condition over time.

Materials
  • This compound

  • Solvent of interest (e.g., ultrapure water, PBS, DMSO)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 50 mM ammonium (B1175870) acetate, pH 5.5

  • Mobile phase B: Acetonitrile

  • Temperature-controlled incubator/water bath

  • UV lamp (for photostability testing)

  • Amber vials and standard laboratory glassware

Methodology
  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).

    • Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Forced Degradation Studies (Stress Testing):

    • Thermal Stability:

      • Dispense aliquots of the stock solution into several amber vials.

      • Incubate the vials at a specific temperature (e.g., 4°C, 25°C, 37°C).

      • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately analyze by HPLC or store at -80°C for later analysis.

    • Photostability:

      • Place an aliquot of the stock solution in a clear vial.

      • Expose the vial to a controlled light source (e.g., UV lamp at a specific wavelength and intensity) for a defined period.

      • Take samples at various time points for HPLC analysis.

      • A control sample should be kept in the dark at the same temperature.

    • pH Stability:

      • Prepare buffers at different pH values (e.g., pH 3, 7, 9).

      • Dilute the this compound stock solution into each buffer.

      • Incubate at a constant temperature and sample at various time points for HPLC analysis.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient elution can be used, for example:

        • 0-5 min: 95% A, 5% B

        • 5-25 min: Gradient to 70% A, 30% B

        • 25-30 min: Hold at 70% A, 30% B

        • 30-35 min: Return to 95% A, 5% B

        • 35-45 min: Re-equilibration

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 275 nm).

      • Injection Volume: 20 µL

    • Analysis Procedure:

      • Inject the samples from the degradation studies onto the HPLC system.

      • Record the chromatograms. The peak corresponding to this compound should decrease over time, and new peaks corresponding to degradation products may appear.

      • Calculate the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the peak area (or concentration) of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be linear.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Conclusion

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. The primary considerations are protection from light and storage at low temperatures (-20°C or below). While qualitative stability information is available, quantitative data for specific experimental conditions should be generated using methods such as the HPLC protocol detailed above to ensure the reliability of experimental results in drug discovery and cell signaling research.

References

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling Using 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, playing a vital role in numerous cellular signaling pathways. The identification and characterization of proteins that bind to cADPR are essential for understanding its mechanism of action and for the development of therapeutic agents targeting these pathways. 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) is a photoaffinity analog of cADPR. This powerful tool allows for the covalent labeling of cADPR-binding proteins upon photoactivation, enabling their identification and further study.[1][2]

This document provides detailed protocols and application notes for the use of this compound in photoaffinity labeling experiments, aimed at researchers in cell biology, pharmacology, and drug discovery.

Principle of Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify and characterize the binding partners of a specific ligand within a complex biological sample. The process involves a photoaffinity probe, which is a molecule consisting of three key components:

  • An affinity group: In this case, the cADPR analog that specifically binds to the target protein.

  • A photoreactive group: An 8-azido group that is chemically inert in the dark but forms a highly reactive nitrene upon UV irradiation.

  • A reporter tag (optional but recommended): A radiolabel (e.g., ³²P) or a clickable handle (e.g., an alkyne) for detection and enrichment of the labeled protein.

The experimental workflow involves incubating the this compound probe with the biological sample, allowing it to bind to its target protein(s). Subsequent exposure to UV light activates the azido (B1232118) group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket. The covalently labeled protein can then be detected and identified using various biochemical techniques.

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase (CD38).[3][4] cADPR then binds to and activates ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of Ca²⁺ into the cytoplasm.[3] This increase in cytosolic Ca²⁺ concentration triggers a wide range of cellular responses.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR/Receptor Agonist->Receptor binds CD38 CD38 (ADP-ribosyl cyclase) Receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes NAD NAD+ NAD->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR binds & activates Ca_cytosol [Ca²⁺]↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response triggers RyR->Ca_cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->RyR

Caption: Simplified cADPR Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of specific conditions such as probe concentration, incubation times, and UV exposure may be necessary for different biological systems.

General Experimental Workflow

Photoaffinity_Labeling_Workflow start Start sample_prep Sample Preparation (e.g., Sea Urchin Egg Microsomes) start->sample_prep incubation Incubation with [³²P]this compound sample_prep->incubation competition Competition Assay (Optional) (add unlabeled cADPR) incubation->competition uv_crosslink UV Cross-linking (e.g., 254-366 nm) incubation->uv_crosslink competition->uv_crosslink sds_page SDS-PAGE uv_crosslink->sds_page autoradiography Autoradiography sds_page->autoradiography identification Protein Identification (e.g., Mass Spectrometry) autoradiography->identification end End identification->end

Caption: General workflow for photoaffinity labeling.
Protocol 1: Preparation of Sea Urchin Egg Microsomes

Sea urchin eggs are a classic model system for studying cADPR-mediated calcium signaling.

Materials:

  • Sea urchin eggs

  • Homogenization buffer (e.g., 250 mM KCl, 20 mM HEPES, pH 7.2, 1 mM MgCl₂, protease inhibitors)

  • Centrifuge and tubes

Procedure:

  • Wash sea urchin eggs several times with ice-cold calcium-free seawater.

  • Resuspend the eggs in homogenization buffer.

  • Homogenize the eggs on ice using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in the desired buffer for the photoaffinity labeling experiment.

  • Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Photoaffinity Labeling with [³²P]this compound

This protocol is adapted from studies on sea urchin egg homogenates.[1]

Materials:

  • [³²P]this compound

  • Prepared microsomal fraction

  • Binding buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)

  • Unlabeled cADPR and other competitors (e.g., ADP-ribose, ATP)

  • UV lamp (e.g., 254 nm or 365 nm)

  • SDS-PAGE sample buffer

Procedure:

  • In a microcentrifuge tube on ice, combine the microsomal protein (e.g., 50-100 µg) with the binding buffer.

  • Add [³²P]this compound to a final concentration in the low nanomolar range.

  • For competition experiments, add an excess of unlabeled cADPR (e.g., nanomolar to micromolar concentrations) or other non-photoreactive competitors to control tubes.

  • Incubate the mixture on ice or at 4°C for a predetermined time (e.g., 60-90 minutes) in the dark to allow for binding.

  • Place the tubes on ice and irradiate with a UV lamp for a specified duration (e.g., 10-30 minutes). The optimal wavelength and duration should be determined empirically. Simple aryl azides are typically activated by short-wavelength UV light (254-275 nm), while nitrophenyl azides can be activated by long-wavelength UV light (300-460 nm).

  • After irradiation, add SDS-PAGE sample buffer to quench the reaction and denature the proteins.

  • Boil the samples for 5 minutes before loading onto an SDS-PAGE gel.

Protocol 3: Detection of Labeled Proteins by SDS-PAGE and Autoradiography

Materials:

  • SDS-PAGE gel apparatus and reagents

  • X-ray film or phosphor imaging screen

  • Film cassette

Procedure:

  • Separate the protein samples on an appropriate percentage SDS-PAGE gel.

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue or a similar stain to visualize total protein.

  • Destain the gel and dry it.

  • Expose the dried gel to X-ray film or a phosphor imaging screen in a light-tight cassette at -80°C.[5] The exposure time will vary depending on the amount of radioactivity.

  • Develop the film or scan the phosphor screen to visualize the radiolabeled protein bands.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters that are important for designing and interpreting photoaffinity labeling experiments with this compound.

ParameterValue/RangeBiological SystemReference
Labeled Protein Size 140 kDa and 100 kDaSea Urchin Egg Microsomes[1]
Competition (cADPR) Nanomolar concentrationsSea Urchin Egg Microsomes[1]
No Competition Micromolar concentrations of ADP-ribose, AMP, ADP, ATP, cAMP, IP₃Sea Urchin Egg Microsomes[1]
UV Wavelength 250-366 nm (general for aryl azides)General
UV Irradiation Time 10-30 minutes (general for aryl azides)General
Probe Concentration 1-10 µM (for in vitro labeling, general)General
Competition Assay Logic

To demonstrate the specificity of this compound labeling, a competition experiment is crucial. The logic is to show that the labeling of a specific protein by [³²P]this compound is reduced in the presence of an excess of unlabeled, non-photoreactive cADPR, which competes for the same binding site. Other nucleotides that do not bind to the cADPR receptor should not compete for labeling.

Competition_Assay_Logic cluster_condition1 Condition 1: No Competitor cluster_condition2 Condition 2: With Unlabeled cADPR Probe1 [³²P]this compound Receptor1 cADPR Binding Protein Probe1->Receptor1 binds & crosslinks Result1 Strong Radiolabeled Signal Receptor1->Result1 Probe2 [³²P]this compound Receptor2 cADPR Binding Protein Probe2->Receptor2 binding blocked Competitor Unlabeled cADPR (excess) Competitor->Receptor2 binds & occupies site Result2 Reduced/No Radiolabeled Signal Receptor2->Result2

Caption: Logic of the competition binding assay.

Troubleshooting and Considerations

  • Non-specific Labeling: High background labeling can be an issue. To minimize this, optimize the probe concentration and UV irradiation time. Include appropriate controls, such as samples not exposed to UV light and samples without the photoaffinity probe.

  • Low Labeling Efficiency: The efficiency of photocrosslinking can be low. Ensure that the UV lamp is of the correct wavelength and sufficient intensity. The distance of the sample from the UV source is also critical.

  • Probe Instability: Azido compounds can be sensitive to reducing agents. Avoid using reagents like DTT or β-mercaptoethanol in buffers prior to the cross-linking step.

  • Protein Identification: After successful labeling, identification of the protein can be achieved by techniques such as mass spectrometry. This may involve in-gel digestion of the labeled band followed by LC-MS/MS analysis.

By following these protocols and considering the key experimental parameters, researchers can effectively utilize this compound to identify and characterize novel cADPR-binding proteins, thereby advancing our understanding of cADPR-mediated signaling in health and disease.

References

Application Notes and Protocols for 8-Azido-cADPR Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors on the endoplasmic reticulum, leading to Ca²⁺ release.[1][2][3] The study of cADPR-binding proteins is essential for understanding these signaling pathways and for developing novel therapeutics. 8-Azido-cADPR is a photoaffinity probe and a versatile tool for chemical biology that enables the identification and characterization of cADPR-binding proteins through bioorthogonal click chemistry.[4] The azide (B81097) group on this compound allows for its covalent ligation to alkyne-modified molecules with high specificity and efficiency, even in complex biological systems.

This document provides detailed protocols for two primary methods of this compound click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.

cADPR Signaling Pathway

The cADPR signaling pathway plays a vital role in cellular calcium homeostasis. Extracellular stimuli can trigger the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by the enzyme CD38.[3][5] cADPR then binds to and sensitizes ryanodine receptors (RyRs) on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ concentration mediates a wide range of physiological processes.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Extracellular_Stimuli Extracellular Stimuli Receptor Receptor Extracellular_Stimuli->Receptor CD38 CD38 Receptor->CD38 NAD NAD⁺ cADPR cADPR NAD->cADPR CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR Ca2_Cyto Ca²⁺ RyR->Ca2_Cyto ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ Cellular_Response Cellular Response Ca2_Cyto->Cellular_Response

Caption: The cADPR signaling pathway, initiating from extracellular stimuli to induce cellular responses.

Experimental Workflow for Identifying cADPR-Binding Proteins

The general workflow for identifying cADPR-binding proteins using this compound click chemistry involves incubating a cell lysate or purified protein fraction with this compound, followed by a click reaction with an alkyne-tagged reporter molecule (e.g., biotin-alkyne or a fluorescent dye-alkyne). The labeled proteins can then be enriched and identified using techniques such as western blotting or mass spectrometry.

Experimental_Workflow Start Start: Cell Lysate or Purified Proteins Incubate Incubate with This compound Start->Incubate Click_Reaction Perform Click Reaction with Alkyne-Reporter Incubate->Click_Reaction Enrichment Enrich Labeled Proteins (e.g., Streptavidin beads) Click_Reaction->Enrichment Analysis Analyze Proteins Enrichment->Analysis WB Western Blot Analysis->WB MS Mass Spectrometry Analysis->MS End End: Identify cADPR-Binding Proteins WB->End MS->End

Caption: Workflow for the identification of cADPR-binding proteins using this compound.

Quantitative Data

The following table summarizes typical reaction conditions and performance for azide-alkyne click chemistry based on available literature for similar molecules. These parameters should be optimized for your specific experimental setup.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
This compound Concentration 10-100 µM1-10 µM
Alkyne-Probe Concentration 20-200 µM5-50 µM
Copper(II) Sulfate (B86663) (CuSO₄) 50-100 µMNot Applicable
Copper Ligand (e.g., THPTA) 250-500 µMNot Applicable
Reducing Agent (Na-Ascorbate) 1-5 mMNot Applicable
Cyclooctyne Reagent Not Applicable5-50 µM
Reaction Time 30-60 minutes1-4 hours
Reaction Temperature Room Temperature4°C to 37°C
Typical Conversion/Efficiency >90%>90%

Note: Data is compiled from general click chemistry protocols and may require optimization for this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of purified proteins or cell lysates.

Materials:

  • This compound

  • Alkyne-tagged protein or cell lysate

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-tagged protein/lysate with this compound in PBS.

  • Prepare the Catalyst Solution: In a separate tube, mix the CuSO₄ and THPTA stock solutions.

  • Initiate the Reaction: Add the catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Downstream Processing: The labeled protein is now ready for downstream applications such as enrichment, SDS-PAGE, and western blotting.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for labeling proteins in living cells or in other environments where copper toxicity is a concern.

Materials:

  • This compound

  • Alkyne-modified target (e.g., cells metabolically labeled with an alkyne-containing amino acid)

  • Cyclooctyne-functionalized reporter molecule (e.g., DBCO-biotin or DBCO-fluorophore)

  • Cell culture medium or appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

  • Introduce the Azide: Incubate your target (e.g., cells, lysate) with this compound to allow for binding to target proteins. For cellular labeling, this may involve introducing this compound to the cell culture medium.

  • Wash (for cellular labeling): If working with live cells, wash the cells to remove any unbound this compound.

  • Initiate the Reaction: Add the cyclooctyne-functionalized reporter molecule to the sample.

  • Incubate: Incubate the reaction for 1-4 hours. The optimal time and temperature (typically between 4°C and 37°C) should be determined empirically.

  • Downstream Processing: The sample is now ready for analysis. For cellular applications, this may involve cell lysis followed by enrichment and detection of the labeled proteins.

References

Application Notes and Protocols for 8-Azido-cADPR Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification of cyclic ADP-ribose (cADPR) binding proteins using 8-Azido-cADPR, a photoactivatable and clickable analog of cADPR. This technique, combining photoaffinity labeling with click chemistry-based affinity purification, is a powerful tool for discovering novel protein interactions and for screening potential therapeutic agents that modulate cADPR signaling pathways.

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium stores, playing a significant role in a variety of cellular processes, including muscle contraction, insulin (B600854) secretion, and neuronal signaling.[1] Dysregulation of cADPR signaling has been implicated in several diseases, making the identification of its protein interactome a key area of research for novel therapeutic targets. Enzymes such as CD38 and SARM1 are known to produce cADPR.[2][3]

This compound (8-N₃-cADPR) is a photoaffinity probe used to identify cADPR-binding proteins.[4] This analog contains an azido (B1232118) group that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues of interacting proteins.[4] Modern iterations of this probe are often bifunctional, incorporating a "clickable" alkyne group, which allows for the covalent attachment of a biotin (B1667282) tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5][6][7] This enables the specific enrichment of crosslinked proteins using streptavidin-based affinity purification, followed by identification and quantification using mass spectrometry.

Signaling Pathway of cADPR

The diagram below illustrates the central role of cADPR in calcium signaling.

cADPR_Signaling cluster_synthesis cADPR Synthesis cluster_action Downstream Signaling NAD NAD+ CD38_SARM1 CD38 / SARM1 NAD->CD38_SARM1 cADPR cADPR CD38_SARM1->cADPR RyR Ryanodine Receptors (RyR) on ER/SR Membrane cADPR->RyR binds & activates Ca_release Ca2+ Release RyR->Ca_release Cell_response Cellular Responses (e.g., Axon Degeneration, Neurotransmission) Ca_release->Cell_response

Caption: cADPR signaling pathway.

Experimental Workflow for this compound Pull-Down Assay

The following diagram outlines the major steps of the experimental procedure.

pull_down_workflow start Start: Live Cells incubation 1. Incubation with This compound start->incubation uv_crosslinking 2. UV Crosslinking (~365 nm) incubation->uv_crosslinking lysis 3. Cell Lysis uv_crosslinking->lysis click_reaction 4. Click Chemistry: + Alkyne-Biotin lysis->click_reaction pull_down 5. Streptavidin Affinity Purification click_reaction->pull_down wash 6. Washing Steps pull_down->wash elution 7. Elution wash->elution ms_analysis 8. MS Analysis (LC-MS/MS) elution->ms_analysis end End: Protein Identification & Quantification ms_analysis->end

References

Enzymatic Synthesis of 8-Azido-cADPR: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR), a valuable photoaffinity probe for the identification and characterization of cADPR-binding proteins. The synthesis involves a two-step process: the chemical synthesis of the precursor molecule 8-Azido-NAD⁺, followed by its enzymatic cyclization to this compound using ADP-ribosyl cyclase from Aplysia californica. This document outlines the complete workflow, from synthesis and purification to characterization and application in photoaffinity labeling experiments, to facilitate its use in research and drug discovery.

Introduction

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, playing a significant role in various cellular signaling pathways. The study of cADPR-mediated signaling has been greatly advanced by the use of molecular probes. This compound is a photoactivatable analog of cADPR that serves as a potent tool for identifying and characterizing cADPR binding proteins.[1] Upon UV irradiation, the azido (B1232118) group at the 8-position of the adenine (B156593) ring forms a highly reactive nitrene intermediate, which can covalently crosslink to nearby amino acid residues within the binding pocket of a target protein. This allows for the specific and irreversible labeling of cADPR receptors and other interacting proteins.

The synthesis of this compound is achieved through the enzymatic cyclization of its precursor, 8-Azido-NAD⁺, by ADP-ribosyl cyclase.[2] This enzyme, particularly from the sea snail Aplysia californica, efficiently catalyzes the conversion of NAD⁺ and its analogs into their corresponding cyclic forms.

Signaling Pathway of cADPR

The cADPR signaling pathway begins with the synthesis of cADPR from NAD⁺ by ADP-ribosyl cyclases. The primary downstream target of cADPR is the ryanodine (B192298) receptor (RyR), a calcium channel located on the membrane of the endoplasmic reticulum. Binding of cADPR to the RyR, or an associated protein, sensitizes the channel to calcium, leading to calcium-induced calcium release (CICR) and an increase in cytosolic calcium concentration. This calcium signal then triggers a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

cADPR_Signaling_Pathway NAD NAD+ ADPR_Cyclase ADP-ribosyl Cyclase (e.g., CD38) NAD->ADPR_Cyclase cADPR cADPR ADPR_Cyclase->cADPR RyR Ryanodine Receptor (RyR) on ER cADPR->RyR binds & activates Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ release Ca_ER Ca²⁺ Store (ER) Cellular_Response Cellular Responses Ca_Cytosol->Cellular_Response

Figure 1: Simplified cADPR signaling pathway.

Experimental Protocols

Part 1: Chemical Synthesis of 8-Azido-NAD⁺

The synthesis of 8-Azido-NAD⁺ proceeds in two main steps: the synthesis of 8-Azido-AMP from a commercially available precursor, 8-Bromo-AMP, followed by the coupling of 8-Azido-AMP with nicotinamide (B372718) mononucleotide (NMN).

1.1: Synthesis of 8-Azido-AMP from 8-Bromo-AMP

This protocol is adapted from established methods for the synthesis of 8-azido purine (B94841) nucleotides.

Materials:

  • 8-Bromoadenosine 5'-monophosphate (8-Bromo-AMP)

  • Sodium azide (B81097) (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Acetone (B3395972), cold

  • Diethyl ether, cold

  • Deionized water

  • Reaction vessel (light-protected)

  • Magnetic stirrer and heating plate

  • Centrifuge

Protocol:

  • In a light-protected reaction vessel, dissolve 8-Bromo-AMP (e.g., 100 mg) in anhydrous DMSO (e.g., 2 mL).

  • Add a 5 to 10-fold molar excess of sodium azide to the solution.

  • Heat the reaction mixture to 80°C with continuous stirring for 18-24 hours. Protect the reaction from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or reverse-phase HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to a 10-fold volume of cold acetone with vigorous stirring.

  • Collect the precipitate by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the pellet twice with cold acetone and then with cold diethyl ether to remove residual DMSO and unreacted starting materials.

  • Dry the resulting white to pale yellow powder, 8-Azido-AMP, under vacuum.

1.2: Synthesis of 8-Azido-NAD⁺ from 8-Azido-AMP and NMN

This step involves the coupling of 8-Azido-AMP with nicotinamide mononucleotide (NMN) using a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and imidazole (B134444) as a catalyst.

Materials:

  • 8-Azido-AMP

  • Nicotinamide mononucleotide (NMN)

  • Dicyclohexylcarbodiimide (DCC)

  • Imidazole

  • Pyridine (B92270), anhydrous

  • Deionized water

  • Dowex 50W-X8 resin (pyridinium form)

  • Reverse-phase HPLC system for purification

Protocol:

  • Co-evaporate 8-Azido-AMP and NMN (in equimolar amounts) with anhydrous pyridine to remove any residual water.

  • Dissolve the dried nucleotides in a minimal volume of anhydrous pyridine.

  • Add imidazole (2-3 molar excess) to the solution.

  • Add DCC (3-5 molar excess) portion-wise to the reaction mixture at room temperature with stirring.

  • Allow the reaction to proceed for 2-3 days at room temperature in the dark.

  • Monitor the formation of 8-Azido-NAD⁺ by reverse-phase HPLC.

  • After completion, add a small amount of water to quench the excess DCC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Dilute the filtrate with water and apply it to a Dowex 50W-X8 (pyridinium form) column to remove excess pyridine and other cationic impurities.

  • Purify the 8-Azido-NAD⁺ from the column eluate by preparative reverse-phase HPLC.

Part 2: Enzymatic Synthesis of this compound

This protocol describes the cyclization of 8-Azido-NAD⁺ using ADP-ribosyl cyclase from Aplysia californica.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Start Synthesized 8-Azido-NAD⁺ Reaction_Mix Combine Substrate, Enzyme, and Buffer Start->Reaction_Mix Enzyme Aplysia ADP-ribosyl Cyclase Enzyme->Reaction_Mix Buffer Reaction Buffer (e.g., 20 mM HEPES, pH 7.3) Buffer->Reaction_Mix Incubation Incubate at Room Temperature (Monitor by HPLC) Reaction_Mix->Incubation Purification Purify by Reverse-Phase HPLC Incubation->Purification Characterization Characterize by Mass Spec & NMR Purification->Characterization End Pure this compound Characterization->End

Figure 2: Workflow for the enzymatic synthesis of this compound.

Materials:

  • Purified 8-Azido-NAD⁺

  • ADP-ribosyl cyclase from Aplysia californica

  • HEPES buffer (20 mM, pH 7.3)

  • Reverse-phase HPLC system for monitoring and purification

  • Spectrophotometer

Protocol:

  • Dissolve the purified 8-Azido-NAD⁺ in 20 mM HEPES buffer (pH 7.3) to a final concentration of 0.5 mM.

  • Add Aplysia californica ADP-ribosyl cyclase to the substrate solution. A typical starting concentration is 1-2 µg of enzyme per 10 mg of substrate.

  • Incubate the reaction mixture at room temperature (approximately 25°C) for 24-48 hours.

  • Monitor the progress of the reaction by analytical reverse-phase HPLC. The conversion of 8-Azido-NAD⁺ to this compound will be observed as a new peak with a different retention time.

  • Once the reaction has reached completion (or the desired conversion), the product can be purified by preparative reverse-phase HPLC.

Part 3: Purification and Characterization

3.1: HPLC Purification of this compound

Table 1: HPLC Purification Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 5 µm particle size)
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-25% B over 30 minutes
Flow Rate 1.0 mL/min (analytical), adjust for preparative
Detection 254 nm

Protocol:

  • Equilibrate the C18 column with the starting mobile phase conditions.

  • Inject the reaction mixture onto the column.

  • Elute the compounds using the specified gradient.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to remove the mobile phase and obtain the purified product.

3.2: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

Table 2: Expected Characterization Data

Analysis MethodExpected Result
Mass Spectrometry (ESI-) Expected [M-H]⁻ m/z: ~582.07
¹H NMR Characteristic shifts for the adenine and ribose protons. The disappearance of the nicotinamide proton signals from the 8-Azido-NAD⁺ spectrum is a key indicator of successful cyclization.
³¹P NMR Two distinct phosphorus signals corresponding to the pyrophosphate linkage.
Part 4: Application in Photoaffinity Labeling

This protocol provides a general workflow for using this compound to identify its binding proteins in a cell lysate or with a purified protein.

Materials:

  • Purified this compound

  • Cell lysate or purified protein of interest

  • Binding buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • UV lamp (e.g., 254 nm or 350 nm)

  • SDS-PAGE reagents and equipment

  • Detection method (e.g., if using a tagged version of this compound like a biotinylated or radiolabeled analog) or mass spectrometry for protein identification.

Protocol:

  • Incubate the cell lysate or purified protein with this compound (typically in the low micromolar range) in a suitable binding buffer for 30-60 minutes at 4°C in the dark to allow for binding.

  • As a negative control, perform a parallel incubation in the presence of a large excess (e.g., 100-fold) of cADPR to compete for specific binding sites.

  • Transfer the samples to a 96-well plate on ice.

  • Irradiate the samples with UV light (e.g., 254 nm) for 10-20 minutes on ice to induce crosslinking. The optimal wavelength and duration of irradiation should be determined empirically.

  • After irradiation, analyze the samples by SDS-PAGE.

  • Visualize the labeled proteins. If a tagged version of this compound was used, detection can be performed by autoradiography (for radiolabels) or streptavidin blotting (for biotin (B1667282) tags).

  • For protein identification, the labeled protein bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

Summary of Quantitative Data

Table 3: Summary of Synthesis and Characterization Parameters

ParameterValue/Range
8-Azido-AMP Synthesis
8-Bromo-AMP Concentration~50 mg/mL in DMSO
Sodium Azide Molar Excess5-10 fold
Reaction Temperature80°C
Reaction Time18-24 hours
8-Azido-NAD⁺ Synthesis
Reactant Molar Ratio (8-Azido-AMP:NMN)1:1
DCC Molar Excess3-5 fold
Reaction Time2-3 days
Enzymatic Cyclization
8-Azido-NAD⁺ Concentration0.5 mM
Enzyme Concentration1-2 µg per 10 mg substrate
Reaction Temperature~25°C
Reaction Time24-48 hours
Characterization
Expected [M-H]⁻ m/z~582.07

Conclusion

The enzymatic synthesis of this compound provides a powerful tool for the investigation of cADPR-mediated calcium signaling. The protocols outlined in this document offer a comprehensive guide for its preparation, purification, characterization, and application in photoaffinity labeling experiments. Successful implementation of these methods will enable researchers to identify and characterize novel cADPR-binding proteins, thereby advancing our understanding of their physiological and pathophysiological roles.

References

Application Notes and Protocols: Chemical Synthesis of 8-Azido-cADPR and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular Ca2+ stores, playing a significant role in various cellular processes, including muscle contraction, cell proliferation, and immune responses.[1] To investigate these pathways and identify the proteins that bind to cADPR, researchers utilize specialized chemical tools. 8-Azido-cADPR (8-N₃-cADPR) is a potent photoaffinity probe and a valuable click chemistry reagent.[2] Its azido (B1232118) group can be photoactivated to form a highly reactive nitrene, which then covalently crosslinks to nearby amino acid residues of binding proteins, enabling their identification.[3][4] This document provides detailed protocols for the chemical and chemoenzymatic synthesis of this compound and its derivatives, summarizes key quantitative data, and outlines its application in biological systems.

cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase, with CD38 being the major cyclase in mammals.[1] Once produced, cADPR binds to ryanodine (B192298) receptors (RyR) on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores.[5][6] This elevation in cytosolic Ca²⁺ concentration modulates a wide array of downstream cellular functions. This compound acts as an antagonist, binding to the cADPR site and inhibiting this Ca²⁺ release, making it an excellent tool for probing this signaling cascade.[3]

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Stimuli Extracellular Stimuli CD38 CD38 (ADP-ribosyl cyclase) Stimuli->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Binds & Activates Ca_ion Ca²⁺ RyR->Ca_ion Releases Ca_Store Ca²⁺ Store (Endoplasmic Reticulum) Ca_Store->RyR Response Cellular Responses Ca_ion->Response Triggers Azido_cADPR This compound (Antagonist) Azido_cADPR->RyR Binds & Inhibits

Caption: The CD38/cADPR signaling pathway for Ca²⁺ mobilization.

Synthetic Strategy for this compound

The most common and effective method for synthesizing 8-substituted cADPR analogues is a chemoenzymatic approach.[7] This strategy involves the chemical synthesis of an 8-substituted NAD+ analogue, which is then enzymatically cyclized using ADP-ribosyl cyclase, typically from Aplysia californica. The synthesis of 8-Azido-NAD+ generally starts with a more stable precursor, such as 8-Bromo-AMP, which is converted to the 8-azido form before being coupled with nicotinamide mononucleotide (NMN) to form the final NAD+ analogue.

Synthesis_Workflow A Start: 8-Bromoadenosine B Phosphorylation A->B C 8-Bromo-AMP B->C D Azidation (NaN₃) C->D E 8-Azido-AMP D->E F Coupling with NMN (EDC·HCl) E->F G 8-Azido-NAD+ F->G H Enzymatic Cyclization (ADP-ribosyl cyclase) G->H I This compound H->I J Purification (HPLC) I->J K Final Product J->K Photoaffinity_Labeling_Workflow cluster_controls Controls A Biological Sample (e.g., Cell Lysate) B Incubate with 8-N₃-cADPR (in dark) A->B C UV Irradiation (Photolysis) ~254 nm B->C Ctrl1 No UV Irradiation B->Ctrl1 Ctrl2 Competition with excess cADPR B->Ctrl2 D Covalent Crosslinking to Binding Protein C->D E Protein Separation (SDS-PAGE) D->E F Detection of Labeled Protein (e.g., Autoradiography) E->F G Protein Identification (Mass Spectrometry) F->G

References

Application of 8-Azido-cADPR in Live Cell Imaging: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) is a crucial second messenger that modulates intracellular calcium ([Ca²⁺]i) signaling by activating ryanodine (B192298) receptors (RyRs) on the endoplasmic/sarcoplasmic reticulum. The study of cADPR signaling pathways is vital for understanding numerous physiological processes, including muscle contraction, neurotransmission, and immune responses. 8-Azido-cADPR is a photo-reactive and "clickable" analog of cADPR designed for the identification and visualization of cADPR binding proteins and their dynamics in living cells. This molecule incorporates an azido (B1232118) group, which allows for covalent cross-linking to target proteins upon UV irradiation (photoaffinity labeling) and subsequent detection via copper-free "click chemistry." This application note provides a comprehensive overview and detailed protocols for the use of this compound in live-cell imaging applications.

Principle of the Technology

The application of this compound for live-cell imaging is a multi-step process that combines photoaffinity labeling with bioorthogonal click chemistry.

  • Cell Loading and Target Binding: The membrane-permeant this compound is introduced to living cells and binds non-covalently to its target proteins, primarily ryanodine receptors.

  • Photo-Crosslinking: Upon exposure to UV light, the azido group on this compound is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with nearby amino acid residues on the target protein, permanently "tagging" it.

  • Click Chemistry Reaction: Following cross-linking, a fluorescent reporter molecule containing a strained alkyne (e.g., DBCO, BCN) is added to the cells. The azide (B81097) group of the now covalently bound this compound reacts with the strained alkyne in a highly specific and efficient bioorthogonal "click" reaction. This reaction attaches the fluorescent probe to the target protein.

  • Live Cell Imaging: The now fluorescently labeled target proteins can be visualized in real-time within the living cells using fluorescence microscopy techniques, such as confocal or super-resolution microscopy. This allows for the study of their localization, trafficking, and dynamics.

Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR/Receptor Agonist->Receptor 1. Binding CD38 CD38 Receptor->CD38 2. Activation cADPR cADPR CD38->cADPR 3. Synthesis NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding & Activation Ca_cytosol [Ca²⁺]i ↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response 6. Downstream Effects RyR->Ca_cytosol 5. Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->RyR

Data Presentation

The following table summarizes typical experimental parameters for using azido-functionalized probes in live-cell imaging, based on established protocols for similar molecules.[1][2] Note that optimal conditions should be determined empirically for each cell type and experimental setup.

ParameterRecommended RangeNotes
This compound Concentration 1 - 25 µMHigher concentrations may be necessary depending on target abundance and cell permeability.
Incubation Time (Probe Loading) 30 - 120 minutesShould be sufficient for the probe to enter the cells and bind to its target.
UV Irradiation Wavelength 254 - 365 nmThe optimal wavelength should be chosen to maximize cross-linking efficiency while minimizing cell damage.
UV Irradiation Time 5 - 30 minutesDependent on the intensity of the UV source. Shorter times are preferred to maintain cell viability.
Click Reaction Reagent (e.g., DBCO-Fluorophore) 5 - 50 µMThe concentration of the fluorescent reporter.
Click Reaction Incubation Time 30 - 60 minutesTypically sufficient for a complete reaction at 37°C.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture Seed cells on imaging-compatible plates. B 2. Probe Incubation Incubate cells with this compound. A->B C 3. UV Cross-linking Expose cells to UV light to covalently bind the probe to its target. B->C D 4. Washing Wash cells to remove unbound probe. C->D E 5. Click Chemistry Labeling Incubate with a fluorescent alkyne (e.g., DBCO-488). D->E F 6. Washing & Imaging Wash cells and perform live-cell fluorescence microscopy. E->F

Detailed Methodology

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HeLa, primary neurons)

  • Appropriate cell culture medium

  • Imaging-compatible plates or coverslips (e.g., glass-bottom dishes)

  • Phosphate-buffered saline (PBS)

  • UV lamp with a suitable wavelength (e.g., 254 nm or 365 nm)

  • Strained alkyne-conjugated fluorescent dye (e.g., DBCO-488, BCN-555)

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Protocol for Live-Cell Photoaffinity Labeling and Imaging:

  • Cell Preparation:

    • Seed the cells of interest onto glass-bottom imaging dishes or coverslips.

    • Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe uptake and target binding.

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound this compound.

    • Place the imaging dish on a cold surface (e.g., on ice) to minimize cellular processes during irradiation.

    • Expose the cells to UV light for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined to maximize labeling while minimizing phototoxicity.

    • Control: A parallel sample should be processed without UV irradiation to assess non-specific binding of the probe or the fluorescent reporter.

  • Click Chemistry Labeling:

    • Following UV irradiation, wash the cells twice with PBS.

    • Prepare a solution of the strained alkyne-conjugated fluorescent dye in cell culture medium (e.g., 10 µM DBCO-488).

    • Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C. This allows the click reaction to proceed, attaching the fluorophore to the azide-tagged proteins.

  • Live-Cell Imaging:

    • Wash the cells twice with fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to remove the unbound fluorescent dye.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore.

Logical Relationship Diagram

Logical_Relationship cluster_Probe Probe Design cluster_Methodology Methodology cluster_Application Application cADPR_core cADPR Core (Target Specificity) PAL Photoaffinity Labeling (PAL) (Covalent Target Capture) cADPR_core->PAL enables Azido Azido Group (Photo-crosslinking & Click Reaction) Azido->PAL is for Click Click Chemistry (Bioorthogonal Fluorescent Tagging) Azido->Click is for PAL->Click precedes Imaging Live Cell Imaging (Visualization of Target Dynamics) Click->Imaging enables

Conclusion

This compound is a powerful tool for investigating the cADPR signaling pathway in living cells. By combining the principles of photoaffinity labeling and click chemistry, this probe allows for the specific and covalent labeling of cADPR-binding proteins, enabling their visualization and the study of their dynamics in a native cellular environment. The protocols provided herein offer a framework for researchers to apply this innovative technology to their specific research questions in calcium signaling and drug discovery. As with any advanced imaging technique, optimization of the experimental parameters is crucial for achieving high-quality, reproducible results.

References

Application Notes: Utilizing 8-Azido-cADPR for the Identification and Characterization of Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors on the endoplasmic or sarcoplasmic reticulum. The enzyme CD38 synthesizes cADPR, which plays a vital role in numerous physiological processes, making its binding proteins significant targets for therapeutic intervention.[1] 8-Azido-cADPR (8-N₃-cADPR) is a powerful chemical biology tool designed to investigate these interactions.[2][3] It is a photoaffinity probe and a click chemistry reagent that enables the identification and characterization of cADPR-binding proteins.[2][3] This molecule incorporates a photoactive azido (B1232118) group, which, upon UV irradiation, forms a highly reactive nitrene intermediate that covalently crosslinks to the target protein at or near the binding site.[4] Furthermore, the azide (B81097) group serves as a "click handle" for bio-orthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter tags like biotin (B1667282) or fluorophores for subsequent enrichment and detection.[2][5][6]

Principle of the Method

The utility of this compound in target identification relies on a two-stage chemical biology strategy:

  • Photoaffinity Labeling (PAL): The probe is incubated with a biological sample (e.g., cell lysate, tissue homogenate, or intact cells). It binds non-covalently to its specific protein targets. Subsequent exposure to UV light activates the azido group, leading to the formation of a stable, covalent bond between the probe and the protein.[4] Studies have shown that this compound acts as an antagonist, binding specifically to cADPR-binding sites and inhibiting cADPR-induced Ca²⁺ release.[7]

  • Click Chemistry: After covalent crosslinking, the azide moiety on the now-bound probe is used for a click reaction.[3] The most common method is the CuAAC reaction, where a reporter molecule containing a terminal alkyne (e.g., Biotin-Alkyne or a fluorescent Alkyne-Dye) is ligated to the probe.[5][8] This "clickable" nature allows for the selective enrichment of the covalently labeled proteins using affinity purification (e.g., streptavidin beads for biotin tags) and their subsequent identification by mass spectrometry.[9]

Visualized Pathways and Workflows

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus (e.g., IL-8) Receptor Receptor Stimulus->Receptor CD38 CD38 Receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes NAD NAD+ NAD->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR binds & activates Ca_ion_cytosol Ca²⁺ Signaling Downstream Ca²⁺ Signaling Ca_ion_cytosol->Signaling Ca_ion_er Ca²⁺ Store Ca_ion_er->Ca_ion_cytosol release

Caption: The cADPR signaling pathway for intracellular Ca²⁺ release.

Experimental_Workflow arrow UV_Crosslinking 2. UV Irradiation (~350 nm) Covalent crosslinking to target proteins arrow->UV_Crosslinking Lysis 3. Cell Lysis & Protein Solubilization arrow->Lysis Click_Reaction 4. Click Chemistry Add Biotin-Alkyne, CuSO₄, Ligand, Reductant arrow->Click_Reaction Enrichment 5. Affinity Purification Streptavidin bead pulldown arrow->Enrichment Wash 6. Wash & Elute Remove non-specific binders arrow->Wash Analysis 7. Protein Analysis SDS-PAGE / In-gel digest arrow->Analysis MS 8. Mass Spectrometry LC-MS/MS for protein identification arrow->MS Incubation 1. Incubation Biological sample + this compound Incubation->arrow UV_Crosslinking->arrow Lysis->arrow Click_Reaction->arrow Enrichment->arrow Wash->arrow Analysis->arrow

Caption: Workflow for target identification using this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound and related photoaffinity probes to identify and characterize target proteins.

Table 1: cADPR Binding Proteins Identified with this compound

Identified Protein (Molecular Weight) Biological System Method Reference
140 kDa Sea urchin egg microsomes Photoaffinity Labeling with [³²P]8-N₃-cADPR [7]

| 100 kDa | Sea urchin egg microsomes | Photoaffinity Labeling with [³²P]8-N₃-cADPR |[7] |

Table 2: Example Binding Affinities Determined for Related Azido-Purine Analogs Note: These values were not determined for this compound but are provided as examples of the quantitative data that can be obtained through competition experiments with photoaffinity probes.

Photoaffinity ProbeTarget ProteinApparent KdMethodReference
8-azido-dATPTerminal deoxynucleotidyl transferase~38 µMKinetic analysis of photoinactivation[10]
8-N₃-ADPSarcoplasmic Reticulum Ca-ATPase~30 µMCompetition with ADP[11]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Target Proteins in Cell Lysate

This protocol describes the covalent crosslinking of this compound to its binding partners in a complex protein mixture.

Materials:

  • Cell or tissue lysate in a suitable buffer (e.g., HEPES or Tris-based, pH ~7.4, without DTT or other azide-reducing agents).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Native cADPR (for competition control).

  • UV crosslinking apparatus (e.g., Rayonet reactor with 350 nm bulbs or a Stratalinker).[12]

  • Ice bucket and microcentrifuge tubes.

Methodology:

  • Sample Preparation:

    • Thaw the cell lysate on ice. Determine the protein concentration using a standard assay (e.g., BCA).

    • Dilute the lysate to a final concentration of 1-5 mg/mL in lysis buffer. Keep on ice.

  • Probe Incubation:

    • In separate microcentrifuge tubes, add the desired amount of lysate (e.g., 500 µL).

    • Test Sample: Add this compound to a final concentration of 1-10 µM.

    • Competition Control: First, add a 50- to 100-fold molar excess of native cADPR and incubate for 15 minutes on ice.[12] Then, add this compound to the same final concentration as the test sample.

    • No-UV Control: Prepare a sample with this compound but do not expose it to UV light.

    • Incubate all samples in the dark on ice for 30-60 minutes to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the open tubes on ice in the UV crosslinking apparatus. The distance from the light source should be minimized and consistent (e.g., 5-10 cm).[12]

    • Irradiate the samples with UV light (typically 350 nm) for 5-15 minutes.[12] Note: Optimal irradiation time and probe concentration should be empirically determined to maximize labeling while minimizing protein damage.

    • Keep the "No-UV Control" sample covered in foil.

  • Post-Irradiation:

    • After irradiation, samples can be immediately processed for click chemistry (Protocol 2) or stored at -80°C.

Protocol 2: Biotin Tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a biotin reporter to the crosslinked this compound for subsequent enrichment.

Materials:

  • Photolabeled protein sample from Protocol 1.

  • Click Chemistry Master Mix components (prepare fresh):

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (e.g., 50 mM in water).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water).

    • Biotin-Alkyne reporter tag (e.g., 10 mM in DMSO).

  • SDS (e.g., 10% solution).

Methodology:

  • Prepare Click Master Mix:

    • For each 500 µL sample, prepare the master mix by adding reagents in the following order to a microcentrifuge tube (CRITICAL to ensure proper copper reduction):[8]

      • TCEP solution (to final concentration 1 mM).

      • TBTA solution (to final concentration 100 µM).

      • Biotin-Alkyne solution (to final concentration 100 µM).

      • CuSO₄ solution (to final concentration 1 mM).

    • Vortex briefly to mix. The solution may turn a faint pink/orange color.[12]

  • Denature Protein:

    • Add SDS to the photolabeled protein sample to a final concentration of 1% to denature proteins and expose the azide group. Vortex and briefly heat at 70°C if necessary.

  • Click Reaction:

    • Add the freshly prepared Click Master Mix to the denatured protein sample.

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation, protected from light.

  • Protein Precipitation (Optional but Recommended):

    • Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

    • Resuspend the protein pellet in a buffer suitable for the next step (e.g., 1% SDS in PBS for streptavidin pulldown).

Protocol 3: Enrichment and Identification of Labeled Proteins

This protocol describes the isolation of biotin-tagged proteins and their preparation for mass spectrometry analysis.

Materials:

  • Biotin-tagged protein sample from Protocol 2.

  • High-capacity streptavidin agarose (B213101) beads.

  • Wash Buffer (e.g., 0.1% SDS in PBS).

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris, with 2 mM Biotin).

  • Reagents for SDS-PAGE and in-gel tryptic digestion.

Methodology:

  • Streptavidin Pulldown:

    • Equilibrate the streptavidin beads by washing them three times with Wash Buffer.

    • Add the equilibrated beads to the biotin-tagged protein sample.

    • Incubate for 2-4 hours at room temperature with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes).

    • Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform at least 3-5 washes with 1 mL of Wash Buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 10 minutes.

    • Alternatively, for direct on-bead digestion, proceed without elution.

  • SDS-PAGE and Protein Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Excise protein bands that are present in the test sample but absent or significantly reduced in the competition control.

    • Perform in-gel tryptic digestion of the excised bands.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins. The identified proteins are potential binding partners of cADPR.

References

Application Notes and Protocols for the Photolysis-Induced Activation of cADPR Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the photoactivation of caged cyclic ADP-ribose (cADPR) analogs to study intracellular calcium (Ca²⁺) signaling. While 8-Azido-cADPR is a valuable tool for photoaffinity labeling, its use in uncaging experiments to release active cADPR is not well-documented. Therefore, these notes focus on nitrophenylethyl (NPE)-caged-cADPR, a well-characterized analog for photorelease studies.

Introduction to Caged cADPR Analogs

Cyclic ADP-ribose (cADPR) is a potent second messenger that mobilizes intracellular Ca²⁺ from the endoplasmic reticulum by activating ryanodine (B192298) receptors (RyRs). To study the precise temporal and spatial dynamics of cADPR signaling, "caged" analogs have been developed. These are biologically inactive precursors that, upon photolysis with UV light, rapidly release active cADPR.

  • This compound: This analog is primarily used as a photoaffinity label. Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene that covalently binds to nearby proteins, allowing for the identification and characterization of cADPR-binding proteins. Before photolysis, this compound can act as an antagonist of cADPR.

  • NPE-caged-cADPR: This analog is specifically designed for photorelease experiments. The caging group, 1-(2-nitrophenyl)ethyl, renders the molecule inactive. A brief pulse of UV light cleaves this group, releasing active cADPR, which can then diffuse and bind to its target, the RyR, initiating a Ca²⁺ signal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the photolysis of NPE-caged-cADPR.

ParameterValue/RangeNotes
Caged Compound 1-(2-nitrophenyl)ethyl-caged-cADPR (NPE-caged-cADPR)Biologically inactive prior to photolysis.
Optimal UV Wavelength < 320 nmShorter UV wavelengths are more effective for uncaging[1].
Light Source Mercury arc lamp, Xenon flash lamp, or UV laserThe choice of light source depends on the desired temporal and spatial resolution.
Typical Intracellular Concentration 1-10 µMThe final intracellular concentration should be empirically determined for each cell type.
Biological Effect Release of active cADPR, leading to intracellular Ca²⁺ mobilization.This effect can be blocked by cADPR antagonists like 8-amino-cADPR[1].

Experimental Protocols

Protocol 1: Loading Cells with Caged cADPR

There are two primary methods for introducing caged cADPR into living cells: microinjection and using a cell-permeant acetoxymethyl (AM) ester form of the caged compound.

Method A: Microinjection

This method allows for the introduction of a known concentration of the caged compound directly into the cell.

Materials:

  • NPE-caged-cADPR

  • Injection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)

  • Microinjection system (micromanipulator, microinjector, and glass micropipettes)

  • Inverted microscope

Procedure:

  • Prepare a stock solution of NPE-caged-cADPR (e.g., 1 mM) in the injection buffer.

  • Back-fill a glass micropipette with the NPE-caged-cADPR solution.

  • Using a micromanipulator, carefully guide the micropipette to the surface of the target cell.

  • Gently penetrate the cell membrane with the micropipette.

  • Inject a small volume of the NPE-caged-cADPR solution into the cytoplasm using a microinjector. The injection volume should be a small fraction of the cell volume to avoid damage.

  • Allow the injected compound to diffuse throughout the cell for 5-10 minutes before photolysis.

Method B: Loading with Cell-Permeant cADPR-AM

This method is less invasive and suitable for cell populations.

Materials:

  • NPE-caged-cADPR-AM ester

  • Anhydrous DMSO

  • Pluronic F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a stock solution of NPE-caged-cADPR-AM (e.g., 1 mM) in anhydrous DMSO. A 20% (w/v) solution of Pluronic F-127 in DMSO can be added to the stock solution to aid in dispersion.

  • Dilute the stock solution to the final working concentration (typically 1-5 µM) in a physiological buffer.

  • Incubate the cells with the NPE-caged-cADPR-AM solution for 30-60 minutes at 37°C.

  • Wash the cells twice with the physiological buffer to remove extracellular caged compound.

  • Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature, which traps the active caged compound inside the cells.

Protocol 2: Photolysis of Caged cADPR and Measurement of Intracellular Ca²⁺

This protocol describes the uncaging of NPE-caged-cADPR and the subsequent measurement of the Ca²⁺ response using a fluorescent indicator.

Materials:

  • Cells loaded with NPE-caged-cADPR (from Protocol 1)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • UV light source (e.g., mercury arc lamp with a shutter or a UV laser)

  • Fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS)

  • Image acquisition and analysis software

Procedure:

  • Loading with Ca²⁺ Indicator:

    • Load the cells with a fluorescent Ca²⁺ indicator according to the manufacturer's protocol. For example, incubate cells with 2-5 µM Fura-2 AM or Fluo-4 AM for 30-45 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification.

  • Photolysis (Uncaging):

    • Place the dish of loaded cells on the stage of the fluorescence microscope.

    • Select a region of interest (a single cell or a group of cells).

    • Deliver a brief pulse of UV light (e.g., 100-500 ms) to the selected region using the UV light source. The duration and intensity of the UV pulse should be optimized to achieve sufficient uncaging without causing photodamage.

  • Measurement of Intracellular Ca²⁺:

    • Acquire a series of fluorescence images before, during, and after the UV flash.

    • For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio of the fluorescence intensities.

    • For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.

    • The increase in fluorescence (or fluorescence ratio) corresponds to an increase in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or ratio in the region of interest over time.

    • Plot the fluorescence signal as a function of time to visualize the Ca²⁺ transient.

    • Characterize the Ca²⁺ response by its amplitude, rise time, and decay kinetics.

Control Experiments:

  • No Caged Compound: Expose cells loaded only with the Ca²⁺ indicator to the UV flash to ensure that the light itself does not induce a Ca²⁺ response.

  • No UV Flash: Monitor cells loaded with both the caged compound and the Ca²⁺ indicator without UV exposure to confirm that the caged compound is stable and does not spontaneously release cADPR.

  • Antagonist Control: Pre-incubate cells with a cADPR antagonist (e.g., 100 µM 8-amino-cADPR) before loading with caged cADPR. A significant reduction or abolition of the Ca²⁺ response upon photolysis confirms that the signal is mediated by the cADPR pathway.

Visualizations

cADPR Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding CD38 CD38 Receptor->CD38 cADPR cADPR NAD+ NAD+ NAD+->cADPR 3. Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR Ca2+ Ca2+ Ca2+_Store Ca2+ Store Ca2+_Store->Ca2+ 5. Ca2+ Release Uncaging_Workflow cluster_preparation Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Load cells with caged cADPR analog B Load cells with fluorescent Ca2+ indicator A->B C Mount cells on microscope stage B->C D Acquire baseline fluorescence C->D E Deliver UV light pulse (Photolysis/Uncaging) D->E F Record fluorescence changes (Ca2+ transient) E->F G Quantify fluorescence intensity over time F->G H Plot Ca2+ response curve G->H I Analyze kinetics (amplitude, rise time, etc.) H->I

References

Application Notes and Protocols for Labeling of Specific Proteins Using 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a powerful photoaffinity probe designed for the identification and characterization of cADPR-binding proteins. As an analog of the second messenger cyclic ADP-ribose (cADPR), it competitively binds to the same sites. The presence of a photoactive azido (B1232118) group on the C8 position of the adenine (B156593) ring allows for the formation of a covalent bond with interacting proteins upon ultraviolet (UV) irradiation. This irreversible cross-linking enables the capture and subsequent identification of cADPR receptors and other binding partners, which are crucial components of the cADPR/Ca2+ signaling pathway. This pathway is integral to a variety of cellular processes, including insulin (B600854) secretion and muscle contraction.

Furthermore, the azide (B81097) group provides the functionality for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This dual functionality allows for a two-step labeling approach where the protein is first captured by photo-crosslinking and then tagged with a reporter molecule (e.g., a fluorophore or biotin) for detection or enrichment.

Signaling Pathway of cADPR

Cyclic ADP-ribose is synthesized from NAD+ by the action of ADP-ribosyl cyclases, such as CD38.[1] It then binds to its receptors on the endoplasmic or sarcoplasmic reticulum, primarily the ryanodine (B192298) receptor (RyR), which can be modulated by accessory proteins like FK506-binding protein 12.6 (FKBP12.6).[1] This binding event gates the opening of the RyR calcium channel, leading to the release of Ca2+ from intracellular stores into the cytoplasm. This increase in cytosolic Ca2+ concentration triggers a wide range of downstream cellular responses.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor GPCR/etc. Signal->Receptor Activates CD38 CD38 Receptor->CD38 Stimulates cADPR cADPR CD38->cADPR Synthesizes NAD NAD+ NAD->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR Binds & Activates Ca2+ Ca²⁺ Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca2+->Cellular_Response Triggers RyR->Ca2+ Releases ER_Ca2+ Ca²⁺ (Stored) FKBP12_6 FKBP12.6 FKBP12_6->RyR Modulates

Caption: The cADPR signaling pathway for intracellular Ca²⁺ release.

Applications

  • Identification of cADPR-binding proteins: The primary application is the specific labeling and subsequent identification of proteins that bind to cADPR.[2][3]

  • Characterization of binding sites: Photoaffinity labeling can provide insights into the ligand-binding domains of target proteins.

  • Antagonist studies: this compound has been shown to act as an antagonist, inhibiting cADPR-induced Ca2+ release without inducing it itself. This makes it a useful tool for studying the functional consequences of blocking cADPR signaling.[3]

  • Drug discovery: By identifying and characterizing cADPR-binding proteins, new targets for therapeutic intervention can be uncovered.

Experimental Data

The following table summarizes data from a study using [³²P]this compound to label proteins in sea urchin egg homogenates.[3]

Parameter Value Notes
Labeled Protein 1140 kDaLabeling was prevented by the presence of nanomolar concentrations of cADPR.
Labeled Protein 2100 kDaLabeling was prevented by the presence of nanomolar concentrations of cADPR.
Specificity ControlADP-ribose, AMP, ADP, ATPMicromolar concentrations did not prevent labeling of the 140 and 100 kDa proteins.
Specificity ControlInositol 1,4,5-trisphosphateDid not prevent labeling, indicating specificity for the cADPR binding site.
Functional EffectAntagonistInhibited cADPR-induced Ca²+ release but did not trigger release itself.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of cADPR-Binding Proteins

This protocol describes a general procedure for the photoaffinity labeling of cADPR-binding proteins in a cell lysate or tissue homogenate using radiolabeled [³²P]this compound.

Materials:

  • [³²P]this compound

  • Cell or tissue homogenate containing putative cADPR-binding proteins

  • Binding buffer (e.g., 20 mM HEPES, pH 7.2, containing protease inhibitors)

  • Non-labeled cADPR (for competition experiments)

  • UV lamp (e.g., handheld UV lamp, 254 nm)

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Workflow Diagram:

Photoaffinity_Labeling_Workflow Start Start: Protein Sample (e.g., cell homogenate) Incubate Incubate with [³²P]this compound (in the dark) Start->Incubate Competition Control: Add excess non-labeled cADPR Start->Competition UV_Irradiation UV Irradiation (e.g., 254 nm) to cross-link Incubate->UV_Irradiation Competition->Incubate SDS_PAGE Denature and separate proteins by SDS-PAGE UV_Irradiation->SDS_PAGE Detection Detect labeled proteins (Autoradiography/Phosphorimaging) SDS_PAGE->Detection Analysis Analyze results and identify specific bands Detection->Analysis Click_Chemistry_Workflow Start Start: Protein Sample Incubate_Azido 1. Incubate with This compound (dark) Start->Incubate_Azido UV_Crosslink 2. UV Cross-link to covalently attach probe Incubate_Azido->UV_Crosslink Click_Reaction 3. Perform Click Reaction with Alkyne-Reporter UV_Crosslink->Click_Reaction Analysis 4. Analyze via SDS-PAGE and Western Blot/Fluorescence Click_Reaction->Analysis End End: Labeled Protein Detected Analysis->End

References

Application Notes and Protocols for Quantitative Analysis of 8-Azido-cADPR Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) diphosphate-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum, playing a pivotal role in a multitude of cellular processes, including muscle contraction, insulin (B600854) secretion, and T-lymphocyte activation. The identification and quantification of proteins that bind to cADPR are essential for understanding its signaling pathways and for the development of novel therapeutics targeting these pathways. 8-Azido-cADPR is a photoaffinity probe that serves as a powerful tool for covalently labeling cADPR-binding proteins. Upon activation by UV light, the azido (B1232118) group forms a reactive nitrene that covalently crosslinks to nearby amino acid residues within the binding pocket of the target protein. This allows for the enrichment and subsequent identification and quantification of these proteins using mass spectrometry-based proteomic techniques.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound labeling experiments, from initial cell treatment to data analysis.

cADPR Signaling Pathway

The canonical cADPR signaling pathway begins with the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme CD38. cADPR then binds to and sensitizes the ryanodine (B192298) receptor (RyR) on the endoplasmic reticulum, leading to calcium-induced calcium release and an increase in cytosolic calcium concentrations. This calcium signal then triggers various downstream cellular responses.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Agonist (e.g., Neurotransmitter) Receptor G-Protein Coupled Receptor Signal->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates CD38_mem CD38 cADPR cADPR CD38_mem->cADPR Synthesizes from G_Protein->CD38_mem Activates NAD NAD+ NAD->CD38_mem RyR Ryanodine Receptor (RyR) cADPR->RyR Binds to Ca_ion_high ↑ [Ca²⁺] Cellular_Response Downstream Cellular Responses Ca_ion_high->Cellular_Response Triggers RyR->Ca_ion_high Releases Ca²⁺ Ca_store Ca²⁺ Store Ca_store->RyR

Figure 1: Simplified cADPR signaling pathway.

Quantitative Data Presentation

The following tables present illustrative quantitative data from a hypothetical photoaffinity labeling experiment using this compound in Jurkat T-cells, followed by quantitative mass spectrometry. In this example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used for relative quantification. The "Heavy/Light Ratio" represents the ratio of the protein abundance in the this compound labeled sample (Heavy) to a control sample (Light). A higher ratio indicates specific binding to the probe.

Table 1: Identification of cADPR-Binding Proteins in Jurkat T-cell Lysates

Protein ID (UniProt)Gene NameProtein NameMolecular Weight (kDa)Heavy/Light Ratiop-value
P17542RYR1Ryanodine receptor 15654.80.001
Q14643TRPM2Transient receptor potential cation channel subfamily M member 21713.50.005
P22307FKBP1BPeptidyl-prolyl cis-trans isomerase FKBP1B122.90.012
P10636-8CALM1Calmodulin171.80.045
P04040CD38ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 1341.50.089

Table 2: Competition Assay to Confirm Binding Specificity

In a competition experiment, cells are co-incubated with this compound and an excess of unlabeled cADPR. A significant reduction in the Heavy/Light ratio for a protein indicates specific binding.

Protein ID (UniProt)Gene NameH/L Ratio (+ excess cADPR)Fold Change vs. No Competitor
P17542RYR11.2-4.0
Q14643TRPM21.1-3.2
P22307FKBP1B1.3-2.2
P04040CD381.4-1.1

Experimental Protocols

Protocol 1: Photoaffinity Labeling of cADPR-Binding Proteins in Cell Lysates

This protocol is adapted from foundational studies on 8-azido-nucleotide photoaffinity labeling.[1]

Materials:

  • Cells of interest (e.g., Jurkat T-cells)

  • Lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • This compound

  • Unlabeled cADPR (for competition experiments)

  • UV lamp (254 nm)

  • SDS-PAGE reagents and equipment

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Labeling Reaction:

    • In a microcentrifuge tube, add 100 µg of protein lysate.

    • Add this compound to a final concentration of 10-50 µM.

    • For competition experiments, pre-incubate the lysate with a 100-fold molar excess of unlabeled cADPR for 15 minutes on ice before adding this compound.

    • Incubate the reaction mixture on ice for 15 minutes in the dark to allow for binding.

  • UV Crosslinking: Place the open tubes on ice and irradiate with a 254 nm UV lamp at a distance of 5 cm for 10-20 minutes.

  • Sample Preparation for Analysis: Add SDS-PAGE sample buffer to the irradiated samples and boil for 5 minutes. The samples are now ready for analysis by SDS-PAGE and subsequent mass spectrometry.

Protocol 2: Quantitative Proteomic Analysis using SILAC and Mass Spectrometry

This protocol outlines a general workflow for the quantitative analysis of labeled proteins using SILAC.

Materials:

  • SILAC-labeled cell lysates (one "heavy" labeled with 13C6, 15N2-Lysine and 13C6, 15N4-Arginine, and one "light" with standard amino acids)

  • This compound labeled protein samples (from Protocol 1)

  • Trypsin

  • C18 desalting columns

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Pooling: Combine equal amounts of "heavy" labeled (experimental) and "light" labeled (control) protein samples.

  • Protein Digestion: Perform in-gel or in-solution trypsin digestion of the combined protein sample.

  • Peptide Desalting: Desalt the resulting peptide mixture using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap or Orbitrap.

  • Data Analysis:

    • Process the raw data using a software package such as MaxQuant.

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human).

    • Perform protein identification and quantification based on the SILAC reporter ion intensities.

    • Calculate the Heavy/Light (H/L) ratios for each identified protein.

    • Proteins with a significantly increased H/L ratio in the experimental sample compared to the control are considered potential cADPR-binding proteins.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the identification of cADPR-binding proteins and the logical flow of a competition assay to validate binding specificity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Proteomic Analysis Cell_Culture Cell Culture (e.g., Jurkat T-cells) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Incubation Incubation with This compound Protein_Quant->Incubation UV_Crosslinking UV Crosslinking (254 nm) Incubation->UV_Crosslinking SDS_PAGE SDS-PAGE UV_Crosslinking->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis

Figure 2: Overall experimental workflow.

Competition_Assay_Logic cluster_control Control cluster_competition Competition Lysate Protein Lysate Control_Incubation Incubate with This compound Lysate->Control_Incubation Excess_cADPR Add excess unlabeled cADPR Lysate->Excess_cADPR Control_UV UV Crosslink Control_Incubation->Control_UV Control_Result Specific Labeling Control_UV->Control_Result Competition_Incubation Incubate with This compound Excess_cADPR->Competition_Incubation Competition_UV UV Crosslink Competition_Incubation->Competition_UV Competition_Result Reduced Labeling Competition_UV->Competition_Result

Figure 3: Logic of the competition assay.

Conclusion

The use of this compound as a photoaffinity probe, combined with modern quantitative proteomic techniques, provides a robust methodology for the identification and quantification of cADPR-binding proteins. This approach is invaluable for elucidating the intricacies of cADPR-mediated signaling pathways and for the discovery of novel drug targets. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development to design and execute their own quantitative this compound labeling experiments.

References

Application Notes and Protocols for 8-Azido-cADPR in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Azido-cADPR) is a potent photoaffinity probe and competitive antagonist of cyclic ADP-ribose (cADPR).[1][2][3][4] Its unique properties make it an invaluable tool for studying the kinetics and binding interactions of enzymes involved in the cADPR signaling pathway, such as ADP-ribosyl cyclases (e.g., CD38) and cADPR hydrolases.[5][6] This document provides detailed application notes and experimental protocols for the effective use of this compound in enzyme kinetics studies, aiding in the identification and characterization of cADPR-binding proteins and the development of novel therapeutics targeting this pathway.

This compound contains a photoactive azido (B1232118) group, allowing for covalent cross-linking to target proteins upon UV irradiation.[1][2][3] It is also a click chemistry reagent, featuring an azide (B81097) group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for the attachment of reporter molecules.[1][2][3]

cADPR Signaling Pathway

Cyclic ADP-ribose is a crucial second messenger that mobilizes intracellular calcium from the endoplasmic reticulum by gating ryanodine (B192298) receptors (RyRs).[5][7] The synthesis and degradation of cADPR are tightly regulated by a family of enzymes, with the bifunctional ectoenzyme CD38 being a primary example in mammals.[5][6] CD38 catalyzes both the synthesis of cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its hydrolysis to ADP-ribose (ADPR).[5]

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Stimuli Extracellular Stimuli CD38 CD38 Extracellular Stimuli->CD38 Activates cADPR cADPR CD38->cADPR Synthesizes ADPR ADPR CD38->ADPR Hydrolyzes NAD NAD NAD->CD38 Substrate cADPR->CD38 Substrate FKBP12_6 FKBP12.6 cADPR->FKBP12_6 Binds to RyR Ryanodine Receptor (RyR) FKBP12_6->RyR Activates Ca2_ER Ca2+ RyR->Ca2_ER Releases Ca2+

Figure 1. Simplified cADPR signaling pathway.

Data Presentation

CompoundTarget Enzyme/ReceptorParameterValue (nM)Experimental ConditionsReference
This compound e.g., cADPR HydrolaseKiUser Determined[Specify buffer, pH, temp.]User's Data
This compound e.g., Ryanodine ReceptorKdUser Determined[Specify binding assay conditions]User's Data
cADPR cADPR HydrolaseKmLiterature Valuee.g., 50 mM Tris-HCl, pH 7.4, 37°C(Cite relevant literature)
8-Bromo-cADPR cADPR-mediated Ca2+ releaseIC50Literature Valuee.g., Sea urchin egg homogenate(Cite relevant literature)

Experimental Protocols

Protocol 1: Determination of the Inhibition Constant (Ki) of this compound for cADPR Hydrolase

This protocol outlines a general procedure to determine the Ki of this compound as a competitive inhibitor of cADPR hydrolase.

Materials:

  • Purified cADPR hydrolase (e.g., recombinant CD38)

  • Cyclic ADP-ribose (cADPR) substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system for product quantification (ADPR)

  • Microplate reader (for colorimetric or fluorescent assays if available)

Procedure:

  • Enzyme Activity Assay:

    • Prepare a series of cADPR substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the reported Km of the enzyme).

    • Prepare several fixed concentrations of this compound (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM).

    • In a microplate or reaction tubes, combine the assay buffer, a fixed concentration of this compound, and varying concentrations of the cADPR substrate.

    • Initiate the reaction by adding a constant amount of cADPR hydrolase.

    • Incubate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by adding acid or heat inactivation).

    • Quantify the amount of ADPR produced using a validated method such as HPLC.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • The apparent Km (Km,app) can be determined from the x-intercept of each line in the presence of the inhibitor.

    • Plot Km,app against the inhibitor concentration [I]. The x-intercept of this secondary plot will be -Ki.

    • Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model to determine Ki.

Ki_Determination_Workflow A Prepare serial dilutions of cADPR (Substrate) C Set up enzyme reactions with varying [S] and fixed [I] A->C B Prepare fixed concentrations of this compound (Inhibitor) B->C D Initiate reaction with cADPR Hydrolase C->D E Incubate and stop reaction D->E F Quantify ADPR (Product) via HPLC E->F G Calculate initial velocities (v) F->G H Generate Lineweaver-Burk plot (1/v vs 1/[S]) G->H I Determine apparent Km (Km,app) for each [I] H->I J Plot Km,app vs [I] to determine Ki I->J

Figure 2. Workflow for Ki determination.

Protocol 2: Photoaffinity Labeling of cADPR-Binding Proteins

This protocol provides a general method for using this compound to identify and characterize cADPR-binding proteins in a cell lysate or with a purified protein.

Materials:

  • [32P]-8-Azido-cADPR (for radioactive detection) or this compound with a clickable tag

  • Cell lysate or purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 1 mM MgCl2)

  • UV lamp (e.g., 254 nm or 365 nm, depending on the specific azido-derivative)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager (for radioactive detection)

  • Click chemistry reagents (if using a clickable probe)

  • Western blotting equipment and antibodies (for protein identification)

Procedure:

  • Binding Reaction:

    • Incubate the cell lysate or purified protein with [32P]-8-Azido-cADPR in the binding buffer on ice for a predetermined time (e.g., 30-60 minutes) to allow for binding.

    • To determine the specificity of labeling, include control reactions:

      • No UV control: To check for non-covalent binding.

      • Competition control: Pre-incubate the protein sample with an excess of unlabeled cADPR or this compound before adding the photoaffinity probe.

  • UV Cross-linking:

    • Place the reaction tubes on ice and irradiate with a UV lamp at a close distance for a specified time (e.g., 5-20 minutes). The optimal UV wavelength and irradiation time should be empirically determined.

  • Analysis of Labeled Proteins:

    • Add SDS-PAGE sample buffer to the reactions and heat to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.

    • For clickable probes, perform the click reaction with a reporter tag (e.g., biotin (B1667282) or a fluorophore) after UV cross-linking and before SDS-PAGE analysis.

  • Protein Identification:

    • Excise the labeled protein bands from the gel.

    • Identify the protein using mass spectrometry (e.g., LC-MS/MS).

    • Alternatively, if a candidate protein is suspected, perform a Western blot using a specific antibody to confirm its identity.

Photoaffinity_Labeling_Workflow A Incubate protein sample with [32P]-8-Azido-cADPR C UV irradiate to induce covalent cross-linking A->C B Include controls (No UV, Competition with excess cold ligand) B->C D Denature proteins and separate by SDS-PAGE C->D E Visualize labeled proteins by autoradiography D->E F Excise labeled bands for identification E->F G Identify protein by Mass Spectrometry or Western Blot F->G

References

Troubleshooting & Optimization

Technical Support Center: Purifying 8-Azido-cADPR Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azido-cADPR for photoaffinity labeling and subsequent protein purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound (8-azido-cyclic adenosine (B11128) diphosphate (B83284) ribose) is a photoactivatable analog of cADPR. It is used as a photoaffinity probe to identify and isolate cADPR-binding proteins. The key features of this compound are:

  • Photoactivatable Azido (B1232118) Group: The 8-azido group, upon exposure to UV light, forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues in the binding pocket of the target protein.

  • cADPR Analog: The core cADPR structure allows it to bind specifically to cADPR receptor proteins.

  • Affinity Handle Introduction: Often, this compound is used in conjunction with a "clickable" alkyne or other reactive group. This allows for the subsequent attachment of a biotin (B1667282) or FLAG tag via click chemistry, facilitating affinity purification.

Q2: What are the major challenges in purifying proteins labeled with this compound?

The primary challenges include:

  • Low Labeling Efficiency: Inefficient UV crosslinking can lead to a low yield of labeled protein.

  • Non-specific Binding: The affinity resin can bind proteins other than the biotinylated target, leading to a high background and low purity of the final eluate.

  • Harsh Elution Conditions: The strong interaction between biotin and streptavidin often requires harsh elution conditions that can denature the purified protein.

  • Low Protein Abundance: The target protein may be of low abundance in the cell lysate, making its detection and purification challenging.

  • Probe Instability: The 8-azido group can be sensitive to light and certain chemical conditions, potentially leading to premature degradation of the probe.

Q3: How can I improve the efficiency of the photo-crosslinking step?

To improve crosslinking efficiency, consider the following:

  • Optimize UV Wavelength and Energy: Use a UV lamp with a wavelength appropriate for activating the azido group (typically 254-365 nm). The energy and duration of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.

  • Proximity of the Probe: Ensure that the this compound probe is in close proximity to the target protein during UV irradiation. This can be achieved by performing the labeling in a concentrated protein solution or in intact cells/membranes where the target protein is localized.

  • Control Experiments: Include control experiments without UV irradiation to assess non-covalent binding and without the probe to identify non-specific binding to the resin.

Troubleshooting Guide

Problem 1: Low Yield of Purified Protein

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Photo-crosslinking Optimize UV exposure time and wavelength. Ensure the UV lamp is functioning correctly and is at an appropriate distance from the sample.
Inefficient Click Chemistry Reaction If using a clickable probe, ensure the freshness and optimal concentrations of the copper catalyst, reducing agent, and biotin-alkyne tag. Consider using a copper-chelating ligand like THPTA to prevent protein damage.
Loss of Protein During Wash Steps Reduce the number of wash steps or use a less stringent wash buffer. Ensure that the wash buffer composition does not disrupt the specific interaction between the labeled protein and the resin.
Inefficient Elution Optimize the elution buffer. For streptavidin-biotin, consider competitive elution with a high concentration of free biotin or a denaturing elution buffer if protein activity is not required for downstream applications. For FLAG tags, use a specific peptide for competitive elution.
Protease Degradation Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice or at 4°C throughout the purification process.
Problem 2: High Background/Non-specific Binding

Possible Causes and Solutions:

Possible Cause Recommended Solution
Hydrophobic or Ionic Interactions with Resin Increase the salt concentration (e.g., 150-500 mM NaCl) and/or include a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) in the lysis and wash buffers.[1]
Binding of Abundant Cellular Proteins Pre-clear the cell lysate by incubating it with the affinity resin before adding the labeled protein sample. This will remove proteins that non-specifically bind to the resin.
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. A gradient wash with increasing stringency can also be effective.
Inappropriate Blocking Block the affinity resin with a blocking agent like bovine serum albumin (BSA) before incubation with the cell lysate to reduce non-specific binding sites.[1]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Target Protein with this compound
  • Incubation: Incubate the cell lysate or purified protein fraction with this compound (typically 1-10 µM) in a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2) for 30-60 minutes at 4°C in the dark to allow for binding to the target protein.

  • UV Crosslinking: Place the sample on ice and irradiate with a UV lamp (e.g., 254 nm or 365 nm) for 5-20 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Quenching (Optional): Add a quenching reagent, such as dithiothreitol (B142953) (DTT) to a final concentration of 5 mM, to scavenge any unreacted nitrene intermediates.

  • Click Chemistry (if applicable): If using a clickable version of this compound, proceed with the click chemistry reaction to attach a biotin or FLAG tag according to the manufacturer's protocol.

Protocol 2: Affinity Purification of this compound Labeled Protein (Streptavidin-Biotin)
  • Resin Preparation: Wash streptavidin-agarose beads three times with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20).

  • Binding: Add the photo-crosslinked and biotinylated protein sample to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins. For more stringent washing, the salt concentration can be increased (up to 1 M NaCl) or a small amount of a denaturant like urea (B33335) (e.g., 1-2 M) can be included.[2]

  • Elution:

    • Competitive Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature.

    • Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This method is suitable for downstream analysis by mass spectrometry or Western blotting but will denature the protein.

Data Presentation

Table 1: Illustrative Purification Table for an this compound Labeled Protein

The following table provides an example of the expected yield and purity at different stages of the purification process. Actual values will vary depending on the target protein and experimental conditions.

Purification Step Total Protein (mg) Target Protein (µg) Purity (%) Yield (%)
Crude Lysate 200200.01100
Photo-labeled Lysate 200~150.0075~75
Streptavidin Eluate 0.17.57.537.5
Final Purified Fraction 0.0561230

Note: The decrease in target protein after photo-labeling is an estimation of potential protein loss or modification during the UV and click chemistry steps. Purity is calculated as (Target Protein / Total Protein) * 100. Yield is calculated relative to the starting amount of the target protein.

Visualizations

Signaling Pathway

cADPR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Receptor GPCR/RTK PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ADPR_Cyclase ADP-Ribosyl Cyclase cADPR cADPR ADPR_Cyclase->cADPR NAD NAD+ NAD->ADPR_Cyclase RyR Ryanodine Receptor (RyR) cADPR->RyR Ca_release Ca²⁺ Release RyR->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response ER ER Lumen (High Ca²⁺) ER->RyR

Caption: cADPR Signaling Pathway.

Experimental Workflow

Purification_Workflow cluster_troubleshooting Troubleshooting Points start Start: Cell Lysate or Protein Sample incubation Incubation with This compound start->incubation uv_crosslink UV Crosslinking (254-365 nm) incubation->uv_crosslink click_chemistry Click Chemistry (add Biotin tag) uv_crosslink->click_chemistry low_yield Low Yield? uv_crosslink->low_yield affinity_capture Affinity Capture (Streptavidin Beads) click_chemistry->affinity_capture wash Wash Steps (remove non-specific binders) affinity_capture->wash elution Elution (e.g., with excess Biotin) wash->elution high_background High Background? wash->high_background analysis Downstream Analysis (SDS-PAGE, MS, etc.) elution->analysis elution->low_yield end End: Purified Labeled Protein analysis->end

Caption: Experimental Workflow for Purifying this compound Labeled Proteins.

References

common pitfalls in 8-Azido-cADPR click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry experiments in a question-and-answer format.

Question: Why is there low or no yield of my this compound conjugate?

Answer: Low or no product yield is a frequent challenge in CuAAC reactions and can be attributed to several factors, primarily concerning the stability and activity of the copper(I) catalyst and the integrity of the reactants.

Potential Cause Explanation Recommended Solution
Copper(I) Oxidation The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.Perform reactions under an inert atmosphere (e.g., argon or nitrogen). De-gas all solutions before use. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[1]
Suboptimal Reagent Concentrations The concentrations of this compound, the alkyne-tagged molecule, copper sulfate (B86663), ligand, and reducing agent are critical for reaction efficiency.Optimize the concentrations of all reactants. A typical starting point is a slight excess of the less precious reactant. Copper concentrations are generally in the range of 50-100 µM.[2]
Inhibitors in the Reaction Mixture Buffers or other components in your sample (e.g., from cell lysates) can interfere with the reaction. For instance, some buffers may chelate copper.Purify your this compound and alkyne-labeled biomolecule to remove potential inhibitors. If working with complex mixtures like cell lysates, consider a buffer exchange step.
Degradation of this compound This compound, like other nucleotides, can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage under suboptimal conditions.Store this compound according to the manufacturer's instructions. Aliquot upon receipt to minimize freeze-thaw cycles.
Steric Hindrance The azide (B81097) group on this compound or the alkyne on the binding partner may be sterically hindered, preventing efficient reaction.While less common for the small 8-azido group, if the alkyne is on a large biomolecule, consider using a longer linker to increase its accessibility.

Question: My reaction shows multiple spots on TLC or multiple peaks on HPLC/LC-MS, indicating side products. What are they and how can I minimize them?

Answer: The formation of side products can compete with your desired reaction and complicate purification.

Potential Side Product Cause Recommended Solution
Alkyne Homodimerization In the absence of an efficient reaction with the azide, alkynes can undergo oxidative homodimerization, catalyzed by copper.Ensure an efficient click reaction by optimizing the concentrations of all components. The use of a suitable copper-chelating ligand can help minimize this side reaction.
Biomolecule Degradation Reactive oxygen species (ROS) can be generated during the CuAAC reaction, potentially leading to the degradation of sensitive biomolecules.The inclusion of a copper-chelating ligand, such as THPTA or TBTA, can protect biomolecules from oxidative damage.[1] Some protocols also recommend the addition of aminoguanidine.[1]
Azide Reduction While less common with sodium ascorbate, other reducing agents like TCEP can reduce the azide group to an amine, rendering it unreactive in the click reaction.Use sodium ascorbate as the reducing agent. Avoid using phosphine-based reducing agents like TCEP.[1]

Question: How can I efficiently purify my this compound conjugate and remove the copper catalyst?

Answer: Proper purification is crucial to remove unreacted starting materials, byproducts, and the copper catalyst, which can be toxic to cells or interfere with downstream applications.

Purification Challenge Explanation Recommended Solution
Copper Removal The triazole product of the click reaction is a good copper chelator, making the removal of the catalyst challenging.Wash the reaction mixture with a solution of a strong chelating agent like EDTA. For larger biomolecules, size-exclusion chromatography is effective. Reverse-phase HPLC can also be used for purification.
Separation of Unreacted Starting Materials If the reaction does not go to completion, unreacted this compound and the alkyne-labeled molecule will need to be removed.Purification by HPLC is often the most effective method to separate the desired conjugate from the starting materials, especially if they have similar polarities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is a photoaffinity probe and a click chemistry reagent.[3] The azido (B1232118) group at the 8-position of the adenine (B156593) ring allows for covalent attachment to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This makes it a valuable tool for identifying and labeling cADPR-binding proteins and studying cADPR-mediated signaling pathways.

Q2: What are the key components of a typical this compound click chemistry reaction?

A standard CuAAC reaction with this compound includes:

  • This compound: The azide-containing molecule.

  • Alkyne-functionalized molecule: The binding partner of interest (e.g., a protein, a fluorescent dye).

  • Copper(I) source: Typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄).

  • Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[1]

  • Copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) catalyst, increase reaction rate, and protect biomolecules from oxidative damage.[1][4]

  • Buffer: An appropriate buffer system that does not interfere with the reaction (e.g., phosphate (B84403) buffer, pH 7.4).

Q3: Can I perform this compound click chemistry in cell lysates or live cells?

Yes, with certain considerations. For cell lysates, it is important to ensure that the buffer is compatible with the click reaction and to be aware of potential inhibitors.[5] For live cells, copper toxicity is a major concern. Using a copper-chelating ligand like THPTA is crucial to minimize toxicity.[4] Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, can be employed using a strained alkyne like DBCO or BCN.[3]

Q4: What is the role of cADPR in cell signaling?

Cyclic ADP-ribose (cADPR) is a second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[6][7] It does so by activating ryanodine (B192298) receptors (RyRs), a class of intracellular calcium channels.[6][8] This cADPR-mediated calcium release is involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and lymphocyte activation.[7][9]

Experimental Protocols

General Protocol for this compound Click Chemistry Reaction

This protocol provides a starting point and may require optimization for specific applications.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable buffer (e.g., water or phosphate buffer, pH 7.4). Store at -20°C or below in small aliquots.

  • Alkyne-labeled molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or water).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine the following in the order listed:

    • Buffer (e.g., phosphate buffer, pH 7.4) to bring the final volume to 100 µL.

    • Alkyne-labeled molecule (e.g., 10 µL of a 1 mM working solution for a final concentration of 100 µM).

    • This compound (e.g., 12 µL of a 1 mM working solution for a final concentration of 120 µM).

  • In a separate tube, prepare the catalyst premix:

    • Mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA. Let it stand for a few minutes.

  • Add the 7.5 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

3. Reaction Conditions:

  • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Protect the reaction from light if using a fluorescently-labeled alkyne.

4. Reaction Quenching and Purification:

  • The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.

  • Purify the conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography, depending on the nature of the labeled molecule.

Quantitative Data: Typical Reaction Conditions for CuAAC
Component Typical Final Concentration Notes
Azide (e.g., this compound) 10 µM - 1 mMA slight excess (1.2-2 fold) over the alkyne is often used.
Alkyne 10 µM - 1 mMThe limiting reagent if it is the more precious component.
CuSO₄ 50 µM - 250 µM
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5-fold excess relative to CuSO₄ is commonly used to protect biomolecules.[1]
Sodium Ascorbate 1 mM - 5 mMAlways prepared fresh.
Reaction Time 30 min - 4 hoursHighly dependent on the specific reactants and concentrations.
Temperature Room Temperature
pH 7.0 - 8.0

Note: The optimal conditions should be determined empirically for each specific application.

Visualizations

cADPR Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Histamine, ACh) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds G_protein G-Protein GPCR->G_protein Activates CD38_ext CD38 (ectoenzyme) G_protein->CD38_ext Activates cADPR cADPR CD38_ext->cADPR Synthesizes NAD NAD+ NAD->cADPR Precursor RyR Ryanodine Receptor (RyR) cADPR->RyR Activates CaM Calmodulin (CaM) CaMKII CaM Kinase II CaM->CaMKII Activates Ca_ER Ca2+ RyR->Ca_ER Releases Ca_ER->CaM Binds Experimental_Workflow A 1. Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Na-Ascorbate) B 2. Prepare Catalyst Premix (CuSO4 + Ligand) A->B C 3. Set up Reaction Mixture (Buffer, Alkyne, this compound) A->C D 4. Initiate Reaction (Add Catalyst Premix and Fresh Na-Ascorbate) B->D C->D E 5. Incubate (Room Temperature, 1-4h) D->E F 6. Quench and Purify (EDTA, HPLC/Chromatography) E->F G 7. Analyze Product (LC-MS, SDS-PAGE, etc.) F->G Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Is the Sodium Ascorbate solution fresh? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are reaction conditions anaerobic? A1_yes->Q2 Sol1 Prepare fresh Sodium Ascorbate solution. A1_no->Sol1 Sol1->Start A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Are reagent concentrations optimized? A2_yes->Q3 Sol2 De-gas solutions and use an inert atmosphere. A2_no->Sol2 Sol2->Start A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Is a copper ligand being used? A3_yes->Q4 Sol3 Perform a titration of reactants. A3_no->Sol3 Sol3->Start A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No End Further investigation needed (e.g., reactant integrity, inhibitors) A4_yes->End Sol4 Add a suitable ligand (e.g., THPTA). A4_no->Sol4 Sol4->Start

References

optimizing UV irradiation time for 8-Azido-cADPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing UV irradiation time for 8-Azido-cADPR (8-N₃-cADPR) photoaffinity labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating this compound?

A1: The optimal UV wavelength for activating aryl azides like this compound is typically in the range of 254-265 nm. However, some studies have successfully used longer wavelengths, such as 350 nm, which can sometimes reduce sample damage. It is recommended to consult the manufacturer's specifications for your specific this compound reagent.

Q2: How long should I irradiate my sample?

A2: The ideal irradiation time is a critical parameter that requires optimization. It can range from a few minutes to over 30 minutes.[1][2] Factors influencing the optimal time include UV lamp intensity, the distance of the sample from the UV source, and the concentration of the this compound probe. A time-course experiment is highly recommended to determine the best balance between labeling efficiency and potential sample degradation.

Q3: What are common causes of low or no labeling?

A3: Several factors can contribute to poor labeling efficiency:

  • Insufficient UV exposure: The irradiation time may be too short, or the UV lamp intensity may be too low.

  • Quenching of the nitrene intermediate: Buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) can react with the photogenerated nitrene and prevent labeling of the target protein.[2]

  • Low probe concentration: The concentration of this compound may be insufficient to achieve detectable labeling.

  • Inactive probe: Ensure the this compound has been stored correctly and has not been prematurely exposed to light.

Q4: How can I be sure the labeling is specific to the cADPR binding site?

A4: To demonstrate specificity, it is crucial to perform competition experiments.[3][4] This involves pre-incubating the sample with an excess of non-photoreactive cADPR before adding this compound and irradiating. A significant reduction in labeling in the presence of the competitor indicates specific binding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak signal Insufficient UV irradiationIncrease irradiation time incrementally (e.g., 5, 10, 20 minutes) and/or decrease the distance to the UV source.
Buffer interferenceUse buffers without primary amines (e.g., HEPES, PBS) and exclude reducing agents during irradiation.[2]
Probe concentration too lowIncrease the concentration of this compound.
Inactive probeUse a fresh stock of this compound and always protect it from light before the irradiation step.
High background/non-specific labeling Excessive UV irradiationReduce the irradiation time. Over-irradiation can lead to non-specific crosslinking.
Probe concentration too highDecrease the concentration of this compound.
Aggregation of probe or proteinCentrifuge the sample before irradiation to remove any aggregates.
Sample degradation UV-induced damageUse a longer wavelength UV source (e.g., 350 nm) if possible, or shorten the irradiation time. Keep the sample on ice during irradiation.[2]
Protease activityAdd protease inhibitors to your sample preparation.

Experimental Protocols

Protocol 1: Optimization of UV Irradiation Time

This protocol outlines a method to determine the optimal UV irradiation time for your specific experimental setup.

  • Sample Preparation: Prepare multiple identical samples containing your target protein (e.g., cell lysate, purified protein) and this compound in a suitable buffer (e.g., HEPES or PBS). Include a no-UV control sample that is handled identically but not exposed to UV light.

  • UV Irradiation:

    • Place the samples on ice at a fixed distance from the UV lamp.

    • Expose each sample to UV light (e.g., 254 nm) for different durations (e.g., 0, 1, 5, 10, 20, 30 minutes).

  • Analysis:

    • Analyze the samples by SDS-PAGE and subsequent autoradiography (if using a radiolabeled probe) or western blotting with an antibody against the target protein or a tag.

    • The optimal irradiation time is the one that gives the strongest signal for the target protein with the lowest background.

Protocol 2: Competition Assay for Specificity
  • Sample Preparation: Prepare two sets of samples.

    • Set A (Competition): Pre-incubate your protein sample with a 100-fold molar excess of unlabeled cADPR for 15-30 minutes at room temperature. Then, add the this compound.

    • Set B (Control): Prepare the sample with this compound without the excess unlabeled cADPR.

  • UV Irradiation: Irradiate both sets of samples using the optimized time determined in Protocol 1.

  • Analysis: Analyze the samples by SDS-PAGE. A significant decrease in the band intensity in Set A compared to Set B indicates specific labeling of the cADPR binding site.

Data Presentation

Table 1: Example Time-Course Experiment Data

Irradiation Time (minutes)Target Protein Signal Intensity (Arbitrary Units)Background Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
0 (No UV)050
150105
5150256
10250505
202751501.8
302802501.1

In this example, 5-10 minutes would be the optimal irradiation time.

Visualizations

cADPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CD38 CD38 cADPR cADPR CD38->cADPR Synthesis NAD NAD NAD->CD38 Substrate RyR Ryanodine Receptor cADPR->RyR Binds to Ca2+ Ca2+ Cellular_Responses Cellular Responses Ca2+->Cellular_Responses Triggers RyR->Ca2+ Opens channel ER_Ca Ca2+ Store

Caption: cADPR Signaling Pathway.

UV_Irradiation_Workflow cluster_prep Sample Preparation cluster_uv UV Crosslinking cluster_analysis Analysis Prepare_Sample Prepare Protein Sample (e.g., cell lysate) Add_Probe Add this compound Prepare_Sample->Add_Probe Incubate Incubate (e.g., 15 min, RT) in the dark Add_Probe->Incubate Irradiate Irradiate on ice (Time-course: 1-30 min) Incubate->Irradiate UV_Source UV Lamp (254 nm) UV_Source->Irradiate SDS_PAGE SDS-PAGE Irradiate->SDS_PAGE Detection Detection (Western Blot / Autoradiography) SDS_PAGE->Detection Optimize Optimize Time Detection->Optimize

Caption: Experimental Workflow for UV Crosslinking.

Troubleshooting_Logic Start Experiment Start Problem Weak or No Signal? Start->Problem Check_UV Increase UV Time/Intensity Check Bulb Age Problem->Check_UV Yes Problem2 High Background? Problem->Problem2 No Check_Buffer Buffer contains Tris/DTT? (Use HEPES/PBS) Check_UV->Check_Buffer Check_Probe Increase Probe Concentration Use Fresh Probe Check_Buffer->Check_Probe Check_Probe->Problem2 Reduce_UV Decrease UV Time Problem2->Reduce_UV Yes Success Successful Labeling Problem2->Success No Reduce_Probe Decrease Probe Concentration Reduce_UV->Reduce_Probe Reduce_Probe->Success

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Validation of 8-Azido-cADPR Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azido-cyclic ADP-ribose (8-Azido-cADPR). Our goal is to help you overcome common challenges encountered during the validation of its incorporation into target proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a photoaffinity probe and a click chemistry reagent designed for the identification and characterization of cADPR-binding proteins.[1] Its azido (B1232118) group allows for covalent cross-linking to target proteins upon UV irradiation and enables conjugation to reporter molecules via click chemistry.

Q2: What are the primary methods to validate the incorporation of this compound?

The two primary methods for validating the incorporation of this compound are:

  • Photoaffinity Labeling: This involves UV-induced cross-linking of the this compound probe to its binding partners. Validation is typically performed by detecting a change in the protein's properties, such as a shift in molecular weight on an SDS-PAGE gel.

  • Click Chemistry: The azide (B81097) group of this compound can react with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the detection and purification of labeled proteins.

Q3: How does this compound relate to cellular signaling?

This compound is an analog of cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. cADPR mediates the release of Ca2+ from intracellular stores, influencing various cellular processes. This compound can be used to probe these signaling pathways and identify the proteins that bind to cADPR.

Troubleshooting Guides

Photoaffinity Labeling

Problem: Low or no labeling of the target protein.

  • Possible Cause: Inefficient UV cross-linking.

    • Solution: Ensure the UV lamp is emitting at the correct wavelength (typically 254 nm for aryl azides) and that the lamp is close enough to the sample. Optimize the irradiation time; too short may result in low labeling, while too long can cause protein degradation.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of the probe. However, be aware that excessively high concentrations can lead to non-specific binding.

  • Possible Cause: The target protein is not abundant in the sample.

    • Solution: Enrich your sample for the target protein before labeling, if possible.

  • Possible Cause: The buffer contains components that quench the photoreactive nitrene.

    • Solution: Avoid buffers containing thiols (like DTT or B-mercaptoethanol) or other nucleophiles during the UV irradiation step.

Problem: High background or non-specific labeling.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a concentration titration to find the optimal probe concentration that maximizes specific labeling while minimizing non-specific interactions.

  • Possible Cause: UV irradiation time is too long.

    • Solution: Reduce the UV exposure time.

  • Possible Cause: The probe is binding non-specifically to abundant proteins.

    • Solution: Include a competition control by adding an excess of the unlabeled cADPR to one of your samples. A decrease in labeling of a specific band in the presence of the competitor indicates specific binding.

Click Chemistry

Problem: Inefficient click reaction.

  • Possible Cause: Inactive copper catalyst (for CuAAC).

    • Solution: Prepare the copper(II) sulfate (B86663) and reducing agent (e.g., sodium ascorbate) solutions fresh. Ensure the reducing agent is in excess to maintain copper in the Cu(I) state. The use of a copper-stabilizing ligand like THPTA or BTTAA is highly recommended to improve reaction efficiency and protect your protein.[2]

  • Possible Cause: Low concentration of reactants.

    • Solution: Increase the concentration of the alkyne-reporter molecule. A 2- to 10-fold molar excess over the azide-labeled protein is a good starting point.

  • Possible Cause: Steric hindrance.

    • Solution: The azide on your labeled protein may be in a sterically hindered position. Consider performing the click reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.

Problem: High background in fluorescence imaging or Western blot.

  • Possible Cause: Excess unreacted alkyne-reporter.

    • Solution: Ensure that excess reporter is removed after the click reaction. This can be achieved by protein precipitation (e.g., with acetone (B3395972) or TCA), dialysis, or using spin desalting columns.

  • Possible Cause: Non-specific binding of the reporter molecule.

    • Solution: Include a negative control where the click reaction is performed on unlabeled protein to assess the level of non-specific reporter binding.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Proteins with this compound
  • Incubation: Incubate your protein sample (e.g., cell lysate, purified protein) with this compound in a suitable buffer (e.g., PBS, HEPES) at 4°C for 1 hour in the dark to allow for binding. Include a control sample with no this compound and another with an excess of unlabeled cADPR as a competitor.

  • UV Cross-linking: Place the samples on ice and irradiate with a UV lamp (254 nm) for 10-30 minutes. The optimal time should be determined empirically.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and resolve the proteins on a polyacrylamide gel.

  • Detection:

    • Radiolabeled this compound: If using a radiolabeled version (e.g., [32P]this compound), visualize the labeled proteins by autoradiography.[3]

    • Western Blot: Transfer the proteins to a membrane and probe with an antibody against your protein of interest. A successful labeling will result in a band shift corresponding to the mass of this compound covalently attached to the protein.

Protocol 2: Click Chemistry Labeling of this compound-Modified Proteins

This protocol assumes the protein has already been labeled with this compound and UV-cross-linked.

  • Prepare Click Chemistry Reagents:

    • Alkyne-reporter stock solution (e.g., alkyne-biotin or alkyne-fluorophore) in DMSO.

    • Copper(II) sulfate (CuSO4) stock solution in water.

    • Reducing agent stock solution (e.g., sodium ascorbate) in water (prepare fresh).

    • Copper ligand stock solution (e.g., THPTA) in water.

  • Click Reaction:

    • To your protein sample, add the alkyne-reporter.

    • Add the copper ligand.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.

    • Incubate at room temperature for 1-2 hours.

  • Protein Precipitation: Precipitate the protein to remove excess reagents. A common method is cold acetone precipitation.

  • Analysis:

    • In-gel Fluorescence: If an alkyne-fluorophore was used, resuspend the protein pellet in SDS-PAGE buffer, run on a gel, and visualize using a fluorescence scanner.

    • Western Blot: If alkyne-biotin was used, resuspend the protein pellet in SDS-PAGE buffer, run on a gel, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated protein.

Data Presentation

Successful validation of this compound incorporation can be demonstrated with quantitative data. Below are examples of how to present your results in a clear, tabular format.

Table 1: Densitometry Analysis of Photoaffinity Labeling

ConditionUV exposureCompetitor (cADPR)Relative Band Intensity (Arbitrary Units)Fold Change vs. No UV
Control --1.01.0
This compound --1.21.2
This compound +-8.58.5
This compound ++2.12.1

This table illustrates a significant increase in the target protein band intensity upon UV exposure with this compound, which is reduced in the presence of a competitor, indicating specific labeling.

Table 2: Mass Spectrometry Analysis of a Labeled Peptide

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Modification
Unlabeled 1542.781542.79-None
Labeled 1542.782097.09+554.3This compound

This table shows the expected and observed masses of a tryptic peptide from the target protein. The mass shift of +554.3 Da corresponds to the covalent addition of this compound (C15H18N8O10P2), confirming its incorporation.

Visualizations

cADPR Signaling Pathway

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor CD38 CD38 Receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes NAD+ NAD+ NAD+->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR binds to Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin activates Downstream Effectors Downstream Effectors Calmodulin->Downstream Effectors regulate Cellular_Response Cellular Response Downstream Effectors->Cellular_Response leads to RyR->Ca2+ releases ER_Ca2+ Ca2+ ER_Ca2+->Ca2+

Caption: The cADPR signaling pathway, initiated by an extracellular stimulus.

Experimental Workflow for Validation

Validation_Workflow cluster_labeling Step 1: Labeling cluster_validation Step 2: Validation cluster_photoaffinity Photoaffinity Labeling Analysis cluster_click Click Chemistry Analysis A Incubate protein with This compound B UV Cross-linking (254 nm) A->B C Photoaffinity Labeling B->C D Click Chemistry B->D E SDS-PAGE C->E H React with Alkyne-Reporter (Fluorophore or Biotin) D->H F Western Blot E->F G Mass Spectrometry E->G I In-gel Fluorescence H->I J Streptavidin Pulldown & Western Blot H->J K Mass Spectrometry H->K

Caption: Workflow for validating the incorporation of this compound.

References

minimizing protein degradation during 8-Azido-cADPR labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-cADPR labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing protein degradation during the labeling workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein degradation during this compound labeling experiments?

A1: The primary cause of protein degradation is the release of endogenous proteases from subcellular compartments during cell or tissue lysis. These enzymes can rapidly degrade target proteins once the cellular structure is disrupted. Degradation can also occur during the subsequent incubation and labeling steps if conditions are not optimal.

Q2: Why is it crucial to minimize protein degradation in my this compound labeling experiment?

A2: Minimizing protein degradation is critical for obtaining accurate and reproducible results. Protein degradation can lead to:

  • Low or no signal: If the target protein is degraded, there will be less of it available to bind to the this compound probe, resulting in a weak or absent signal.

  • Non-specific binding: Protein fragments generated by proteolysis may non-specifically bind the probe, leading to false-positive results.

  • Misinterpretation of results: The appearance of lower molecular weight bands on a gel could be misinterpreted as specific binding to smaller proteins or protein isoforms, when it is actually the result of degradation of the target protein.[1]

Q3: Can the UV irradiation step in photoaffinity labeling cause protein degradation?

A3: Yes, prolonged or high-intensity UV irradiation can potentially damage proteins. The short wavelength of UV light required to activate aryl azides may cause damage to protein structures.[2] It is important to optimize the UV exposure time and intensity to ensure efficient cross-linking while minimizing protein damage.

Q4: Are there alternatives to aryl azides that are less damaging to proteins?

A4: While aryl azides are commonly used, other photoreactive groups like benzophenones and diazirines can be activated at longer UV wavelengths (330-370 nm), which may cause less damage to protein structure compared to the shorter wavelengths needed for aryl azides.[2][3] However, the choice of photoreactive group depends on the specific experimental goals and the chemical properties of the probe.

Q5: How can I confirm that my protein of interest has been successfully labeled with this compound before proceeding with downstream analysis?

A5: Successful labeling can be confirmed by including appropriate controls in your experiment. For example, a competition experiment where the labeling is performed in the presence of an excess of non-photoreactive cADPR should show a significant reduction in the signal from your protein of interest. Additionally, you can sometimes detect a slight shift in the molecular weight of the labeled protein on a high-resolution SDS-PAGE gel.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling, with a focus on preventing protein degradation.

Problem 1: Low or No Signal from the Target Protein
Possible Cause Troubleshooting Steps
Significant protein degradation during sample preparation. - Work quickly and at low temperatures: Perform all cell lysis and protein extraction steps on ice or at 4°C to reduce protease activity.[4] - Use a comprehensive protease inhibitor cocktail: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[5][6][7][8] Ensure the cocktail is compatible with your downstream applications. - Optimize lysis buffer: The composition of your lysis buffer can affect protein stability. Ensure the pH and salt concentrations are optimal for your target protein.
Inefficient photo-crosslinking. - Optimize UV irradiation: Determine the optimal UV wavelength, intensity, and exposure time for your specific probe and experimental setup. Start with the manufacturer's recommendations and perform a time-course experiment. - Check your UV lamp: Ensure your UV lamp is functioning correctly and emitting the appropriate wavelength.
Degradation during incubation with the probe. - Maintain low temperatures: If possible, perform the incubation of your protein sample with the this compound probe at 4°C. - Include protease inhibitors in the incubation buffer: Consider adding a fresh aliquot of protease inhibitor cocktail to the incubation buffer, especially for long incubation times.
Problem 2: Multiple Bands or Smearing on the Gel
Possible Cause Troubleshooting Steps
Protein degradation leading to labeled fragments. - Improve protease inhibition: This is the most likely cause. Re-evaluate your protease inhibitor strategy as outlined in Problem 1. Ensure fresh, active inhibitors are used.[3] - Reduce incubation time: If possible, shorten the incubation time of the probe with your protein sample to minimize the window for proteolytic activity.
Non-specific binding of the probe. - Perform a competition experiment: To distinguish between specific and non-specific binding, include a control where you pre-incubate your sample with an excess of unlabeled cADPR before adding the this compound probe. A significant decrease in a band's intensity in the competition lane indicates specific binding. - Optimize probe concentration: Titrate the concentration of your this compound probe to find the lowest concentration that still gives a robust specific signal.
Protein aggregation. - Check buffer composition: Ensure your buffers do not promote protein aggregation. This can sometimes be addressed by adjusting salt concentration or adding mild, non-ionic detergents.

Experimental Protocols & Data Presentation

Key Experimental Protocol: Minimizing Protein Degradation During Cell Lysis and Labeling
  • Preparation: Pre-cool all buffers, solutions, and centrifuge to 4°C. Prepare your lysis buffer and add a protease inhibitor cocktail immediately before use.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing the protease inhibitor cocktail to the cell pellet.

    • Incubate on ice for the recommended time (e.g., 30 minutes) with gentle agitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • This compound Incubation:

    • Dilute the cell lysate to the desired concentration in an appropriate incubation buffer, also kept on ice. Consider adding a fresh dose of protease inhibitors.

    • Add the this compound probe to the lysate.

    • Incubate at 4°C for the desired time to allow for binding.

  • UV Cross-linking:

    • Place the samples on ice and irradiate with UV light at the optimal wavelength and for the optimized duration.

  • Downstream Analysis: Proceed with your downstream analysis, such as click chemistry for biotin (B1667282) or fluorophore conjugation, followed by SDS-PAGE and Western blotting or mass spectrometry.

Quantitative Data Summary: Protease Inhibitor Cocktails

The following table summarizes common classes of proteases and their inhibitors, which are often combined in commercial cocktails.

Protease ClassInhibitor ExamplesTarget Proteases
Serine Proteases PMSF, AEBSF, Aprotinin, LeupeptinTrypsin, Chymotrypsin, Thrombin
Cysteine Proteases E-64, Leupeptin, IodoacetamidePapain, Cathepsins
Aspartic Proteases Pepstatin APepsin, Cathepsin D
Metalloproteases EDTA, EGTA, 1,10-PhenanthrolineThermolysin, Carboxypeptidase A
Aminopeptidases BestatinAminopeptidase B, Leucine aminopeptidase

This table provides a general overview. The specific composition of commercial protease inhibitor cocktails can vary.[6][9]

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation (4°C) cluster_labeling Labeling cluster_analysis Downstream Analysis CellHarvest Cell Harvest Lysis Cell Lysis with Protease Inhibitors CellHarvest->Lysis Clarification Centrifugation Lysis->Clarification Lysate Clarified Lysate Clarification->Lysate Incubation Incubation with This compound (4°C) Lysate->Incubation UV UV Cross-linking Incubation->UV Click Click Chemistry (e.g., Biotinylation) UV->Click Enrichment Affinity Purification Click->Enrichment Analysis SDS-PAGE / Western Blot or Mass Spectrometry Enrichment->Analysis TroubleshootingLogic Start Low or No Signal Degradation Is protein degradation suspected? Start->Degradation NonSpecific Are there multiple non-specific bands? Start->NonSpecific OptimizeLysis Optimize Lysis: - Work at 4°C - Use fresh, broad-spectrum protease inhibitors Degradation->OptimizeLysis Yes CheckUV Check UV Cross-linking: - Verify lamp output - Optimize exposure time Degradation->CheckUV No Competition Perform Competition Experiment OptimizeProbe Optimize Probe Concentration Competition->OptimizeProbe NonSpecific->Competition Yes

References

Technical Support Center: Quality Control of Synthesized 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the quality control of synthesized 8-Azido-cyclic ADP-Ribose (8-Azido-cADPR). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a photoactive analog of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular Ca²⁺.[1] The 8-azido group allows it to be used as a photoaffinity label to identify and characterize cADPR-binding proteins.[2][3] Unlike cADPR which is a Ca²⁺ agonist, this compound typically acts as an antagonist, binding to the cADPR receptor but inhibiting Ca²⁺ release.[3][4] This makes it a valuable tool for probing cADPR signaling pathways.

Q2: How does this compound affect the cADPR signaling pathway? A2: this compound acts as a competitive antagonist at the cADPR binding site on the ryanodine (B192298) receptor, which regulates Ca²⁺ release from the endoplasmic reticulum. It binds to the receptor but does not trigger the conformational change required for channel opening, thereby blocking the Ca²⁺ mobilizing effect of the endogenous cADPR.[3][4]

cADPR cADPR (Agonist) Receptor cADPR Binding Site (Ryanodine Receptor) cADPR->Receptor Binds & Activates Azido_cADPR This compound (Antagonist) Azido_cADPR->Receptor Binds & Inhibits Ca_Release Ca²⁺ Release Receptor->Ca_Release No_Ca_Release Ca²⁺ Release Blocked Receptor->No_Ca_Release ER Endoplasmic Reticulum (ER) ER->Ca_Release from

Fig 1. Mechanism of this compound as an antagonist in the cADPR pathway.

Q3: What are the key characteristics I should look for to confirm successful synthesis? A3: Successful synthesis is primarily confirmed by NMR spectroscopy and mass spectrometry. In ¹H-NMR, the cyclization of the precursor 8-Azido-NAD⁺ to this compound is marked by the disappearance of four pyridinium (B92312) signals and a downfield shift of the adenosyl H-2 proton signal.[5] The presence of two, not three, anomeric doublets in the ¹H-NMR spectrum also supports a cyclic structure.[5] Mass spectrometry should be used to confirm the correct molecular weight.

Q4: How should I handle and store synthesized this compound? A4: this compound, like other nucleotides, should be stored as a solid or in a buffered aqueous solution at -20°C or -80°C to prevent hydrolysis. Azido (B1232118) compounds are potentially explosive and should be handled with care, although the risk is minimal at the small scales used in research. Avoid exposure to strong light to prevent premature photolysis of the azido group.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and application of this compound.

Start Problem: Poor or Unexpected Experimental Result Purity Is the compound pure? (Check HPLC/TLC) Start->Purity Identity Is the compound correct? (Check NMR/MS) Purity->Identity Yes Sol_Purify Action: Re-purify sample (e.g., preparative HPLC) Purity->Sol_Purify No Activity Is the biological assay valid? Identity->Activity Yes Sol_Resynthesize Action: Re-synthesize compound, check reaction monitoring Identity->Sol_Resynthesize No Sol_Assay Action: Check assay controls, reagents, and protocol Activity->Sol_Assay No Success Problem Resolved Activity->Success Yes Sol_Purify->Purity Verify Sol_Resynthesize->Purity Verify Sol_Assay->Activity Verify

Fig 2. Logical troubleshooting workflow for experiments using this compound.

Synthesis & Purification

Q: My final product yield is very low after enzymatic cyclization. What could be the cause? A: Low yields in enzymatic synthesis are often due to inactive enzyme, suboptimal reaction conditions, or incomplete reaction.

  • Enzyme Activity: Ensure the ADP-ribosyl cyclase is active. Use a fresh aliquot and handle it according to the supplier's instructions.[5]

  • Reaction Conditions: The reaction is typically performed in a buffered solution (e.g., 20 mM HEPES, pH 7.3) at room temperature.[5] Verify the pH of your reaction mixture.

  • Reaction Monitoring: Monitor the reaction's progress using analytical HPLC to determine the optimal reaction time, which can be up to 48 hours.[5] This prevents premature termination or degradation of the product over extended periods.

Q: My HPLC analysis shows multiple peaks. How do I identify them? A: Besides your target this compound peak, other peaks could be unreacted starting material (8-Azido-NAD⁺), hydrolyzed product (8-Azido-ADPR), or other byproducts.

  • Identification: Run standards of potential impurities alongside your sample if available. Alternatively, collect fractions for analysis by mass spectrometry.

  • Solution: Optimize your purification protocol. Preparative reverse-phase HPLC is often required to obtain a pure compound.[6]

Structural Characterization

Q: My ¹H-NMR spectrum is difficult to interpret and doesn't perfectly match the literature. A: This can be due to impurities, the presence of conformational isomers, or incorrect sample preparation.

  • Impurities: Check the purity of your sample by HPLC first. Even small amounts of impurities can complicate the spectrum.

  • Conformational Isomers: cADPR and its analogs can exist in different conformations in solution, which may lead to broader peaks or more complex spectra than expected.[7][8] Focus on identifying key reporter signals (see Table 1 below) rather than matching every peak perfectly.

  • Sample Preparation: Ensure your sample is fully dissolved in a suitable deuterated solvent (e.g., D₂O) and that the pH is controlled, as it can affect chemical shifts.

Biological Assays

Q: My this compound shows no antagonist activity in a Ca²⁺ release assay. A: Assuming the compound's identity and purity are confirmed, the issue may lie with the assay itself or compound degradation.

  • Compound Integrity: Verify that the compound has not degraded. Re-purify if necessary and confirm its structure.

  • Assay Controls: Ensure your positive control (cADPR) elicits a robust Ca²⁺ release and that your vehicle control shows no effect.[3]

  • Concentration: this compound must be used at a sufficient concentration to competitively inhibit the effects of the cADPR agonist.[4] Perform a concentration-response curve to determine the optimal inhibitory concentration.

Quantitative Data and Key Benchmarks

The following tables summarize key analytical data for the quality control of this compound.

Table 1: Key ¹H-NMR Chemical Shifts for Reaction Monitoring (Note: Shifts are approximate and can vary based on instrument, solvent, and pH. Data inferred from related compounds)[5]

ProtonPrecursor (8-Azido-NAD⁺)Product (this compound)Significance of Shift
Adenosyl H-2~8.0 ppm~8.8 ppmDownfield shift confirms cyclization
Pyridinium Protons9.0-9.2 ppmAbsentDisappearance confirms cyclization
Anomeric ProtonsThree signals expectedTwo signals expected (~5.9-6.1 ppm)Confirms cyclic structure over linear

Table 2: Example HPLC Parameters for Analysis (Note: Retention times are system-dependent. This serves as a starting point.)[5][9]

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Ammonium (B1175870) Acetate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-20% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Expected Elution This compound is highly polar and will elute early.

Experimental Protocols

Protocol 1: General Workflow for Synthesis and Quality Control

The overall process involves synthesis, purification, and a series of analytical checks to confirm identity, purity, and function.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Checks start Start: 8-Azido-NAD⁺ Precursor reaction Enzymatic Cyclization (ADP-ribosyl cyclase) start->reaction monitoring Reaction Monitoring (Analytical HPLC) reaction->monitoring ~48 hrs monitoring->reaction purification Purification (Preparative HPLC) monitoring->purification Reaction Complete identity Identity Confirmation - Mass Spectrometry (MS) - NMR Spectroscopy purification->identity purity Purity Assessment (Analytical HPLC >95%) identity->purity function_ Functional Validation (e.g., Ca²⁺ Release Assay) purity->function_ final_product Final Product: Pure, Characterized This compound function_->final_product

Fig 3. Standard workflow for the synthesis and quality control of this compound.

Protocol 2: HPLC Analysis for Purity Assessment

  • Sample Preparation: Dissolve a small amount of synthesized this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use a C18 reverse-phase column with a UV detector set to 260 nm.

  • Mobile Phase:

    • Buffer A: 50 mM ammonium acetate, pH adjusted to 5.5.

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution:

    • Start with 100% Buffer A for 5 minutes.

    • Apply a linear gradient from 0% to 20% Buffer B over 25 minutes.

    • Wash the column with a higher concentration of Buffer B and re-equilibrate with 100% Buffer A.

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks. A purity of >95% is generally required for biological experiments.

Protocol 3: NMR for Structural Confirmation

  • Sample Preparation: Dissolve 2-5 mg of purified, lyophilized this compound in 0.5 mL of D₂O.

  • Acquisition: Acquire a ¹H-NMR spectrum. If possible, also acquire ³¹P-NMR and 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

  • Analysis:

    • Confirm the absence of pyridinium proton signals expected in the starting material (8-Azido-NAD⁺).[5]

    • Identify the two distinct anomeric proton doublets, confirming the cyclic structure.[5]

    • Verify the downfield shift of the adenosine (B11128) H-2 proton, which is characteristic of cyclization.[5]

    • In the ³¹P-NMR spectrum, look for two signals corresponding to the pyrophosphate linkage.

Protocol 4: Functional Antagonist Assay (Sea Urchin Egg Homogenate Model) [3][4]

  • Preparation: Prepare sea urchin egg homogenates as described in the literature.

  • Ca²⁺ Measurement: Use a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4) or a Ca²⁺-selective electrode to monitor changes in extra-organellar Ca²⁺ concentration.

  • Assay Procedure:

    • Establish a stable baseline reading of Ca²⁺ levels in the egg homogenate.

    • Add the synthesized this compound (e.g., 150-500 nM final concentration) and incubate for 2-5 minutes. No Ca²⁺ release should be observed.

    • Add a known concentration of cADPR (e.g., 100-150 nM) that normally elicits a robust Ca²⁺ release.

    • Positive Result: A significant reduction or complete blockage of the cADPR-induced Ca²⁺ release confirms the antagonist activity of your synthesized this compound.[4]

    • Control: Run a parallel experiment where cADPR is added without pre-incubation with this compound to ensure the system is responsive.

References

Technical Support Center: 8-Azido-cADPR Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound for identifying and characterizing cADPR-binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a photoaffinity probe analogue of cyclic ADP-ribose (cADPR), a crucial second messenger in calcium signaling. Its primary application is in photoaffinity labeling to identify and characterize cADPR-binding proteins. The azido (B1232118) group on the 8th position of the adenine (B156593) ring can be photoactivated by UV light to form a highly reactive nitrene intermediate, which then covalently crosslinks to nearby amino acid residues of interacting proteins. This allows for the "capture" and subsequent identification of cADPR targets.

Q2: How does this compound enter the cell?

Like cADPR, this compound is a charged molecule and generally not freely permeable across the cell membrane.[1] Strategies to introduce it into intact cells include microinjection, electroporation, or the use of cell-permeant derivatives. Some studies have suggested that in certain cell types, CD38, a key enzyme in cADPR metabolism, may also be involved in the transport of extracellular cADPR and its analogues into the cytosol.[2] For experiments with cell lysates, cell permeability is not a concern.

Q3: What is "click chemistry" and how is it used with this compound?

"Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding.[3] In the context of this compound, the azide (B81097) group can be used in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4] This allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), to the this compound-labeled proteins. This is particularly useful for downstream applications like visualization by fluorescence microscopy or enrichment of labeled proteins using streptavidin affinity chromatography. Some researchers have synthesized bifunctional "photo-clickable" analogs of cADPR that contain both a photoactive azido group and a "clickable" alkyne moiety.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling experiments.

Problem 1: Low or No Labeling Efficiency (Weak or No Signal on Western Blot)

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Inefficient Photoactivation Verify the UV lamp's wavelength and intensity. Aryl azides are typically activated by UV light in the range of 254-360 nm.[6][7] Optimize the duration and intensity of UV irradiation. Start with a short exposure time and gradually increase it, while monitoring for protein degradation. Ensure the UV light source is in close proximity to the sample.
Suboptimal this compound Concentration Titrate the concentration of this compound. A concentration that is too low will result in a weak signal, while a concentration that is too high may lead to increased non-specific binding.
Low Abundance of Target Protein Increase the amount of total protein loaded on the gel.[8][9] Consider enriching the target protein through immunoprecipitation or fractionation before the labeling experiment.[8][9]
Inefficient "Click" Reaction Ensure all click chemistry reagents are fresh and properly prepared, especially the reducing agent (e.g., sodium ascorbate), which is prone to oxidation.[10] Optimize the concentrations of the copper catalyst, ligand (e.g., TBTA or THPTA), and the alkyne-tagged reporter.[10]
Antibody Issues (for Western Blot Detection) Use a high-quality primary antibody specific for the protein of interest. Increase the primary and/or secondary antibody concentration.[8] Increase the incubation time for the primary antibody.[8]
Inefficient Protein Transfer (Western Blot) Confirm successful protein transfer from the gel to the membrane using a stain like Ponceau S.[9] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein.[9]
Problem 2: High Background or Non-Specific Labeling

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Excess this compound Reduce the concentration of the this compound probe.
Excessive UV Exposure Decrease the UV irradiation time and/or intensity to minimize random crosslinking to non-target proteins.[11]
Hydrophobic Interactions Include non-ionic detergents (e.g., 0.05% Tween-20 or Triton X-100) in the lysis and wash buffers to reduce non-specific protein aggregation and binding.
Insufficient Washing Increase the number and duration of wash steps after the labeling and enrichment steps to remove unbound probe and non-specifically bound proteins.
Contamination of Reagents Ensure all buffers and reagents are freshly prepared and filtered to remove any particulates that could contribute to background.
Non-Specific Binding to Affinity Resin (if applicable) Pre-clear the lysate with the affinity resin (e.g., streptavidin beads) before adding the biotinylated sample. Include blocking agents like bovine serum albumin (BSA) in the binding buffer.
Problem 3: Difficulty with Cell Permeability of this compound

Possible Causes and Solutions:

Possible CauseRecommended Solution(s)
Inherent Impermeability of this compound Use mechanical or chemical methods to introduce the probe, such as microinjection, electroporation, or cell-permeabilizing agents. Note that permeabilizing agents can affect cell health and signaling pathways.
Use of Cell-Permeant Analogs Synthesize or obtain cell-permeant derivatives of this compound, for example, by masking the phosphate (B84403) groups with acetoxymethyl (AM) esters.[1] Another approach is the use of 8-bromo-substituted analogs which have been shown to have membrane permeability.[12]
Cell Type Specificity The efficiency of uptake can vary between different cell types. Optimize the delivery method for your specific cell line.

Experimental Protocols

General Workflow for Photoaffinity Labeling with this compound

This is a generalized protocol and should be optimized for your specific experimental system.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_click Click Chemistry (Optional) cluster_analysis Downstream Analysis prep Prepare Cells or Cell Lysate incubation Incubate with this compound prep->incubation uv UV Crosslinking incubation->uv lysis Cell Lysis & Protein Extraction uv->lysis click Perform Click Reaction with Alkyne-Reporter enrichment Enrichment of Labeled Proteins (e.g., Streptavidin Pulldown) click->enrichment lysis->click analysis Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) lysis->analysis Direct Analysis enrichment->analysis

Caption: General experimental workflow for this compound labeling.

1. Sample Preparation:

  • For Cell Lysates: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Keep samples on ice to prevent protein degradation.

  • For Intact Cells: If using intact cells, introduce this compound using an appropriate method (e.g., microinjection, electroporation).

2. Photoaffinity Labeling:

  • Incubate the sample with the desired concentration of this compound in the dark to allow for binding to target proteins.

  • Expose the sample to UV light (e.g., 254-360 nm) on ice for a predetermined optimal time to induce crosslinking.[7]

3. Cell Lysis and Protein Extraction (if using intact cells):

  • After UV irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteins.

4. Click Chemistry (Optional):

  • To the cell lysate, add the click chemistry reaction cocktail containing an alkyne-functionalized reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).[10]

  • Incubate the reaction for the recommended time at room temperature.

5. Enrichment of Labeled Proteins (if using a biotin tag):

  • Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

6. Downstream Analysis:

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins by Coomassie staining, silver staining, or in-gel fluorescence (if a fluorescent tag was used).

  • Identify the labeled proteins by Western blotting using an antibody against a suspected target or by mass spectrometry for unbiased identification.

Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following table provides a starting point for optimizing your CuAAC reaction. Concentrations may need to be adjusted based on the specific proteins and reagents used.

ReagentFinal ConcentrationStock Solution
Alkyne-Reporter (e.g., Alkyne-Biotin)50-100 µM1-10 mM in DMSO or water
Copper(II) Sulfate (CuSO₄)1 mM20-50 mM in water
Copper(I)-Stabilizing Ligand (e.g., THPTA)1-5 mM20-50 mM in water
Reducing Agent (e.g., Sodium Ascorbate)1-5 mM100 mM in water (prepare fresh)
TCEP (optional, to reduce disulfide bonds)1 mM100 mM in water

cADPR Signaling Pathway

Cyclic ADP-ribose (cADPR) is a key second messenger that mobilizes intracellular calcium (Ca²⁺) stores, primarily from the endoplasmic reticulum (ER). This process is crucial for a wide range of cellular functions.

cADPR_signaling cluster_synthesis cADPR Synthesis cluster_release Ca²⁺ Release from ER cluster_downstream Downstream Effects NAD NAD+ CD38 CD38 (ADP-ribosyl cyclase) NAD->CD38 cADPR cADPR CD38->cADPR FKBP12_6 FKBP12.6 cADPR->FKBP12_6 binds RyR Ryanodine (B192298) Receptor (RyR) FKBP12_6->RyR dissociates from Ca_ER Ca²⁺ RyR->Ca_ER opens to release ER Endoplasmic Reticulum (ER) Ca_cyto Increased Cytosolic Ca²⁺ Ca_ER->Ca_cyto cellular_response Cellular Responses (e.g., gene expression, muscle contraction, neurotransmission) Ca_cyto->cellular_response

Caption: Simplified cADPR signaling pathway.

The key steps in the cADPR signaling pathway are:

  • Synthesis of cADPR: The enzyme CD38, an ADP-ribosyl cyclase, synthesizes cADPR from nicotinamide (B372718) adenine dinucleotide (NAD⁺).[13][14]

  • Binding to FKBP12.6: cADPR binds to the FK506-binding protein 12.6 (FKBP12.6).[13][14]

  • Activation of Ryanodine Receptors (RyRs): The binding of cADPR to FKBP12.6 causes FKBP12.6 to dissociate from the ryanodine receptor (RyR), a calcium channel on the endoplasmic reticulum membrane. This dissociation leads to the opening of the RyR channel.[13]

  • Calcium Release: The opening of the RyR channel allows for the release of stored calcium ions (Ca²⁺) from the ER into the cytosol.[13][14]

  • Downstream Cellular Responses: The resulting increase in cytosolic Ca²⁺ concentration triggers a variety of downstream cellular processes, including gene expression, muscle contraction, and neurotransmitter release.[15]

References

Validation & Comparative

Validating Protein Targets Identified by 8-Azido-cADPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate protein targets identified using 8-Azido-cADPR, a photoaffinity probe and click chemistry reagent designed to covalently label and identify binding partners of cyclic ADP-ribose (cADPR), a crucial second messenger in calcium signaling. Objective comparison of validation techniques, supported by experimental data, is critical for confirming true biological targets and advancing drug discovery programs.

Introduction to this compound-Mediated Target Identification

This compound is a powerful chemical probe for identifying the cellular receptors of cADPR.[1][2] Its utility stems from two key functional groups: a photo-reactive azido (B1232118) group and a terminal azide (B81097) for click chemistry. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest amino acid residue of the interacting protein, permanently "tagging" it. The terminal azide allows for the subsequent attachment of a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. This process, known as photoaffinity labeling (PAL), enables the isolation and identification of cADPR-binding proteins from complex biological samples.[3][4][5]

The general workflow for target identification using this compound is as follows:

cluster_workflow This compound Target Identification Workflow A Incubation of this compound with cell lysate or intact cells B UV Irradiation (Photocrosslinking) A->B C Click Chemistry (e.g., with Biotin-Alkyne) B->C D Affinity Purification (e.g., Streptavidin beads) C->D E Protein Identification (e.g., Mass Spectrometry) D->E cluster_pathway Simplified cADPR Signaling Pathway Receptor Cell Surface Receptor ADPCyclase ADP-Ribosyl Cyclase (e.g., CD38) Receptor->ADPCyclase cADPR cADPR ADPCyclase->cADPR NAD NAD+ NAD->ADPCyclase Target Putative Target Protein (Identified by this compound) cADPR->Target ER Endoplasmic Reticulum Target->ER Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response cluster_validation Orthogonal Validation Workflow Start Putative Target Identified (via this compound) Biochemical Biochemical/Biophysical Validation Start->Biochemical Genetic Genetic/Cellular Validation Start->Genetic WB_IP Western Blot / IP Biochemical->WB_IP SPR_ITC SPR / ITC Biochemical->SPR_ITC CETSA CETSA Biochemical->CETSA RNAi_CRISPR RNAi / CRISPR Genetic->RNAi_CRISPR Validated_Target Validated Target WB_IP->Validated_Target SPR_ITC->Validated_Target CETSA->Validated_Target Functional_Assay Functional Assay RNAi_CRISPR->Functional_Assay Functional_Assay->Validated_Target

References

A Comparative Guide to Photoaffinity Probes for cADPR: 8-Azido-cADPR and its Multifunctional Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, cyclic ADP-ribose (cADPR) has emerged as a crucial second messenger, mobilizing intracellular calcium stores and influencing a myriad of physiological processes. To unravel the complexities of the cADPR signaling pathway and identify its molecular targets, researchers rely on powerful chemical tools known as photoaffinity probes. Among these, 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) has been a foundational probe. This guide provides an objective comparison of this compound with a more recent, multifunctional photo-clickable analog, 8-N3-2'-O-propargyl-cADPR, offering insights into their respective performances and applications.

Introduction to cADPR Photoaffinity Probes

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding proteins. It involves a photo-reactive probe that, upon exposure to UV light, forms a covalent bond with its target protein, allowing for its identification and subsequent analysis. An ideal photoaffinity probe for cADPR should mimic the structure of the endogenous molecule to ensure specific binding to its receptors while possessing a photo-activatable group that can be triggered to form a covalent linkage.

The cADPR Signaling Pathway

Cyclic ADP-ribose is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) by the enzyme ADP-ribosyl cyclase, a key example being the cell surface antigen CD38. Once produced, cADPR binds to and sensitizes ryanodine (B192298) receptors (RyRs), large-conductance intracellular calcium channels located on the membrane of the endoplasmic or sarcoplasmic reticulum. This sensitization leads to the release of stored Ca2+ into the cytosol, a process known as calcium-induced calcium release (CICR). This elevation in cytosolic Ca2+ concentration triggers a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene expression.

cADPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation CD38 CD38 Receptor->CD38 2. Signal Transduction cADPR cADPR CD38->cADPR 3. Synthesis NAD NAD NAD->CD38 RyR RyR cADPR->RyR 4. Binding & Sensitization Ca2+ Ca2+ Cellular_Response Cellular_Response Ca2+->Cellular_Response 6. Downstream Effects RyR->Ca2+ 5. Ca2+ Release Ca2+_Store Ca2+ Store Ca2+_Store->RyR

Figure 1. The cADPR signaling pathway.

Head-to-Head Comparison of cADPR Photoaffinity Probes

This section compares the performance of this compound with the more recently developed 8-N3-2'-O-propargyl-cADPR.

FeatureThis compound8-N3-2'-O-propargyl-cADPR
Photoreactive Group 8-Azido8-Azido
Additional Functionality None2'-O-propargyl (for "click" chemistry)
Biological Activity Antagonist of cADPR-induced Ca2+ release[1]Inactive in Ca2+ release assays[2]
Binding Affinity (Kd) Not explicitly reported, but competes with cADPR for binding[1]Not reported
Identified Targets 140 and 100 kDa proteins in sea urchin egg homogenates[1]Designed for target identification but specific targets not yet published[2]
Primary Advantage Established probe for identifying cADPR binding sitesBifunctional for both photolabeling and subsequent affinity purification/detection via click chemistry
Primary Limitation Lacks a secondary handle for easy purification or detectionAppears to have lost the biological activity of its parent monofunctional components[2]

In-depth Profile of this compound

This compound is a well-established photoaffinity probe for the study of cADPR-binding proteins. Structurally, it is an analog of cADPR where an azido (B1232118) (-N3) group replaces the hydrogen atom at the 8th position of the adenine ring. This modification imparts photoreactivity to the molecule without completely abolishing its ability to interact with cADPR binding sites.

Performance Data:

  • Biological Activity: In seminal studies using sea urchin egg microsomes, this compound was found to be an antagonist of cADPR. It did not induce Ca2+ release on its own but effectively inhibited the Ca2+-releasing activity of cADPR.[1] This inhibitory effect was reversible and could be overcome by increasing the concentration of cADPR, suggesting that both molecules compete for the same binding site.[1]

  • Binding Specificity: The specificity of this compound for cADPR binding sites was demonstrated through competition experiments. The binding of radiolabeled [32P]this compound to sea urchin egg microsomes was displaced by unlabeled cADPR and this compound, but not by related nucleotides such as ADP-ribose, AMP, ADP, or ATP.[1]

  • Target Identification: Upon photolysis, [32P]this compound specifically labeled two proteins with molecular weights of approximately 140 kDa and 100 kDa in sea urchin egg homogenates.[1] This labeling was prevented by the presence of excess cADPR, further confirming the specificity of the interaction.[1]

A Look at the Multifunctional 8-N3-2'-O-propargyl-cADPR

To enhance the utility of cADPR photoaffinity probes, a bifunctional analog, 8-N3-2'-O-propargyl-cADPR, was developed.[2] This probe incorporates both the 8-azido group for photo-crosslinking and a 2'-O-propargyl group. The propargyl group contains a terminal alkyne, which can be used in a highly specific and efficient bioorthogonal "click" chemistry reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin). This dual functionality allows for the initial covalent capture of the target protein, followed by its easy detection or purification.

Performance Data:

  • Biological Activity: Interestingly, the combination of the 8-azido and 2'-O-propargyl modifications resulted in a molecule that was inactive in terms of Ca2+ mobilization. It neither induced Ca2+ release nor inhibited cADPR-mediated Ca2+ release in sea urchin egg homogenates or cultured human cells.[2] This is in contrast to its parent monofunctional analogs, where this compound is an antagonist and 2'-O-propargyl-cADPR is an agonist.[2]

  • Potential Applications: Despite its lack of direct biological activity in Ca2+ release assays, 8-N3-2'-O-propargyl-cADPR holds promise as a tool for identifying cADPR-binding proteins. Its "clickable" handle facilitates a two-step approach to target identification: photolabeling followed by affinity purification (if a biotin-azide is used) or fluorescence detection (if a fluorescent-azide is used).

Experimental Protocols

Synthesis of 8-N3-2'-O-propargyl-cADPR

The synthesis of 8-N3-2'-O-propargyl-cADPR is a multi-step process that begins with the bromination of adenosine (B11128), followed by alkylation with propargyl bromide.[2] The resulting 8-bromo-2'-O-propargyl-adenosine is then converted to its 8-azido analog. This is followed by selective 5'-phosphorylation and coupling with nicotinamide mononucleotide (NMN) to form the NAD+ analog, 8-azido-2'-O-propargyl-NAD+. Finally, enzymatic cyclization using Aplysia californica ADP-ribosyl cyclase yields the desired 8-N3-2'-O-propargyl-cADPR.[2]

Synthesis_Workflow cluster_synthesis Synthesis of 8-N3-2'-O-propargyl-cADPR Adenosine Adenosine 8-Bromo-adenosine 8-Bromo-adenosine Adenosine->8-Bromo-adenosine Bromination 8-Bromo-2-O-propargyl-adenosine 8-Bromo-2-O-propargyl-adenosine 8-Bromo-adenosine->8-Bromo-2-O-propargyl-adenosine Alkylation 8-Azido-2-O-propargyl-adenosine 8-Azido-2-O-propargyl-adenosine 8-Bromo-2-O-propargyl-adenosine->8-Azido-2-O-propargyl-adenosine Azidation 8-Azido-2-O-propargyl-AMP 8-Azido-2-O-propargyl-AMP 8-Azido-2-O-propargyl-adenosine->8-Azido-2-O-propargyl-AMP Phosphorylation 8-Azido-2-O-propargyl-NAD+ 8-Azido-2-O-propargyl-NAD+ 8-Azido-2-O-propargyl-AMP->8-Azido-2-O-propargyl-NAD+ Coupling with NMN 8-N3-2-O-propargyl-cADPR 8-N3-2-O-propargyl-cADPR 8-Azido-2-O-propargyl-NAD+->8-N3-2-O-propargyl-cADPR Enzymatic Cyclization Photoaffinity_Labeling_Workflow Microsome_Prep 1. Prepare Sea Urchin Egg Microsomes Incubation 2. Incubate with [32P]this compound (in dark) Microsome_Prep->Incubation Photolysis 3. UV Irradiation (on ice) Incubation->Photolysis SDS_PAGE 4. SDS-PAGE Photolysis->SDS_PAGE Detection 5. Autoradiography SDS_PAGE->Detection

References

Comparative Analysis of 8-Azido-cADPR and its Analogs: A Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding affinity of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) and its structural analogs. This compound, a photoactivatable and potent antagonist of the second messenger cyclic ADP-ribose (cADPR), serves as a critical tool for identifying and characterizing cADPR binding proteins, primarily the ryanodine (B192298) receptor (RyR) calcium channels. Understanding the structure-activity relationship of this compound and its analogs is paramount for the development of selective modulators of cADPR-mediated calcium signaling pathways, which are implicated in a myriad of physiological processes and disease states.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and its analogs are typically evaluated by their ability to inhibit the binding of a radiolabeled ligand to its receptor or by their potency in antagonizing cADPR-induced calcium release. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these analogs.

CompoundBiological SystemAssay TypeIC50 ValueReference
This compound (8-N3-cADPR) Sea Urchin Egg HomogenatescADPR Antagonism (Ca2+ Release)7 nM[1]
8-Bromo-cADPR (8-Br-cADPR) Sea Urchin Egg HomogenatescADPR Antagonism (Ca2+ Release)1.7 µM[2]
8-Amino-cADPR (8-NH2-cADPR) Mammalian and Sea Urchin Egg HomogenatescADPR Antagonist-[1]

Note: A lower IC50 value indicates a higher binding affinity and potency. The data presented here highlights that the substitution at the 8-position of the adenine (B156593) ring significantly influences the binding affinity. This compound exhibits a remarkably high affinity, making it a potent tool for probing cADPR signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the binding affinities of these analogs. Below are representative protocols for key experiments cited in the study of this compound and its analogs.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a non-radiolabeled analog by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (e.g., ryanodine receptor).

Materials:

  • Membrane preparations containing the ryanodine receptor (e.g., from skeletal muscle or sea urchin eggs).

  • Radiolabeled ligand (e.g., [³H]cADPR or [³H]ryanodine).

  • Unlabeled this compound or its analogs.

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, containing 150 mM KCl, 1 mM MgCl₂, and protease inhibitors).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor analog in the binding buffer.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Photoaffinity Labeling with [³²P]this compound

This technique is used to covalently label and identify cADPR binding proteins.

Materials:

  • Membrane preparations or purified receptor protein.

  • [³²P]this compound.

  • Binding buffer.

  • UV irradiation source (e.g., 254 nm).

  • SDS-PAGE reagents and equipment.

  • Autoradiography film or phosphorimager.

Procedure:

  • Binding: Incubate the protein sample with [³²P]this compound in the binding buffer in the dark to allow for non-covalent binding. To determine the specificity of labeling, a control sample containing an excess of unlabeled cADPR or this compound should be included.

  • UV Crosslinking: Expose the samples to UV light for a specific duration to activate the azido (B1232118) group, leading to the formation of a reactive nitrene that covalently crosslinks to the binding protein.

  • SDS-PAGE: Quench the reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands. A specifically labeled protein will show a reduced signal in the control sample where the binding was competed by the unlabeled ligand.

cADPR-Induced Calcium Release Assay in Sea Urchin Egg Homogenates

This functional assay is used to assess the agonist or antagonist activity of cADPR analogs.

Materials:

  • Sea urchin egg homogenate.

  • Calcium indicator dye (e.g., Fluo-4).

  • cADPR and its analogs.

  • Assay buffer mimicking intracellular ionic conditions.

  • Fluorometer or plate reader.

Procedure:

  • Preparation: Prepare sea urchin egg homogenates as per established protocols.

  • Loading: Add the calcium indicator dye to the homogenate.

  • Measurement: Place the homogenate in a fluorometer. To test for antagonist activity, first add the this compound analog, followed by the addition of cADPR to induce calcium release.

  • Data Acquisition: Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Analysis: The potency of an antagonist is determined by its ability to inhibit the cADPR-induced calcium release, and the IC50 value can be calculated from the dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the cADPR signaling pathway, the experimental workflow for a competitive binding assay, and a logical comparison of the analyzed analogs.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_ER Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding CD38 CD38 Receptor->CD38 2. Activation cADPR cADPR CD38->cADPR 3. Synthesis NAD NAD+ NAD->CD38 RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding Ca_cyto Ca²⁺ RyR->Ca_cyto 5. Ca²⁺ Release ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_cyto->Cellular_Response 6. Downstream Effects

Caption: The cADPR signaling pathway.

Competitive_Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow start Start: Prepare Receptor Membranes incubation Incubate: Receptor + Radioligand + Unlabeled Analog start->incubation 1. Mix components filtration Separate Bound/Free: Rapid Filtration incubation->filtration 2. After equilibrium quantification Quantify Bound Ligand: Scintillation Counting filtration->quantification 3. Measure radioactivity analysis Data Analysis: Determine IC50 and Ki quantification->analysis 4. Plot and calculate end End: Binding Affinity Determined analysis->end

Caption: Workflow of a competitive binding assay.

Analog_Comparison cluster_comparison Comparative Logic of 8-Substituted cADPR Analogs cADPR cADPR (Endogenous Agonist) Analogs 8-Substituted Analogs cADPR->Analogs Structural Modification at C8 Azido This compound Analogs->Azido Bromo 8-Bromo-cADPR Analogs->Bromo Amino 8-Amino-cADPR Analogs->Amino HighAffinity High Affinity Antagonist Azido->HighAffinity PhotoaffinityProbe Photoaffinity Probe Azido->PhotoaffinityProbe ModerateAffinity Moderate Affinity Antagonist Bromo->ModerateAffinity Antagonist Antagonist Activity Amino->Antagonist

References

A Structural and Functional Comparison of cADPR and its Photoactivatable Antagonist, 8-Azido-cADPR

Author: BenchChem Technical Support Team. Date: December 2025

Cyclic ADP-ribose (cADPR) is a pivotal second messenger that modulates intracellular calcium (Ca²⁺) signaling by activating ryanodine (B192298) receptors (RyRs), thereby playing a crucial role in numerous cellular processes. Understanding the precise mechanisms of cADPR-mediated signaling has been greatly advanced by the development of molecular probes, such as 8-Azido-cADPR. This guide provides a comprehensive structural and functional comparison of cADPR and this compound, offering valuable insights for researchers in cell biology, pharmacology, and drug development.

Chemical Structures

At a fundamental level, this compound is a structural analog of cADPR, with the key difference being the substitution of a hydrogen atom with an azido (B1232118) (-N₃) group at the 8th position of the adenine (B156593) ring. This modification is critical to its function as a photoaffinity label.

G cluster_cADPR cADPR cluster_8_Azido_cADPR This compound cADPR_structure cADPR_structure azido_cADPR_structure azido_cADPR_structure

Figure 1: Chemical structures of cADPR and this compound.

Functional Comparison: Agonist versus Antagonist

The primary functional distinction between cADPR and this compound lies in their opposing effects on Ca²⁺ signaling. While cADPR is a potent agonist that triggers Ca²⁺ release from intracellular stores, this compound acts as an antagonist, inhibiting this process.

FeaturecADPRThis compound
Function Agonist of Ca²⁺ releaseAntagonist of cADPR-induced Ca²⁺ release
Primary Target Ryanodine Receptor (RyR) complexcADPR-binding proteins
Mechanism of Action Activates RyRs to release Ca²⁺Competitively binds to cADPR binding sites, preventing cADPR-mediated activation
Application Studying Ca²⁺ signaling pathwaysPhotoaffinity labeling to identify and characterize cADPR-binding proteins

Table 1: Functional Comparison of cADPR and this compound

Binding Affinity and Potency

Enzymatic Stability

The enzymatic stability of cADPR and its analogs is a critical factor in their biological activity and experimental utility. The primary enzyme responsible for the turnover of cADPR in mammalian cells is CD38, which exhibits both ADP-ribosyl cyclase and cADPR hydrolase activities. While specific comparative data on the enzymatic degradation rates of cADPR and this compound by CD38 is limited, modifications at the 8-position of the adenine ring can influence susceptibility to hydrolysis. Further studies are required to quantify the relative stability of these two molecules.

Signaling Pathway and Experimental Workflow

The interplay between cADPR and this compound in the context of intracellular Ca²⁺ signaling and its investigation through photoaffinity labeling is depicted in the following diagrams.

G cluster_pathway cADPR Signaling Pathway cluster_antagonist Antagonism by this compound cADPR cADPR BindingProtein cADPR Binding Protein(s) (e.g., 100/140 kDa proteins) cADPR->BindingProtein Binds RyR Ryanodine Receptor (RyR) BindingProtein->RyR Activates ER Endoplasmic Reticulum (ER) RyR->ER on Ca_release Ca²⁺ Release ER->Ca_release from Azido_cADPR This compound Azido_cADPR->BindingProtein Competitively Binds

Figure 2: cADPR signaling pathway and antagonism by this compound.

G cluster_workflow Photoaffinity Labeling Workflow with this compound start Incubate cell/microsome alysate with [³²P]this compound uv UV Irradiation (e.g., 254 nm) start->uv Covalent cross-linking sds SDS-PAGE uv->sds Separate proteins autorad Autoradiography sds->autorad Detect labeled proteins identification Protein Identification (e.g., Mass Spectrometry) autorad->identification Identify binding partners

Figure 3: Experimental workflow for photoaffinity labeling.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the enzymatic conversion of 8-Azido-NAD⁺ using an ADP-ribosyl cyclase, such as the one isolated from Aplysia californica.

Materials:

  • 8-Azido-NAD⁺

  • ADP-ribosyl cyclase (from Aplysia californica)

  • Reaction buffer (e.g., 20 mM sodium phosphate, pH 7.2)

  • HPLC system for purification

Procedure:

  • Dissolve 8-Azido-NAD⁺ in the reaction buffer to a final concentration of 1 mM.

  • Add ADP-ribosyl cyclase to the solution (e.g., 10 µg/mL).

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting this compound from the reaction mixture using preparative HPLC.

  • Lyophilize the purified product and store at -20°C.

cADPR-Induced Calcium Release Assay in Sea Urchin Egg Homogenates

This assay is used to measure the ability of cADPR to induce Ca²⁺ release and to determine the antagonistic activity of compounds like this compound.

Materials:

  • Sea urchin eggs

  • Homogenization buffer (e.g., 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • Ca²⁺-sensitive fluorescent dye (e.g., Fluo-3 or Fura-2)

  • cADPR and this compound solutions

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a sea urchin egg homogenate by washing and homogenizing the eggs in the homogenization buffer.

  • Add the Ca²⁺-sensitive dye to the homogenate and incubate to allow for loading.

  • To determine the antagonistic effect of this compound, pre-incubate the homogenate with varying concentrations of this compound for a defined period (e.g., 5 minutes).

  • Initiate the Ca²⁺ release by adding a sub-maximal concentration of cADPR.

  • Measure the change in fluorescence over time using a fluorometer.

  • Calculate the percentage of inhibition of cADPR-induced Ca²⁺ release for each concentration of this compound to determine the IC₅₀ value.

Photoaffinity Labeling of cADPR-Binding Proteins

This protocol allows for the identification of proteins that directly interact with cADPR.

Materials:

  • [³²P]this compound

  • Sea urchin egg microsomes (or other cellular fractions)

  • Binding buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • UV cross-linking apparatus (e.g., Stratalinker)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager

Procedure:

  • Incubate the sea urchin egg microsomes with [³²P]this compound in the binding buffer in the dark to allow for binding.

  • For competition experiments, pre-incubate the microsomes with unlabeled cADPR or other competitors before adding [³²P]this compound.

  • Expose the samples to UV light (e.g., 254 nm) on ice for a specified time to induce covalent cross-linking.

  • Quench the reaction and solubilize the proteins.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled protein bands.

Conclusion

This compound serves as an invaluable tool for dissecting the molecular intricacies of cADPR-mediated Ca²⁺ signaling. Its antagonistic properties and its utility as a photoaffinity label have been instrumental in identifying putative cADPR-binding proteins. While further quantitative studies are needed to fully elucidate the comparative binding affinities and enzymatic stabilities of cADPR and this compound, the existing body of research provides a solid foundation for their continued use in advancing our understanding of intracellular calcium regulation.

Unraveling the Functional Distinctions of cADPR Analogs: A Comparative Guide to 8-Azido-cADPR and Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between cyclic ADP-ribose (cADPR) derivatives is paramount for advancing research in calcium signaling. This guide provides an objective comparison of 8-Azido-cADPR with other key cADPR analogs, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their utility in various research applications.

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores, playing a vital role in numerous cellular processes.[1][2][3] The development of cADPR derivatives has provided invaluable tools to dissect the intricacies of the cADPR signaling pathway. Among these, this compound stands out as a potent antagonist and a versatile photoaffinity label for identifying cADPR binding proteins. This guide will delve into the functional differences between this compound and other commonly used derivatives, such as 8-Bromo-cADPR, focusing on their impact on Ca²⁺ mobilization and their experimental applications.

Comparative Analysis of cADPR Derivative Functionality

The functional outcome of cADPR derivatives, whether agonistic or antagonistic, is largely determined by substitutions at the C-8 position of the adenine (B156593) ring. These modifications influence the molecule's ability to bind to and activate or inhibit the ryanodine (B192298) receptors (RyRs), the primary channels for cADPR-mediated Ca²⁺ release.[1]

DerivativeFunctional RoleReported IC50/EC50Key Applications
cADPR Endogenous AgonistEC50: Varies by cell typeBaseline studies of Ca²⁺ release
This compound (8-N₃-cADPR) Potent Antagonist & Photoaffinity LabelIC50: ~7 nM (in sea urchin egg homogenates)[4]Identifying cADPR binding proteins, Antagonizing cADPR-induced Ca²⁺ release
8-Bromo-cADPR AntagonistVaries by cell type and experimental conditionsAntagonizing cADPR-induced Ca²⁺ release, studying the role of cADPR in various signaling pathways[5][6]
8-Amino-cADPR Antagonist-Blocking cADPR-mediated Ca²⁺ signaling[7]
8-Br-7-CH-cADPR (7-Deaza-8-bromo-cADPR) Potent Antagonist-Investigating cADPR-dependent axon degeneration[8]

Note: IC50 and EC50 values can vary significantly depending on the experimental system, cell type, and assay conditions. The values presented here are for comparative purposes.

Deciphering the cADPR Signaling Pathway

The canonical cADPR signaling pathway begins with the synthesis of cADPR from NAD⁺ by the enzyme ADP-ribosyl cyclase. cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic or sarcoplasmic reticulum, leading to the release of Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ concentration triggers a wide range of downstream cellular responses. Antagonistic derivatives like this compound and 8-Bromo-cADPR competitively inhibit this process by binding to the cADPR binding site without activating the channel.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation ADP-ribosyl_cyclase ADP-ribosyl cyclase (e.g., CD38) Receptor->ADP-ribosyl_cyclase 2. Signal Transduction cADPR cADPR NAD NAD+ NAD->cADPR 3. Synthesis RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding & Activation Ca2_cytosol [Ca²⁺]i ↑ Cellular_Response Cellular Response Ca2_cytosol->Cellular_Response 6. Downstream Effects 8_Azido_cADPR This compound (Antagonist) 8_Azido_cADPR->RyR Inhibition 8_Bromo_cADPR 8-Bromo-cADPR (Antagonist) 8_Bromo_cADPR->RyR Inhibition RyR->Ca2_cytosol 5. Ca²⁺ Release Ca2_er Ca²⁺ Store

Figure 1: cADPR Signaling Pathway and Points of Intervention by Antagonists.

Experimental Protocols

Photoaffinity Labeling with this compound to Identify cADPR Binding Proteins

This protocol outlines a general workflow for using this compound to identify its binding partners in a cellular context.

Photoaffinity_Labeling_Workflow Start Start Cell_Lysate Prepare Cell Lysate or Membrane Fraction Start->Cell_Lysate Incubation Incubate with [³²P]this compound Cell_Lysate->Incubation UV_Irradiation UV Irradiation (e.g., 254 nm) Incubation->UV_Irradiation Covalent Cross-linking SDS_PAGE SDS-PAGE UV_Irradiation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Identify Labeled Proteins (e.g., Mass Spectrometry) Autoradiography->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Photoaffinity Labeling.

Methodology:

  • Preparation of Biological Sample: Prepare a cell lysate or a membrane-enriched fraction from the cells or tissue of interest. The protein concentration should be determined to ensure consistent loading.

  • Incubation with [³²P]this compound: Incubate the biological sample with radiolabeled [³²P]this compound in an appropriate binding buffer. The concentration of the probe and incubation time should be optimized based on the specific experimental system. A typical starting point is in the nanomolar range for a duration of 30-60 minutes on ice in the dark to allow for binding to the target proteins.

  • Control Groups: Include control groups to ensure the specificity of labeling. These should include:

    • A no-UV control to check for non-specific binding.

    • A competition control where the incubation is performed in the presence of an excess of unlabeled cADPR or another competing ligand.

  • UV Cross-linking: Irradiate the samples with UV light (e.g., 254 nm) for a predetermined amount of time on ice. The duration of UV exposure needs to be optimized to achieve efficient cross-linking without causing significant protein damage.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.

  • Identification of Labeled Proteins: The specifically labeled protein bands (present in the UV-irradiated sample but reduced or absent in the competition control) can be excised from a parallel stained gel and identified using techniques such as mass spectrometry.

Calcium Imaging to Assess the Antagonistic Activity of cADPR Derivatives

This protocol describes how to measure changes in intracellular Ca²⁺ concentration in response to cADPR and its antagonists using a fluorescent Ca²⁺ indicator.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., Jurkat T-cells) on a suitable substrate for imaging.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After loading, wash the cells with a physiological saline solution to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging (e.g., with excitation wavelengths of 340 nm and 380 nm for Fura-2).

    • Record the baseline fluorescence for a few minutes to establish a stable baseline.

  • Application of cADPR Agonist:

    • Introduce a known concentration of a cADPR agonist (e.g., cADPR itself) to the cells. The method of introduction will depend on the cell permeability of the agonist. For non-permeant agonists, techniques like microinjection or cell permeabilization may be necessary.

    • Record the change in fluorescence, which reflects the increase in intracellular Ca²⁺ concentration.

  • Application of cADPR Antagonist:

    • In a separate experiment, pre-incubate the dye-loaded cells with the cADPR antagonist (e.g., this compound or 8-Bromo-cADPR) for a specific duration before adding the cADPR agonist. The concentration of the antagonist should be varied to determine its inhibitory potency (IC50).

    • Record the fluorescence change upon addition of the cADPR agonist and compare it to the response without the antagonist.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380 for Fura-2).

    • Normalize the data to the baseline fluorescence to represent the fold change in intracellular Ca²⁺ concentration.

    • Plot the dose-response curve for the antagonist to determine its IC50 value.

Conclusion

This compound serves as a powerful and versatile tool for researchers studying cADPR-mediated calcium signaling. Its potent antagonistic activity allows for the effective inhibition of cADPR-induced Ca²⁺ release, while its photo-reactive azido (B1232118) group enables the identification of novel cADPR binding proteins, offering deeper insights into the molecular mechanisms of this important signaling pathway. A thorough understanding of the functional differences between this compound and other cADPR derivatives, as outlined in this guide, is essential for the appropriate selection and application of these compounds in experimental designs, ultimately contributing to the advancement of our knowledge in cellular signaling and drug discovery.

References

validation of 8-Azido-cADPR as a specific antagonist for cADPR receptors

Author: BenchChem Technical Support Team. Date: December 2025

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum, playing a vital role in numerous cellular signaling pathways. The development of specific antagonists for the cADPR receptor is paramount for elucidating its physiological functions and for the development of potential therapeutic agents. This guide provides a comprehensive comparison of 8-Azido-cADPR with other known cADPR antagonists, supported by experimental data and detailed protocols to aid researchers in their validation studies.

Comparative Analysis of cADPR Antagonists

This compound has been identified as a specific antagonist of the cADPR receptor. Its utility stems from its ability to competitively inhibit cADPR-induced Ca2+ release. For a comprehensive evaluation, its performance is compared with other commonly used cADPR antagonists, namely 8-Br-cADPR and 8-Amino-cADPR.

AntagonistChemical StructureIC50 ValueBinding Affinity (Kd)Key Characteristics
This compound An analog of cADPR with an azido (B1232118) group at the 8th position of the adenine (B156593) ring.Not explicitly reported, but qualitatively less potent than 8-Amino-cADPR.[1]Not explicitly reported. Competitively binds to the cADPR binding site.[1]Photoactivatable, making it a valuable tool for photoaffinity labeling studies to identify cADPR binding proteins.
8-Br-cADPR An analog of cADPR with a bromine atom at the 8th position of the adenine ring.1.7 µM (in sea urchin egg homogenates)[2]Not explicitly reported.Cell-permeable analog, widely used in studies on intact cells. Exhibits partial antagonist character in some systems.
8-Amino-cADPR An analog of cADPR with an amino group at the 8th position of the adenine ring.Not explicitly reported, but 20 µM completely inhibits cADPR-induced Ca2+ responses in rat ventricular myocytes.[3]Not explicitly reported, but as effective as cADPR in competing for the binding site.[1]A potent and specific cADPR antagonist.

Experimental Validation of this compound

The validation of this compound as a specific cADPR antagonist relies on key experiments demonstrating its ability to inhibit cADPR-mediated Ca2+ release and to bind to the cADPR receptor.

cADPR Signaling Pathway and Antagonist Action

The following diagram illustrates the cADPR signaling pathway and the mechanism of action for antagonists like this compound.

cADPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation CD38 CD38 Receptor->CD38 2. Signal Transduction cADPR cADPR CD38->cADPR 3. Synthesis NAD+ NAD+ NAD+->CD38 Substrate RyR Ryanodine Receptor (RyR) cADPR->RyR 4. Binding & Activation This compound This compound This compound->RyR 5. Competitive Antagonism Ca2+ Ca2+ RyR->Ca2+ 6. Ca2+ Release ER Endoplasmic Reticulum (ER) Cellular_Response Cellular_Response Ca2+->Cellular_Response 7. Downstream Effects

cADPR signaling pathway and antagonist action.
Experimental Workflow for Antagonist Validation

The general workflow for validating a cADPR antagonist involves a series of in vitro experiments.

Antagonist_Validation_Workflow cluster_workflow Antagonist Validation Workflow Prepare_Homogenate Prepare Sea Urchin Egg Homogenate Ca_Assay cADPR-Induced Ca2+ Release Assay Prepare_Homogenate->Ca_Assay Photoaffinity_Labeling Photoaffinity Labeling with this compound Prepare_Homogenate->Photoaffinity_Labeling Analyze_Data Data Analysis and IC50/Kd Determination Ca_Assay->Analyze_Data Binding_Assay Competitive Binding Assay Photoaffinity_Labeling->Binding_Assay Binding_Assay->Analyze_Data Validate_Specificity Validate Specificity Analyze_Data->Validate_Specificity

General workflow for cADPR antagonist validation.

Experimental Protocols

cADPR-Induced Calcium Release Assay in Sea Urchin Egg Homogenates

This protocol is adapted from methods for studying Ca2+ mobilizing messengers in sea urchin egg homogenates.

Materials:

  • Sea urchins (e.g., Lytechinus pictus)

  • 0.5 M KCl

  • Artificial seawater (ASW)

  • Intracellular medium (IM): 250 mM N-methylglucamine, 250 mM potassium gluconate, 20 mM HEPES, 1 mM MgCl2, pH 7.2

  • ATP, creatine (B1669601) phosphate, and creatine kinase

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4)

  • cADPR

  • This compound and other antagonists

  • Fluorometer or microplate reader

Procedure:

  • Induce Spawning: Inject sea urchins with 0.5 M KCl to induce the release of gametes.

  • Prepare Egg Homogenate:

    • Collect eggs in ASW and remove the jelly coat by passing them through a fine mesh.

    • Wash the eggs twice with ice-cold IM by centrifugation.

    • Resuspend the egg pellet in an equal volume of ice-cold IM and homogenize.

    • Centrifuge the homogenate at a low speed to remove debris.

  • Calcium Release Assay:

    • Dilute the egg homogenate to a final protein concentration of approximately 1-2 mg/mL in IM containing an ATP-regenerating system (e.g., 1 mM ATP, 20 mM creatine phosphate, and 20 units/mL creatine kinase) and the calcium dye.

    • Add varying concentrations of the antagonist (e.g., this compound) and incubate for a few minutes.

    • Initiate Ca2+ release by adding a submaximal concentration of cADPR (e.g., 50 nM).

    • Monitor the change in fluorescence over time.

    • As a control, perform the assay without the antagonist.

  • Data Analysis:

    • Calculate the percentage of inhibition of cADPR-induced Ca2+ release for each antagonist concentration.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Photoaffinity Labeling of cADPR-Binding Proteins

This protocol outlines the use of this compound to identify its binding partners.

Materials:

  • Sea urchin egg homogenate (prepared as described above)

  • [32P]this compound (radiolabeled) or non-radiolabeled this compound with a clickable tag

  • UV lamp (e.g., 254 nm or 300-360 nm depending on the azido group)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphorimager (for radiolabeled probes)

  • Streptavidin beads and western blotting reagents (for clickable probes)

Procedure:

  • Binding:

    • Incubate the sea urchin egg homogenate with [32P]this compound in the dark for a sufficient time to allow binding to the receptor.

    • For competition experiments, pre-incubate the homogenate with an excess of non-labeled cADPR or other antagonists before adding the photoaffinity probe.

  • Photocrosslinking:

    • Irradiate the samples with UV light on ice for a predetermined duration to activate the azido group and induce covalent crosslinking to the binding protein.

  • Protein Separation and Detection:

    • Solubilize the proteins and separate them by SDS-PAGE.

    • If using a radiolabeled probe, dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the labeled proteins.

    • If using a clickable probe, perform a click reaction to attach a reporter tag (e.g., biotin), followed by enrichment on streptavidin beads and detection by western blotting.

  • Identification of Labeled Proteins:

    • Excise the labeled protein bands from the gel and identify them using mass spectrometry.

This comprehensive guide provides researchers with the necessary information and protocols to validate and compare this compound as a specific antagonist for cADPR receptors, facilitating further investigation into the intricate roles of cADPR-mediated calcium signaling.

References

Evaluating the Cell Permeability of 8-Azido-cADPR Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cell permeability of 8-Azido-cyclic ADP-ribose (8-Azido-cADPR) analogs and related compounds. Due to a lack of direct quantitative permeability data for this compound in the available scientific literature, this document leverages qualitative descriptions and quantitative data from structurally similar cADPR analogs to provide a comparative framework. This information is crucial for the selection and application of these molecules in cellular studies and for the development of novel therapeutic agents targeting the cADPR signaling pathway.

Introduction to cADPR and its Analogs

Cyclic ADP-ribose (cADPR) is a critical second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, primarily through the activation of ryanodine (B192298) receptors (RyRs).[1] This Ca²⁺ signaling pathway is involved in a multitude of cellular processes, making it a key target for pharmacological intervention. However, the inherent negative charge of cADPR at physiological pH renders it membrane-impermeant, necessitating methods like microinjection or electroporation for intracellular delivery.[2] To overcome this limitation, various cADPR analogs have been synthesized with modifications aimed at enhancing cell permeability and modulating biological activity.

Among these, analogs substituted at the 8-position of the adenine (B156593) ring, such as this compound, 8-Bromo-cADPR (8-Br-cADPR), and 8-Amino-cADPR (8-NH2-cADPR), have been developed as photoaffinity labels, antagonists, or agonists of cADPR-mediated signaling.[3] Understanding the cell permeability of these analogs is paramount for their effective use as research tools and potential therapeutics.

Comparative Analysis of Cell Permeability

Direct quantitative comparisons of the cell permeability of this compound and its immediate analogs are limited in published studies. However, by examining the available qualitative and quantitative data for related 8-substituted and other modified cADPR analogs, we can infer potential permeability characteristics.

Compound/AnalogModificationPermeability DataMethod of Permeability AssessmentReference
8-Bromo-N1-cyclic inosine (B1671953) diphosphoribose (8-Br-N1-cIDPR) 8-Bromo substitution on an inosine-based analogQuantitative: 0.16 fmol/cell uptake in Jurkat T-cellsIncubation followed by TCA extraction and RP-HPLC analysis[4]
8-Bromo-cADPR (8-Br-cADPR) 8-Bromo substitutionQualitative: Described as a cell-permeable antagonistNot specified[5]
8-Amino-cADPR (8-NH2-cADPR) 8-Amino substitutionIndirect Evidence: Blocks cholecystokinin-evoked Ca²⁺ spiking when applied extracellularlyElectrophysiology (patch-clamp)[6]
cADPR-Acetoxymethyl Ester (cADPR-AM) Acetoxymethyl ester modificationQualitative: Induces intracellular Ca²⁺ increase when applied extracellularlyCalcium imaging[2]
cADPR-Butoxymethyl Ester (cADPR-BM) Butoxymethyl ester modificationQualitative: Induces intracellular Ca²⁺ increase when applied extracellularlyCalcium imaging[2]

Note: The data for 8-Br-N1-cIDPR is for an inosine-based analog, which is structurally similar to the adenosine-based cADPR analogs. The permeability of this compound has not been quantitatively reported in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of cADPR signaling and the methods for evaluating cell permeability, the following diagrams are provided.

cADPR_Signaling_Pathway extracellular Extracellular Stimuli receptor G-Protein Coupled Receptor extracellular->receptor g_protein G-Protein receptor->g_protein cd38 CD38 g_protein->cd38 Activates cadpr cADPR cd38->cadpr Synthesizes nad NAD+ nad->cd38 Substrate ryr Ryanodine Receptor (RyR) cadpr->ryr Activates er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release ryr->ca_release cellular_response Cellular Response ca_release->cellular_response analogs This compound Analogs (Cell-Permeant) analogs->ryr Modulates

Caption: cADPR signaling pathway leading to intracellular calcium release.

Permeability_Assay_Workflow start Start: Prepare Cell Monolayer (e.g., Caco-2 cells) add_compound Add this compound analog to apical side start->add_compound incubate Incubate for a defined time period (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from basolateral side incubate->collect_samples analyze Analyze compound concentration (e.g., LC-MS/MS or HPLC) collect_samples->analyze calculate Calculate Apparent Permeability Coefficient (Papp) analyze->calculate end End: Permeability Data calculate->end

Caption: General workflow for a Caco-2 cell permeability assay.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing cell permeability studies. Below are summaries of widely used protocols that can be adapted for evaluating this compound analogs.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (e.g., an this compound analog) is dissolved in a suitable buffer and added to the apical (donor) compartment of the transwell.

  • Incubation: The plate is incubated at 37°C, typically for 2 hours.

  • Sample Collection: At specified time points, samples are collected from the basolateral (receiver) compartment.

  • Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS or HPLC.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the cell monolayer.

    • C0 is the initial concentration of the compound in the donor compartment.

For a detailed protocol, refer to established methodologies for Caco-2 assays.[7][8][9]

Chloroalkane Penetration Assay (CAPA)

CAPA is a quantitative, high-throughput assay that specifically measures the cytosolic penetration of molecules.

Objective: To quantify the cytosolic concentration of a chloroalkane-tagged compound.

Methodology:

  • Compound Modification: The this compound analog of interest is chemically modified with a chloroalkane tag.

  • Cell Line: A cell line stably expressing HaloTag protein in the cytosol is used.

  • Pulse Step: The cells are incubated ("pulsed") with the chloroalkane-tagged analog. If the molecule penetrates the cell membrane and enters the cytosol, it will covalently bind to the HaloTag protein.

  • Wash Step: Extracellular compound is removed by washing the cells.

  • Chase Step: A chloroalkane-tagged fluorescent dye is added to the cells. This dye will bind to any remaining unoccupied HaloTag protein.

  • Analysis: The amount of cytosolic penetration of the test compound is inversely proportional to the fluorescence intensity from the chase dye. The fluorescence is typically measured by flow cytometry.

This method allows for the rapid screening of libraries of compounds to identify those with enhanced cytosolic delivery.[10][11][12][13][14]

Intracellular Concentration Measurement by Mass Spectrometry

This method allows for the direct quantification of the intracellular concentration of an unlabeled compound.

Objective: To determine the absolute intracellular concentration of an this compound analog.

Methodology:

  • Cell Culture and Treatment: Cells are cultured to a desired density and then incubated with the this compound analog for a specific duration.

  • Cell Lysis and Extraction: The cells are rapidly lysed, and the intracellular metabolites are extracted, often using a cold organic solvent mixture (e.g., acetonitrile/methanol/water).

  • Sample Preparation: The cell extract is processed to remove proteins and other interfering substances. An internal standard (ideally a stable isotope-labeled version of the analyte) is added for accurate quantification.

  • LC-MS/MS Analysis: The prepared sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte is separated from other cellular components by LC and then detected and quantified by MS/MS based on its specific mass-to-charge ratio and fragmentation pattern.

  • Quantification: The concentration of the analog in the cell extract is determined by comparing its peak area to that of the internal standard. This value is then used to calculate the intracellular concentration based on the cell volume and number of cells extracted.[15][16][17]

Conclusion

While direct quantitative data on the cell permeability of this compound and its close analogs remains to be fully elucidated in the scientific literature, this guide provides a framework for its evaluation. The qualitative evidence for the permeability of related 8-substituted cADPR analogs, coupled with the quantitative data for 8-Br-N1-cIDPR, suggests that modifications at the 8-position can indeed enhance cell entry. For researchers and drug development professionals, the application of robust and quantitative permeability assays, such as the Caco-2 assay, CAPA, or direct intracellular concentration measurement by mass spectrometry, will be crucial in accurately characterizing and comparing the cell permeability of novel this compound analogs. The provided protocols and diagrams serve as a foundation for designing and implementing such experimental evaluations.

References

A Comparative Review of cADPR Analogs in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals navigating the complex landscape of cyclic ADP-ribose (cADPR) signaling. This document provides a comprehensive comparison of various cADPR analogs, detailing their performance with supporting experimental data, and offering in-depth experimental protocols.

Cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores, playing a pivotal role in a myriad of cellular processes. The development and characterization of cADPR analogs have been instrumental in dissecting the intricacies of the cADPR signaling pathway and its interaction with ryanodine (B192298) receptors (RyRs). These synthetic molecules, designed with modifications to the nucleobase, ribose moieties, or the pyrophosphate backbone, serve as powerful tools to probe the structure-activity relationships governing cADPR's biological functions. This guide offers an objective comparison of prominent cADPR analogs, presenting their efficacy, potency, and metabolic stability to aid researchers in selecting the most appropriate tool for their specific experimental needs.

Quantitative Comparison of cADPR Analog Activity

The following tables summarize the biological activities of various cADPR analogs, providing key quantitative data such as EC₅₀ and IC₅₀ values for their agonistic and antagonistic effects on Ca²⁺ release. These values have been compiled from studies utilizing common experimental models, including sea urchin egg homogenates and Jurkat T-lymphocytes.

Table 1: Agonistic Activity of cADPR Analogs

AnalogModificationTest SystemEC₅₀ (nM)Reference
cADPR-Sea Urchin Egg Homogenate110[1]
N¹-cIDPRAdenine (B156593) replaced by inosine (B1671953)Jurkat T-cells~33,000[2]
2'-O-propargyl-cADPRPropargyl group at 2'-OH of the "northern" riboseSea Urchin Egg Homogenate8,460[1]
8-Br-N¹-cIDPRBromine at C8 of inosineJurkat T-cellsInduces Ca²⁺ release[3][4]

Table 2: Antagonistic Activity of cADPR Analogs

AnalogModificationTest SystemIC₅₀ (µM)Reference
8-Br-cADPRBromine at C8 of adenineSea Urchin Egg Homogenate0.97[5]
8-NH₂-cADPRAmino group at C8 of adeninePancreatic Acinar CellsInhibits at 18 µM[6]
8-N₃-cADPRAzido group at C8 of adenineSea Urchin Egg HomogenateAntagonist activity noted[1]
7-Deaza-8-bromo-cADPR7-deaza and bromine at C8 of adenineSea Urchin Egg Homogenate0.73[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

cADPR_Signaling_Pathway ext_stim Extracellular Stimulus receptor Receptor ext_stim->receptor CD38 CD38 / ADP-ribosyl cyclase receptor->CD38 activates cADPR cADPR CD38->cADPR synthesizes NAD NAD+ NAD->CD38 substrate RyR Ryanodine Receptor (RyR) cADPR->RyR activates ER Endoplasmic Reticulum (ER) RyR->ER on Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ from Cell_response Cellular Response Ca_release->Cell_response triggers

cADPR signaling pathway overview.

Experimental_Workflow_Calcium_Assay cluster_jurkat Jurkat T-cell Preparation cluster_sueh Sea Urchin Egg Homogenate Preparation cluster_assay Calcium Mobilization Assay jurkat_culture Culture Jurkat T-cells jurkat_load Load with Fluo-4 AM jurkat_culture->jurkat_load jurkat_wash Wash cells jurkat_load->jurkat_wash add_analog Add cADPR Analog jurkat_wash->add_analog sueh_prep Prepare Homogenate sueh_load Load with Ca²⁺ and Fluo-3 sueh_prep->sueh_load sueh_load->add_analog measure_fluorescence Measure Fluorescence Change add_analog->measure_fluorescence data_analysis Analyze Data (EC₅₀/IC₅₀) measure_fluorescence->data_analysis

General workflow for calcium mobilization assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

Protocol 1: Calcium Mobilization Assay in Sea Urchin Egg Homogenate

This protocol details the preparation of sea urchin egg homogenates and the subsequent measurement of Ca²⁺ release induced by cADPR analogs.

Materials:

  • Sea urchins (Strongylocentrotus purpuratus or Lytechinus pictus)

  • 0.5 M KCl

  • Artificial Sea Water (ASW)

  • Intracellular-like medium (e.g., 250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • Dounce glass tissue homogenizer

  • Fluo-3 pentapotassium salt (fluorescent Ca²⁺ indicator)

  • ATP, creatine (B1669601) kinase, and phosphocreatine

  • cADPR analogs

  • Fluorometer or plate reader

Procedure:

  • Egg Collection and Preparation:

    • Induce spawning by injecting sea urchins with 0.5 M KCl.

    • Collect eggs in cold ASW.

    • De-jelly the eggs by passing them through a nylon mesh.

    • Wash the eggs several times with Ca²⁺-free ASW by gentle centrifugation.

    • Resuspend the final egg pellet in an intracellular-like medium.[7]

  • Homogenate Preparation:

    • Homogenize the egg suspension using a Dounce glass tissue homogenizer on ice.

    • The resulting homogenate can be used immediately or aliquoted and stored at -80°C for future use.[7]

  • Calcium Release Assay:

    • Thaw frozen homogenate aliquots on ice.

    • Dilute the homogenate to the desired concentration (e.g., 1.25-2.5% v/v) in intracellular-like medium supplemented with an ATP-regenerating system (ATP, creatine kinase, phosphocreatine) and the Ca²⁺ indicator Fluo-3.

    • Incubate the mixture to allow for Ca²⁺ loading into intracellular stores.

    • Transfer the homogenate to a cuvette or microplate for fluorescence measurement.

    • Establish a baseline fluorescence reading.

    • Add the cADPR analog at various concentrations and record the change in fluorescence over time. The increase in fluorescence corresponds to Ca²⁺ release.

    • Calibrate the fluorescence signal to Ca²⁺ concentration using appropriate standards.

Protocol 2: Intracellular Calcium Measurement in Jurkat T-cells

This protocol describes the measurement of intracellular Ca²⁺ mobilization in intact Jurkat T-cells in response to membrane-permeant cADPR analogs.

Materials:

  • Jurkat T-cells

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluo-4 AM (cell-permeant Ca²⁺ indicator)

  • Pluronic F-127

  • Probenecid (optional)

  • Membrane-permeant cADPR analogs

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat T-cells in suspension in complete RPMI 1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • For imaging experiments, plate the cells onto poly-L-lysine coated glass-bottom dishes to promote adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The final concentration of Fluo-4 AM is typically 1-5 µM. Include a small amount of Pluronic F-127 to aid in dye solubilization. Probenecid can be added to inhibit dye extrusion.

    • Wash the Jurkat cells with the physiological buffer.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C or room temperature, protected from light.[8]

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

  • Calcium Imaging/Measurement:

    • Resuspend the dye-loaded cells in the physiological buffer.

    • Acquire a baseline fluorescence measurement using a fluorescence microscope or flow cytometer (excitation ~494 nm, emission ~516 nm).

    • Add the membrane-permeant cADPR analog to the cells and continuously record the fluorescence intensity.

    • An increase in fluorescence intensity indicates a rise in intracellular Ca²⁺ concentration.

    • Data can be expressed as a ratio of fluorescence relative to the baseline (F/F₀) or calibrated to absolute Ca²⁺ concentrations.[9]

Protocol 3: Synthesis of 8-Bromo-cADPR

This protocol outlines a general chemo-enzymatic method for the synthesis of 8-Bromo-cADPR (8-Br-cADPR), a commonly used cADPR antagonist.

Materials:

  • β-Nicotinamide adenine dinucleotide (β-NAD⁺)

  • Liquid bromine (Br₂)

  • ADP-ribosyl cyclase from Aplysia californica

  • Reaction buffer (e.g., 25 mM HEPES, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column

  • Centrifugal filter devices (e.g., 10 kDa cut-off)

Procedure:

  • Synthesis of 8-Bromo-NAD⁺ (8-Br-NAD⁺):

    • Treat β-NAD⁺ with liquid bromine. The reaction conditions (e.g., solvent, temperature, and reaction time) need to be carefully controlled.

    • Purify the resulting 8-Br-NAD⁺ from the reaction mixture, for example, by HPLC.[10]

  • Enzymatic Cyclization to 8-Br-cADPR:

    • Incubate the purified 8-Br-NAD⁺ with ADP-ribosyl cyclase from Aplysia californica in a suitable reaction buffer. The enzyme catalyzes the cyclization of the NAD⁺ analog.[3]

    • The reaction is typically carried out at room temperature for several hours.

  • Purification of 8-Br-cADPR:

    • Remove the ADP-ribosyl cyclase from the reaction mixture by centrifugation using a centrifugal filter device.[3]

    • Purify the 8-Br-cADPR from the remaining solution using reverse-phase HPLC.[3]

    • Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry and NMR spectroscopy.

Conclusion

The study of cADPR analogs has significantly advanced our understanding of Ca²⁺ signaling. The diverse range of available agonists and antagonists, each with unique properties, provides a versatile toolkit for researchers. This guide serves as a starting point for navigating the selection and application of these valuable molecular probes. By providing a clear comparison of their quantitative activities and detailed experimental protocols, we aim to facilitate further discoveries in the complex and vital field of cADPR-mediated cellular regulation.

References

Safety Operating Guide

8-Azido-cADPR proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 8-Azido-cADPR is critical for laboratory safety and environmental protection. As an azide-containing compound, it presents significant hazards if not handled and discarded correctly. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely.

The primary hazards associated with azide (B81097) compounds include high toxicity and the potential for forming explosive compounds.[1] Azides can be shock-sensitive and may detonate when heated or subjected to friction.[1] They react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[1] Furthermore, disposing of azide solutions down the drain can lead to the formation of highly explosive heavy metal azides in copper or lead plumbing.[1][2]

Disposal Decision Workflow

The primary decision for disposing of this compound waste is whether to opt for direct disposal as hazardous waste or to perform a chemical deactivation procedure. For a complex organic azide like this compound, direct disposal is the most recommended and safest method.[1] Chemical deactivation is more suitable for dilute, simple inorganic azide solutions.[1][3]

G cluster_0 Start: this compound Waste Generated cluster_1 Decision Point cluster_2 Recommended Disposal Route cluster_3 Alternative (with caution) start Waste Generated decision Is waste a dilute (<=5%) inorganic azide solution? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No (Recommended for This compound) deactivation Chemical Deactivation (Quenching) decision->deactivation Yes neutralize Neutralize & Dispose per Institutional Guidelines deactivation->neutralize

Caption: Decision workflow for the proper disposal of azido (B1232118) compounds.

Disposal Procedures

There are two primary routes for the disposal of azide-containing compounds.

Direct Disposal as Hazardous Waste (Recommended)

This is the most straightforward and safest method for all forms of this compound waste, including concentrated solutions, contaminated labware (e.g., pipette tips, gloves), and reaction mixtures.[1]

Step-by-Step Protocol:

  • Segregate Waste: Collect all waste containing this compound in a dedicated hazardous waste container.[1][4] Do not mix with other waste streams, especially acidic waste, which can produce highly toxic and explosive hydrazoic acid.[4]

  • Use Compatible Containers: Always use clearly labeled plastic or glass containers.[1] Never use metal containers or metal spatulas, as this can lead to the formation of explosive metal azides.[1][4] Ensure containers are in good condition and have a secure, airtight screw cap.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents, including "this compound".[1][5] The date of first waste accumulation must also be noted.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials like acids and metals.[2][5]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[6]

Chemical Deactivation (Quenching)

This method is primarily intended for dilute solutions (≤5%) of simple inorganic azides (e.g., sodium azide) and should be approached with extreme caution for organic azides like this compound.[1][3] This procedure must be performed in a properly functioning chemical fume hood by trained personnel.[1]

Experimental Protocol: Deactivation with Nitrous Acid [1][3]

  • Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the aqueous solution containing no more than 5% azide.[3]

  • Reagent Preparation: Prepare a 20% aqueous solution of sodium nitrite (B80452).

  • Addition of Nitrite: While stirring, add the 20% sodium nitrite solution to the azide solution. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide in the waste.[3]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper.[3] Caution: The order of addition is critical.[3] This step generates toxic nitric oxide gas and must be performed in a fume hood.[1]

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.[1]

  • Verification (Optional but Recommended): Test for the presence of residual azides. A spot test can be done by adding a few drops of the reaction mixture to a ferric chloride solution on a spot plate and gently heating. A red color indicates the presence of hydrazoic acid, meaning the reaction is incomplete.[3]

  • Neutralization and Final Disposal: Once the azide is completely destroyed, neutralize the resulting solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[3] This final solution can then be disposed of as regular chemical waste according to your institution's guidelines.[1][3]

Quantitative Data and Waste Classification

Properly classifying waste is essential for regulatory compliance. The following table summarizes key quantitative data and potential waste codes associated with azide disposal.

ParameterValue / CodeRegulation / Guideline Source
Concentration for Deactivation ≤ 5% (for inorganic azides)UNM Chemistry SOP, BenchChem Guide[1][3]
Neutralization pH Range 6 - 9UNM Chemistry SOP[3]
EPA Hazardous Waste Code P-listed (for sodium azide)UNM Chemistry SOP[3]
California Waste Code 131: Aqueous solution with reactive anions (azide)California DTSC[7]

Emergency and Spill Procedures

In the event of a spill or accidental exposure, immediate action is required.

  • Spills: Do not attempt to clean a spill if you are unsure of your ability to do so safely.[2] For small spills of solid material, gently sweep and transfer to the hazardous waste container to minimize dust.[2] Report all spills to your laboratory's Principal Investigator and the institutional EH&S department.[2]

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, then seek medical attention.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Rinse mouth with water and call a poison center or doctor immediately.[9]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.